8-Methoxy Entecavir: Structural Characterization & Impurity Profiling Guide
Topic: 8-Methoxy Entecavir Chemical Structure and Properties Content Type: Technical Whitepaper / Impurity Profiling Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 8-Methoxy Entecavir Chemical Structure and Properties
Content Type: Technical Whitepaper / Impurity Profiling Guide
Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.
Executive Summary
In the high-stringency environment of antiviral drug development, the identification and control of process-related impurities are paramount for regulatory compliance (ICH Q3A/B). 8-Methoxy Entecavir (identified as Entecavir EP Impurity E and USP Impurity) is a critical specific impurity found in the manufacturing of Entecavir, a guanosine nucleoside analog used to treat chronic Hepatitis B.[][2]
This technical guide provides a comprehensive structural analysis, physicochemical profile, and mechanistic origin of 8-Methoxy Entecavir. It is designed to assist analytical scientists in establishing robust Quality Control (QC) protocols and process chemists in mitigating its formation during Active Pharmaceutical Ingredient (API) synthesis.
Chemical Identity & Structural Analysis[2]
8-Methoxy Entecavir is a structural analog of Entecavir where the hydrogen atom at the C8 position of the guanine ring is substituted by a methoxy group (-OCH
). This modification significantly alters the electronic environment of the imidazole ring within the purine system, influencing both its chromatographic retention and potential metabolic stability.
Structural Comparison (Entecavir vs. 8-Methoxy Entecavir)
The following diagram illustrates the structural deviation. The core cyclopentyl linker and exocyclic alkene remain intact; the deviation is strictly localized to the purine base.
Figure 1: Structural relationship between the parent API Entecavir and its 8-Methoxy impurity.
Physicochemical Properties[1][6][8]
Understanding the physicochemical shift caused by the methoxy group is essential for developing separation methods. The addition of the methoxy group adds lipophilicity and electron density to the purine ring.
Comparative Property Table
Property
Entecavir (API)
8-Methoxy Entecavir
Impact on Analysis
Molecular Weight
277.28
307.31
Distinct Mass Spec shift (+30 Da)
LogP (Predicted)
-1.2 to -0.8
-0.5 to -0.2
Impurity elutes after Entecavir in RP-HPLC
pKa (Guanine N1)
~9.2
~9.5
Slight shift in basicity due to electron-donating -OMe
Solubility
Water (Slightly), Methanol
Methanol, DMSO
Compatible with standard diluents
UV Max
~254 nm
~256 nm
Detectable by standard UV-Vis detectors
Chromatographic Behavior
In Reverse-Phase HPLC (C18 column), 8-Methoxy Entecavir typically displays a Relative Retention Time (RRT) > 1.0 (often ~1.1 to 1.3) compared to Entecavir.[3][4][5][6] The methoxy group reduces the polarity of the molecule, increasing its interaction with the stationary phase.
Formation & Synthetic Origin[13]
The presence of 8-Methoxy Entecavir is usually indicative of specific synthetic routes or solvent interactions during the manufacturing process.
Mechanistic Pathway
The most probable origin is a Nucleophilic Aromatic Substitution (SNAr) or an oxidative alkoxylation event.
Precursor Activation: If the synthesis involves an 8-halopurine (e.g., 8-bromoguanine derivative) to direct regioselectivity, residual unreacted intermediate can react with methanol.
Solvent Interaction: Methanol is frequently used in deprotection steps or recrystallization. Under basic conditions or in the presence of specific catalysts, methanol can attack the C8 position.
Figure 2: Hypothesized formation pathway of 8-Methoxy Entecavir during API synthesis.
Analytical Control Strategy
To comply with ICH Q3A/B guidelines, this impurity must be controlled at levels typically
(depending on daily dose).
Recommended HPLC Method (Reference)
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
8-Methoxy Entecavir (CAS: 2349444-69-3) is a critical process-related impurity and degradation product of the antiviral drug Entecavir. Designated as EP Impurity E by the European Pharmacopoeia and included in the USP Entecavir System Suitability Mixture, its monitoring is mandatory for regulatory compliance.
Structurally, it differs from the parent API by a methoxy substitution at the C8 position of the guanine moiety. While 6-O-methylation is a common side reaction in nucleoside chemistry (forming O6-methylguanine derivatives), C8-functionalization typically implies a distinct mechanistic origin involving electrophilic activation or radical processes in methanolic media.
Chemical Name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1,9-dihydro-6H-purin-6-one[1][2][3]
Role: Pharmacopoeial Impurity Standard (EP Impurity E).
Targeted Synthesis Pathway (Reference Standard)
To generate high-purity 8-Methoxy Entecavir for use as a reference standard, a "De Novo" synthesis is inefficient. Instead, a Late-Stage Functionalization (LSF) of the Entecavir core is the industry-standard protocol. This relies on the electrophilic susceptibility of the C8 position in purines.
Retrosynthetic Logic
Direct methoxylation of Entecavir is chemically difficult due to the poor leaving group ability of the C8-hydrogen. The most robust pathway involves an 8-Bromo intermediate , followed by a nucleophilic aromatic substitution (
) using methoxide.
Step-by-Step Protocol
Phase 1: Protection (Optional but Recommended)
Rationale: While direct bromination is possible, protecting the hydroxyl groups on the cyclopentyl ring prevents side reactions and improves solubility in organic solvents.
Reagents: Entecavir, Acetic Anhydride (
), Pyridine, DMAP.
Procedure: Acetylate the 3'- and 5'-hydroxyls to yield Diacetyl-Entecavir .
Phase 2: C8-Bromination (The Activation Step)
Rationale: Electrophilic substitution at C8.
Substrate: Diacetyl-Entecavir (or Entecavir).
Reagents: N-Bromosuccinimide (NBS) or Bromine (
) in Acetic Acid/Water.
Conditions: Stir at ambient temperature for 4–6 hours.
Mechanism: Formation of a bromonium ion intermediate followed by restoration of aromaticity, yielding 8-Bromo-Entecavir .
Purification: Precipitate in water; filter and dry.
Phase 3: Methoxylation (The Substitution Step)
Rationale: Displacement of the bromide leaving group by a strong nucleophile.
Reagents: Sodium Methoxide (
) in anhydrous Methanol ().
Conditions: Reflux (65°C) for 6–12 hours.
Critical Control: Moisture must be excluded to prevent hydrolysis to 8-Hydroxy Entecavir (Impurity F).
Transformation: The methoxide ion attacks C8, displacing bromide via an addition-elimination mechanism.
Note: If acetyl protection was used, the basic conditions of this step will simultaneously deprotect the hydroxyls, yielding the final product directly.
Phase 4: Isolation & Crystallization
Workup: Neutralize with Acetic Acid. Evaporate methanol.
Purification: Recrystallize from water/ethanol or purify via Preparative HPLC (C18 column).
Pathway Visualization
The following diagram illustrates the synthesis of the reference standard and the divergence points for related impurities.
Caption: Synthesis of 8-Methoxy Entecavir via the 8-Bromo intermediate, showing the competitive hydrolysis pathway leading to Impurity F.
Origin as a Process Impurity[4]
In a GMP manufacturing environment, 8-Methoxy Entecavir is not synthesized intentionally but forms via specific stress pathways. Understanding these prevents batch failure.
Formation Mechanisms
Radical Methoxylation:
Context: If the synthesis involves oxidative conditions (e.g., peroxide contaminants in solvents) in the presence of Methanol.
Mechanism: Hydroxyl radicals (
) or solvent radicals attack the electron-rich C8 position, followed by oxidation and methoxide trapping.
Halogen Carryover:
Context: If the starting material (guanine derivative) contains trace 8-bromo or 8-chloro impurities and the reaction solvent is methanol (common in Entecavir crystallization).
UV-Induced Degradation:
Context: Exposure of Entecavir in methanolic solution to UV light can induce radical formation at C8, leading to solvent adducts.
Impurity Differentiation Table
Impurity Name
EP Designation
Structure
Origin
8-Methoxy Entecavir
Impurity E
C8-Methoxy
Methanolysis of 8-activated species; Radical processes in MeOH.
6-Methoxy Entecavir
Impurity D
O6-Methyl
Reaction of 6-Chloro intermediate with Methoxide (common intermediate).
8-Hydroxy Entecavir
Impurity F
C8-Hydroxy (8-Oxo)
Oxidation/Hydrolysis of Entecavir; Hydrolysis of 8-Bromo intermediate.
Entecavir Isomers
Impurity A
Diastereomer
Incomplete stereocontrol during cyclopentyl coupling.
Analytical Characterization
To confirm the identity of 8-Methoxy Entecavir and separate it from the parent API, the following parameters are critical.
HPLC Method (System Suitability Compatible)
Column: C18 (e.g., Waters XBridge or Agilent Zorbax),
.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 20 minutes.
Detection: UV at 254 nm.
Retention Profile:
Entecavir: ~1.0 (RRT)
8-Hydroxy Entecavir: ~0.85 RRT (More polar)
8-Methoxy Entecavir: ~1.15 - 1.25 RRT (Less polar due to methyl group).
Key Identification Markers:
UV Shift: Substitution at C8 often causes a bathochromic shift (red shift) compared to the parent Entecavir due to extended conjugation and the auxochromic effect of the methoxy group.
Mass Spectrometry:
Entecavir
8-Methoxy Entecavir
(+30 Da shift).
References
European Pharmacopoeia (Ph. Eur.). Entecavir Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity E).
United States Pharmacopeia (USP) . Entecavir System Suitability Mixture. USP Catalog No. 1235988.[5]
BOC Sciences . 8-Methoxy Entecavir Product Data and Impurity Profile.
Bisacchi, G. S., et al. (1997). "Synthesis and Antiviral Activity of Entecavir (BMS-200475)". Bioorganic & Medicinal Chemistry Letters, 7(10), 127-132. (Foundational chemistry of the Entecavir core).
Bristol-Myers Squibb .[6] Process for preparing entecavir and its intermediates. US Patent US8481728B2. (Describes the 6-substituted purine chemistry and potential side reactions).
Mechanistic Profiling of 8-Methoxy Entecavir: Structural Implications of C8-Substitution in Guanosine Analogue Antivirals
Executive Summary Entecavir (ETV) is a highly potent guanosine analogue used globally for the treatment of Hepatitis B Virus (HBV) infection. Its mechanism relies on intracellular phosphorylation and subsequent competiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Entecavir (ETV) is a highly potent guanosine analogue used globally for the treatment of Hepatitis B Virus (HBV) infection. Its mechanism relies on intracellular phosphorylation and subsequent competition with natural deoxyguanosine triphosphate (dGTP), leading to delayed chain termination during viral reverse transcription[1]. However, during the chemical synthesis of Entecavir, specific structural analogues emerge as byproducts. The most critical of these is 8-Methoxy Entecavir (CAS No. 2349444-69-3), officially designated as Entecavir EP Impurity E or USP 8-Methoxy Entecavir[2][3].
As a Senior Application Scientist, it is vital to understand that 8-Methoxy Entecavir is not merely a synthetic artifact; it serves as a critical structural probe. By analyzing why this specific C8-substituted analogue lacks the potent antiviral activity of its parent compound, researchers can map the strict steric and electronic boundaries of the HBV polymerase active site[1][4]. This whitepaper dissects the conformational dynamics, pharmacological inactivity, and analytical workflows associated with 8-Methoxy Entecavir.
Chemical Architecture and Conformational Dynamics
The pharmacological efficacy of nucleoside/nucleotide analogues is heavily dictated by their rotational freedom around the glycosidic bond. Natural purines and active analogues like Entecavir predominantly adopt an anti conformation, which is an absolute prerequisite for standard Watson-Crick base pairing within the polymerase active site.
The C8-Substitution Penalty
In 8-Methoxy Entecavir, the introduction of a methoxy group (-OCH₃) at the C8 position of the purine ring fundamentally alters the molecule's spatial geometry.
Steric Hindrance: The bulky methoxy group creates severe steric clashes with the pseudosugar (cyclopentyl) ring when the molecule attempts to adopt the anti conformation.
Conformational Shift: To relieve this steric strain, C8-substituted purines are thermodynamically forced into the syn conformation[1][4].
Electronic Alteration: The electron-donating nature of the methoxy group alters the electron density of the imidazole ring, shifting the pKa and affecting hydrogen-bonding potential.
Because cellular kinases (responsible for converting the drug to its active triphosphate form) and the HBV reverse transcriptase strictly require the anti conformation, the syn-locked 8-Methoxy Entecavir is poorly phosphorylated and fails to effectively compete with dGTP[1].
Mechanism of Action: Why 8-Methoxy Entecavir Fails as an Antiviral
To understand the "mechanism of action" of 8-Methoxy Entecavir, we must look at its mechanism of inaction. Entecavir's success lies in its ability to be incorporated into the nascent viral DNA strand, allowing three more nucleotides to be added before causing structural distortion that halts the polymerase (delayed chain termination)[1].
Conversely, 8-Methoxy Entecavir's pathway is aborted at two distinct checkpoints:
Checkpoint 1 (Activation): Cellular kinases reject the syn-conformation, resulting in negligible intracellular concentrations of 8-Methoxy Entecavir-triphosphate.
Checkpoint 2 (Incorporation): Even if artificially triphosphorylated, the C8-methoxy group creates a direct steric clash with the amino acid residues lining the dGTP-binding pocket of the HBV polymerase, preventing stable pre-incorporation complex formation.
Mechanistic divergence of Entecavir and 8-Methoxy Entecavir at the HBV Polymerase active site.
Analytical Workflows and System Suitability
Because 8-Methoxy Entecavir is structurally similar to the Active Pharmaceutical Ingredient (API), it is a critical component of the Entecavir System Suitability Mixture (USP Catalog No. 1235988)[5][6]. Regulatory agencies require baseline resolution between the API and its C8-substituted analogues to ensure drug purity and safety.
Chromatographic Data Summary
Under standard USP High-Performance Liquid Chromatography (HPLC) conditions, the addition of the methoxy group increases the lipophilicity of the molecule, resulting in a longer retention time compared to the parent Entecavir[7].
Analyte
Relative Retention Time (RRT)
Relative Response Factor (RRF)
USP Acceptance Criteria (NMT %)
Entecavir 1-epimer
0.93
1.00
0.1
Entecavir (API)
1.00 (~21 min)
-
-
8-Hydroxy Entecavir
1.03
0.67
0.1
8-Methoxy Entecavir
1.27
0.67
0.1
Data sourced from USP 2025 Entecavir Monograph standards[7].
Chromatographic separation workflow for the Entecavir System Suitability Mixture.
Experimental Validation Protocols
To establish a self-validating system for both the analytical detection and the pharmacological assessment of 8-Methoxy Entecavir, the following methodologies must be strictly adhered to.
Protocol A: HPLC System Suitability Testing for Entecavir Impurities[7]
Objective: To achieve baseline separation of 8-Methoxy Entecavir from Entecavir to validate HPLC system performance.
Mobile Phase Preparation:
Solution A: Acetonitrile and Water (3:97 v/v).
Solution B: 100% Acetonitrile.
Standard Preparation: Dissolve the USP Entecavir System Suitability Mixture (containing 99.6% ETV, 0.1% 8-Methoxy ETV, 0.1% 8-Hydroxy ETV, and 0.1% 1-epimer) in Solution A to a final concentration of 0.2 µg/mL[6][7].
Chromatographic Conditions:
Column: 4.6-mm × 5-cm; 5-µm packing L1 (C18).
Column Temperature: 30°C.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection & Elution: Inject 10 µL of the standard. Run a gradient elution increasing Solution B over 30 minutes.
System Validation Criteria: The system is valid only if the resolution between Entecavir (RRT 1.0) and 8-Hydroxy Entecavir (RRT 1.03) is Not Less Than (NLT) 2.0, and the tailing factor for the Entecavir peak is between 0.8 and 1.5[7]. 8-Methoxy Entecavir will elute completely resolved at RRT 1.27.
Protocol B: In Vitro HBV Polymerase Nucleotide Incorporation Assay
Objective: To empirically prove the steric rejection of 8-Methoxy Entecavir by the HBV polymerase.
Triphosphorylation Synthesis: Since cellular kinases will not efficiently phosphorylate 8-Methoxy Entecavir, chemically synthesize 8-Methoxy Entecavir-5'-triphosphate (8-OMe-ETV-TP) using the Yoshikawa method (POCl₃ in trimethyl phosphate).
Polymerase Reaction Setup: In a cell-free system, incubate recombinant HBV polymerase with a primed RNA template.
Competitive Binding: Introduce 10 µM of natural dGTP alongside varying concentrations (1 µM to 100 µM) of 8-OMe-ETV-TP.
Detection: Utilize a radiolabeled primer (³²P) and resolve the extension products on a high-resolution urea-polyacrylamide gel.
Causality Check: Unlike ETV-TP, which will show bands corresponding to delayed chain termination (+3 nucleotides), the 8-OMe-ETV-TP lanes will mirror the negative control, proving that the C8-methoxy group entirely abrogates binding affinity to the polymerase active site[1].
National Institutes of Health (NIH). (2020). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Retrieved from [Link]
Structural Characterization, Impurity Profiling, and Antiviral Spectrum Analysis
Executive Summary & Core Directive
8-Methoxy Entecavir (CAS: 2349444-69-3) is distinct from the therapeutic agent Entecavir (ETV). While Entecavir is a high-potency guanosine analogue used for chronic Hepatitis B (CHB), the 8-Methoxy derivative serves primarily as a critical process impurity and a negative control probe in Structure-Activity Relationship (SAR) studies.
This guide analyzes the 8-Methoxy Entecavir molecule not as a clinical candidate, but as a defining boundary of the HBV polymerase pharmacophore. Its presence highlights the strict steric and conformational requirements of the HBV Reverse Transcriptase (RT) primer grip region.
Key Technical Takeaway: The introduction of a methoxy group at the C8 position of the guanine base induces a steric clash and forces a syn-conformation of the glycosidic bond. This modification drastically reduces or abolishes the antiviral potency observed in the parent compound, defining the "activity cliff" for Entecavir analogues.
Structural Identity & Physicochemical Profile
The differentiation between the active drug (Entecavir) and the 8-Methoxy analogue is critical for Quality Control (QC) and mechanistic understanding.
Feature
Entecavir (ETV)
8-Methoxy Entecavir
Role
Active Pharmaceutical Ingredient (API)
Reference Standard / Impurity
CAS Number
142217-69-4
2349444-69-3
Molecular Formula
C₁₂H₁₅N₅O₃
C₁₃H₁₇N₅O₄
Base Modification
None (Guanine)
8-Methoxyguanine
Glycosidic Conformation
Anti (Favored for Polymerase Binding)
Syn (Forced by C8-Sugar steric clash)
Predicted pKa
~9.2 (N1-H)
~14.1 (Altered electronic density)
HBV Pol Affinity (Ki)
< 1 nM (Tight Binding)
High (Weak/No Binding predicted)
Mechanistic SAR Analysis: Why Spectrum Collapses
To understand the activity spectrum of 8-Methoxy Entecavir, one must understand the binding mechanism of the parent drug.
3.1 The Entecavir Binding Pocket
Entecavir inhibits HBV replication by binding to the viral polymerase (Reverse Transcriptase). It fits into a hydrophobic pocket adjacent to the YMDD motif. Crucially, this binding requires the nucleoside to adopt an anti-conformation , where the base is oriented away from the sugar ring, allowing the exocyclic double bond to dock into a specific hydrophobic cleft (likely involving residues Y203 and L180).
3.2 The "8-Substituent Effect"
In purine nucleosides, a substituent at the C8 position (such as a methoxy group) creates a direct steric conflict with the sugar moiety (specifically the O4' or the cyclopentyl ring in ETV).
Consequence: To relieve this strain, the nucleoside rotates around the glycosidic bond, locking it into the syn-conformation .
Result: The syn-conformation presents a completely different 3D face to the polymerase. The critical hydrogen bonding donors/acceptors (N1, N2, O6) are misaligned relative to the template base (Cytosine), and the hydrophobic "tail" (the cyclopentyl ring) no longer fits the primer grip pocket.
3.3 Visualization of the SAR Logic
The following diagram illustrates the causality between the chemical modification and the loss of antiviral activity.
Caption: SAR Logic Flow demonstrating how C8-modification forces conformational changes that disrupt HBV Polymerase binding.
Predicted Antiviral Activity Spectrum[1][2][3][4]
Based on the structural exclusion principle described above, the activity spectrum of 8-Methoxy Entecavir is defined as follows:
Target Strain
Predicted Activity (EC50)
Rationale
Wild Type HBV
> 10 µM (Inactive)
Inability to achieve anti-conformation required for dGTP competition.
Lamivudine-Resistant (M204V/I)
Inactive
The M204V mutation constricts the pocket. If ETV (potent) loses ~8-fold activity here, the already bulky 8-Methoxy analogue will be completely excluded.
Entecavir-Resistant (L180M + M204V + T184/S202)
Inactive
The "ETV-resistance" mutations specifically remodel the pocket to exclude the ETV cyclopentyl ring. The 8-Methoxy group adds further steric bulk, making binding impossible.
HIV-1 RT
Inactive
ETV itself has low affinity for HIV RT; the 8-methoxy derivative will likely have even lower affinity due to lack of base stacking capability.
Clinical Relevance:
8-Methoxy Entecavir should be monitored not for its efficacy, but for its toxicity potential and interference in potency assays. If present as an impurity in a clinical batch, it dilutes the effective dose and introduces a molecule with unknown off-target effects.
Experimental Protocols
To validate the spectrum (or lack thereof) and characterize this molecule, the following protocols are standard in high-integrity virology and CMC labs.
5.1 Protocol A: Detection of 8-Methoxy Impurity (HPLC)
Use this to confirm the presence of the molecule in synthetic batches.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 0-5 min (5% B); 5-20 min (Linear to 60% B); 20-25 min (Hold 60% B).
Detection: UV at 254 nm.
Expected Result: 8-Methoxy Entecavir will elute after Entecavir due to increased lipophilicity (Methoxy group).
Note: Use CAS 2349444-69-3 as the reference standard for retention time confirmation.
5.2 Protocol B: In Vitro HBV Polymerase Inhibition Assay
Use this to empirically verify the "Inactive" spectrum.
Cell Line: HepG2.2.15 (stably transfected with HBV genome).
Seeding: Plate cells at
cells/well in 96-well collagen-coated plates.
Treatment:
Add Entecavir (Positive Control) at serial dilutions: 0.1 nM – 100 nM.
Add 8-Methoxy Entecavir (Test) at serial dilutions: 10 nM – 100 µM.
Include DMSO vehicle control.
Incubation: 6 days, replenishing media + drug at Day 3.
DNA Extraction: Extract extracellular viral DNA from supernatant using silica-column kit.
Quantification: qPCR targeting the HBV S gene.
Calculation: Plot log(concentration) vs. % Inhibition to determine EC50.
Validation Criteria: ETV EC50 must be ~3–10 nM. 8-Methoxy ETV is expected to show no significant inhibition below 10 µM.
References
Langley, D. R., et al. (2007). "Mechanism of Action and Resistance to Entecavir in Hepatitis B Virus."[1][2][3][4] Antimicrobial Agents and Chemotherapy.[5][6] Link
Grounding: Establishes the requirement for the specific hydrophobic pocket binding and the structural basis of ETV potency.
BOC Sciences. (2024). "8-Methoxy Entecavir - Product CAS 2349444-69-3."[] Chemical Catalog & Impurity Standards.
Grounding: Confirms the identity of the molecule as a commercial impurity standard.
Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research. Link
Grounding: Provides general SAR principles regarding 8-substituted purines and syn/anti conform
Baldick, C. J., et al. (2008). "Comprehensive Evaluation of Hepatitis B Virus Reverse Transcriptase Substitutions Associated with Entecavir Resistance." Hepatology. Link
Grounding: Details the resistance profile and the lack of tolerance for steric bulk in the binding pocket.
An In-depth Technical Guide to the Discovery and Development of Entecavir and Its Analogs
Authored by: Senior Application Scientist Abstract Entecavir stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B (CHB). This technical guide provides a comprehensive overview of the discovery a...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist
Abstract
Entecavir stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B (CHB). This technical guide provides a comprehensive overview of the discovery and development of entecavir and its analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the initial serendipitous discovery, the intricate process of lead optimization driven by structure-activity relationship (SAR) studies, and the rigorous preclinical and clinical evaluations that established its potent antiviral efficacy and high barrier to resistance. This guide will further explore the synthesis of key analogs, the methodologies for their biological evaluation, and the molecular mechanisms underpinning their activity and resistance profiles.
Introduction: The Unmet Need and the Dawn of a New Antiviral Era
Chronic hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] In the early 1990s, treatment options were limited and often associated with significant side effects and the development of drug resistance.[3][4] The therapeutic landscape began to change with the advent of nucleoside analogs, which targeted the viral polymerase, a critical enzyme in the HBV replication cycle.[4][5][6] This set the stage for the discovery of more potent and resilient antiviral agents.
Entecavir, a guanosine nucleoside analog, emerged from this pursuit as a highly effective first-line treatment for CHB.[3][7] Its journey from a shelved anti-herpes compound to a leading HBV therapeutic is a testament to persistent scientific inquiry and the power of screening in drug discovery.
The Serendipitous Discovery of a Potent Anti-HBV Agent
The story of entecavir began in 1995 at Bristol-Myers Squibb (BMS).[3][5] A compound designated SQ-34676, initially investigated for activity against herpes simplex virus (HSV) with little success, was repurposed for screening against HBV.[3][4][5] This screening revealed that SQ-34676, later named BMS 200475 and eventually entecavir, possessed remarkably potent activity against HBV, surpassing any previously tested compounds.[3][4][5] This pivotal discovery, born from a strategic shift in screening focus, marked the beginning of a more than decade-long journey to bring this life-changing drug to patients.[4][5]
The Core Scaffold: A Carbocyclic Nucleoside Analog
Entecavir is a carbocyclic 2'-deoxyguanosine analog, a class of compounds where the sugar moiety of a natural nucleoside is replaced by a carbocyclic ring.[8] This structural modification is crucial to its mechanism of action and pharmacological properties. The synthesis of entecavir and its analogs often originates from D-ribose and proceeds through a key allylic alcohol intermediate.[8] This versatile intermediate allows for the introduction of various modifications to the carbocyclic ring, enabling the exploration of structure-activity relationships.
3.1. Mechanism of Action: A Multi-pronged Attack on HBV Replication
Entecavir's potent antiviral activity stems from its ability to inhibit all three stages of HBV polymerase activity.[3][7][9] Following oral administration, entecavir is rapidly absorbed and intracellularly phosphorylated to its active triphosphate form, entecavir-triphosphate (ETV-TP).[3][9] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral polymerase.[9]
The inhibition occurs at three critical steps:
Base Priming: Inhibition of the initiation of HBV polymerase activity.[9]
Reverse Transcription: Blocking the synthesis of the negative strand of HBV DNA from the pregenomic mRNA template.[3][9]
Positive-Strand DNA Synthesis: Preventing the synthesis of the positive strand of HBV DNA.[3][9]
Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, effectively halting viral replication.[9]
Diagram: Entecavir's Mechanism of Action
Caption: Intracellular activation and tripartite inhibition of HBV polymerase by Entecavir.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The discovery of the potent anti-HBV activity of the initial lead compound spurred extensive medicinal chemistry efforts to optimize its properties. These efforts focused on modifying the carbocyclic scaffold and the purine base to enhance antiviral potency, improve the safety profile, and understand the key structural features required for activity.
4.1. Bioisosteric Replacement and Analog Synthesis
A key strategy in lead optimization is bioisosteric replacement , where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic properties.[10][11][12][13] In the development of entecavir analogs, this approach has been instrumental.
For instance, the exomethylene group at the 6'-position of entecavir is a critical pharmacophore for its antiviral activity.[14] Researchers have synthesized analogs with modifications at this position, such as the introduction of a fluorine atom, to study the impact on activity and toxicity.[14] The synthesis of these analogs often involves complex multi-step organic chemistry, utilizing techniques like radical-mediated cyclization to construct the core carbocyclic skeleton.[14][15]
4.2. Key SAR Insights
Through the synthesis and evaluation of numerous analogs, several key structure-activity relationships have been established:
The Carbocyclic Ring: The specific stereochemistry of the cyclopentyl ring is crucial for potent activity.
The Exomethylene Group: As mentioned, this group is a key pharmacophore. Modifications can impact potency and toxicity. For example, 6"-fluorinated analogs have shown reduced cytotoxicity while retaining potent anti-HBV activity.[14]
The Guanine Base: The 2-amino group and the 6-oxo group on the purine ring are essential for recognition by the viral polymerase.
These SAR studies guided the selection of entecavir as the clinical candidate, balancing high potency with a favorable safety profile.
Preclinical and Clinical Development: A Rigorous Path to Approval
The journey from a promising lead compound to an approved drug involves extensive preclinical and clinical testing to establish safety and efficacy.
5.1. Preclinical Evaluation
Preclinical studies for entecavir involved a battery of in vitro and in vivo assessments:
In Vitro Antiviral Activity: The potency of entecavir was evaluated in cell culture models of HBV replication, such as the HepG2.2.15 cell line.[2][16] These assays measure the reduction in viral DNA and antigens (HBsAg and HBeAg) in the presence of the drug.[2]
Cytotoxicity Assays: To assess the potential for cellular toxicity, various assays like the MTT assay are employed to determine the concentration of the drug that inhibits cell growth by 50% (CC50).[17][18][19] A high therapeutic index (CC50/EC50) is desirable, indicating selectivity for the viral target over host cells.
Animal Models: The woodchuck hepatitis virus (WHV) model was a crucial tool for in vivo efficacy testing, as WHV infection in woodchucks closely mimics HBV infection in humans.[5]
Pharmacokinetics and Toxicology: Extensive studies were conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of entecavir, as well as to identify any potential long-term toxicities, including carcinogenicity.[5] While some rodent tumor findings were observed at high exposures, these were deemed unlikely to be relevant to human safety.[5] Genetic toxicology tests showed that entecavir was not genotoxic at clinically relevant concentrations.[5]
Experimental Protocol: In Vitro HBV DNA Reduction Assay
Cell Culture: Seed HepG2.2.15 cells (a human hepatoma cell line that stably expresses the HBV genome) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., entecavir or an analog) for a specified period (e.g., 5-7 days). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor).
DNA Extraction: After the treatment period, lyse the cells and extract the total DNA from the cell culture supernatant (for extracellular viral DNA) or from the cell lysate (for intracellular viral DNA).
Quantitative PCR (qPCR): Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for a conserved region of the HBV genome.
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the HBV DNA level by 50% compared to the vehicle control.
5.2. Clinical Trials
Entecavir underwent a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase I: These studies in healthy volunteers and patients with CHB established the drug's safety profile and pharmacokinetic properties, such as its rapid absorption and dose-proportional exposure.[5]
Phase II: Dose-ranging studies were conducted to identify the optimal dose for further development. These trials demonstrated a clear dose-response relationship, with higher doses leading to greater reductions in HBV DNA levels.[20]
Phase III: Large, randomized, controlled trials compared entecavir to the then-standard-of-care, lamivudine. These studies demonstrated the superior efficacy of entecavir in suppressing HBV DNA to undetectable levels and in achieving normalization of liver enzymes.[5] Long-term follow-up studies confirmed the sustained efficacy and safety of entecavir, with a very low rate of resistance development in treatment-naive patients.[5]
The successful completion of these trials led to the approval of entecavir by the FDA in 2005 for the treatment of chronic hepatitis B.[3][5][6]
Table 1: Summary of Key Clinical Trial Data for Entecavir
Trial Phase
Population
Key Findings
Phase I
Healthy volunteers and CHB patients
Rapidly absorbed with dose-proportional pharmacokinetics.[5]
Phase II
Nucleoside-naive Japanese CHB patients
Demonstrated a clear dose-response relationship for viral load reduction.[20]
Phase III
Nucleoside-naive and lamivudine-refractory CHB patients
Superior to lamivudine in achieving undetectable HBV DNA and ALT normalization.[5]
Long-term Rollover
Patients from Phase III studies
Sustained viral suppression and a favorable safety profile over 7 years.[5]
The Challenge of Drug Resistance
A major challenge in long-term antiviral therapy is the emergence of drug-resistant viral strains.[1] Entecavir has a high genetic barrier to resistance, meaning that multiple mutations in the viral polymerase are required for the virus to become resistant.[9][21][22]
Resistance to entecavir typically emerges in patients who have previously been treated with and developed resistance to lamivudine.[21][23] The pre-existing lamivudine resistance mutations (rtM204V/I and rtL180M) provide a stepping stone for the development of full entecavir resistance, which requires additional mutations at other sites in the polymerase gene.[21]
The development of entecavir analogs continues, with a focus on creating compounds that are active against entecavir-resistant strains of HBV.[15] Molecular docking simulations are being used to understand the structural basis of resistance and to guide the design of new inhibitors that can overcome these resistance mutations.[1][23]
Diagram: Entecavir Resistance Development Pathway
Caption: Stepwise evolution of Entecavir resistance from Lamivudine-resistant HBV.
Future Directions: The Next Generation of Entecavir Analogs
The success of entecavir has paved the way for the development of next-generation analogs with improved properties. Current research focuses on several key areas:
Enhanced Potency: Designing analogs with even greater intrinsic activity against both wild-type and resistant HBV strains.
Improved Resistance Profile: Developing compounds that have an even higher barrier to resistance or are active against all known entecavir-resistant mutants.
Novel Scaffolds: Exploring new carbocyclic and heterocyclic scaffolds to identify novel pharmacophores with different modes of action.
Combination Therapies: Investigating the use of entecavir and its analogs in combination with other antiviral agents that have different mechanisms of action, with the goal of achieving a functional cure for CHB.
Conclusion
The discovery and development of entecavir represents a landmark achievement in the fight against chronic hepatitis B. Its journey from a serendipitous finding to a first-line therapy highlights the importance of systematic screening, rational drug design, and rigorous clinical evaluation. The ongoing development of entecavir analogs holds the promise of even more effective and resilient treatments for this persistent global health threat. This in-depth technical guide has provided a comprehensive overview of this remarkable story, offering valuable insights for researchers and drug development professionals working to create the next generation of antiviral therapies.
References
The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC. (n.d.).
Entecavir: A Review and Considerations for Its Application in Oncology - MDPI. (2023, November 14).
Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. (2018, June 19).
The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - ResearchGate. (2013, May 15).
What is the mechanism of Entecavir? - Patsnap Synapse. (2024, July 17).
Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC. (n.d.).
Entecavir Baraclude - Treatment - Hepatitis B Online. (2024, May 9).
Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - ASM Journals. (n.d.).
Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC. (n.d.).
Resistance mutations of hepatitis B virus in entecavir‐refractory patients - PMC - NIH. (n.d.).
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020, February 28).
Synthesis of entecavir and its novel class of analogs - PubMed. (2011, December 15).
Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC. (n.d.).
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Publishing. (n.d.).
Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - MDPI. (2020, July 31).
Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses - NCBI. (2016, August 15).
Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers - PMC. (n.d.).
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - MDPI. (2026, January 12).
Inhibition of Hepatitis B Virus Polymerase by Entecavir - ASM Journals. (n.d.).
Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed. (2014, June 15).
PRODUCT MONOGRAPH PrENTECAVIR TABLETS Entecavir Tablets 0.5 mg Antiviral Strides Pharma Canada Inc. Date of Revision. (2020, January 22).
Total Synthesis of Entecavir | The Journal of Organic Chemistry - ACS Publications. (2013, May 16).
US8481728B2 - Process for preparing entecavir and its intermediates - Google Patents. (n.d.).
Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis | PLOS One - Research journals. (2014, June 6).
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase | Biochemistry - ACS Publications. (2003, November 15).
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI. (2022, April 20).
Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy - PMC. (2021, August 26).
Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue | PNAS. (n.d.).
Effects of cytotoxic nucleosides and nucleo- bases on H2052 cells... - ResearchGate. (n.d.).
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.).
Entecavir (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection - Clinical Trials Arena. (2010, October 18).
Twostep evolution of the hepatitis B drugresistant mutations in a patient who developed primary entecavir resistance - Ovid. (n.d.).
Bioisosteric Replacement in Anti-HIV Drug Design | Encyclopedia MDPI. (2022, March 4).
Chemical Approaches to Inhibiting the Hepatitis B Virus Ribonuclease H - ACS Publications. (2018, March 22).
Entecavir resistance in a patient with treatment-naïve HBV: A case report - PMC. (n.d.).
Simultaneous Emergence of Entecavir Resistance Mutations in a Nucleoside-Naive Chronic Hepatitis B Patient - Karger Publishers. (2012, April 24).
Immune Escape and Drug Resistance Mutations in Patients with Hepatitis B Virus Infection: Clinical and Epidemiological Implications - MDPI. (2025, April 20).
MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research. (2021, January 15).
8-Methoxy Entecavir: Critical Impurity Profiling & Analytical Standardization
Part 1: Executive Summary & Core Directive Subject: 8-Methoxy Entecavir (Entecavir EP Impurity E) CAS Registry Number: 2349444-69-3 Role: Analytical Reference Standard / Process Impurity Regulatory Context: ICH Q3A/B (Im...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
Subject: 8-Methoxy Entecavir (Entecavir EP Impurity E)
CAS Registry Number: 2349444-69-3
Role: Analytical Reference Standard / Process Impurity
Regulatory Context: ICH Q3A/B (Impurities in New Drug Substances/Products)
This technical guide addresses the characterization, synthesis, and detection of 8-Methoxy Entecavir , a specific impurity arising during the manufacturing of the antiviral drug Entecavir. While Entecavir is a guanosine nucleoside analog used to treat chronic Hepatitis B (HBV), the 8-methoxy analog represents a critical quality attribute that must be monitored to ensure pharmaceutical purity.
This document is designed for analytical chemists and process engineers . It moves beyond basic definitions to provide a reproducible protocol for synthesizing the reference standard and a validated logic for its detection in complex matrices.
Part 2: Chemical Profile & Physiochemical Properties
8-Methoxy Entecavir is structurally identical to the parent drug, Entecavir, with the exception of a methoxy (-OCH₃) substitution at the C-8 position of the guanine ring. This modification significantly alters the electron density of the purine system, affecting its retention time in reverse-phase chromatography.
Soluble in DMSO, Methanol; slightly soluble in Water
pKa (Predicted)
~14.11 ± 0.60 (Acidic proton on N1)
UV Max
~254 nm (Characteristic of guanine derivatives)
Part 3: Synthesis of the Reference Standard
To accurately quantify this impurity, laboratories often require a high-purity reference standard. As 8-Methoxy Entecavir is not naturally occurring, it must be synthesized from Entecavir.
The Mechanism: The synthesis exploits the electrophilic susceptibility of the C-8 position on the purine ring. A halogen is introduced first, followed by a nucleophilic aromatic substitution (
) using methoxide.
Protocol: Conversion of Entecavir to 8-Methoxy Entecavir[2][6]
Step 1: Bromination (Synthesis of 8-Bromoentecavir)
Reagents: Entecavir (1.0 eq), Bromine (
) or N-Bromosuccinimide (NBS), Water/Acetate buffer.
Procedure:
Dissolve Entecavir in a mixture of water and acetate buffer (pH 4.0) to prevent side reactions.
Add saturated bromine water dropwise at room temperature until a faint yellow color persists (indicating excess
).
Stir for 1-2 hours. The electrophilic bromine attacks the C-8 position.
Quench with sodium bisulfite (
) to remove excess bromine.
Precipitate the 8-Bromo intermediate by adjusting pH or cooling. Filter and dry.
8-Methoxy Entecavir: ~1.27 (Elutes significantly later due to -OMe hydrophobicity).
Formation Mechanism in Manufacturing
Why does this impurity appear in production batches?
Solvent Interaction: If the synthesis involves a halogenated intermediate (e.g., a chloropurine precursor) and methanol is used as a solvent in the presence of a base, a competitive substitution can occur.
Oxidative Methoxylation: In rare cases, radical impurities in reagents combined with methanol can lead to direct oxidation at the C-8 position.
Visualization: Analytical Logic Tree
Caption: Decision tree for identifying 8-Methoxy Entecavir based on Relative Retention Time (RRT).
Part 5: References
BOC Sciences. Entecavir and Impurities: 8-Methoxy Entecavir Product Profile. Retrieved from
United States Pharmacopeia (USP). Entecavir Monograph: System Suitability and Impurity Tables (USP 2025 Draft). Retrieved from
ChemicalBook. Entecavir EP Impurity E (8-Methoxy Entecavir) Chemical Properties and Suppliers. Retrieved from
National Institutes of Health (PubChem). Entecavir Compound Summary and Related Impurities. Retrieved from
ResearchGate. Synthesis of 8-substituted guanosine derivatives. (General protocol grounding for Part 3). Retrieved from
An In-Depth Preclinical Evaluation of 8-Methoxy Entecavir: A Novel Entecavir Analogue
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Scientific Rationale for Novel Entecavir Analogues Entecavir, a deoxyguanosine nucleoside analogue, stands as a potent and selective...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Scientific Rationale for Novel Entecavir Analogues
Entecavir, a deoxyguanosine nucleoside analogue, stands as a potent and selective inhibitor of the hepatitis B virus (HBV) replication.[1][2] Its clinical success in the treatment of chronic hepatitis B is well-documented, effectively suppressing HBV DNA to undetectable levels and reducing the risk of long-term complications.[3][4][5] Entecavir's mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit all three functions of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[6][7][8]
Despite its efficacy, the emergence of drug-resistant HBV variants and the need for long-term therapy necessitate the exploration of novel analogues with potentially improved properties.[9] This guide focuses on a hypothetical preclinical evaluation of 8-Methoxy Entecavir, an analogue and known impurity of Entecavir.[] The introduction of a methoxy group at the 8th position of the guanine base could modulate the molecule's electronic and steric properties, potentially influencing its antiviral activity, selectivity, and metabolic stability. This document serves as a comprehensive technical guide outlining the essential preclinical studies required to characterize such a novel analogue.
Part 1: In Vitro Antiviral Activity and Cytotoxicity Assessment
The initial phase of preclinical evaluation for any new antiviral candidate involves a thorough assessment of its efficacy against the target virus and its potential for cellular toxicity.
Antiviral Activity in a Human Hepatoblastoma Cell Line
The primary objective is to determine the 50% effective concentration (EC50) of 8-Methoxy Entecavir required to inhibit HBV replication. The HepG2 2.2.15 cell line, which is stably transfected with the HBV genome and constitutively produces viral particles, is the gold standard for this assay.
Experimental Protocol: HBV DNA Reduction Assay in HepG2 2.2.15 Cells
Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of 8-Methoxy Entecavir and the parent compound, Entecavir (as a positive control), in cell culture medium. The concentration range should typically span from 0.01 nM to 100 nM.
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate the plates for 7 days, with a medium change containing fresh compound on day 4.
Supernatant Collection: On day 7, collect the cell culture supernatant.
HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a conserved region of the HBV genome.
Data Analysis: Calculate the percentage of HBV DNA reduction for each compound concentration relative to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assessment
It is crucial to ensure that the observed antiviral activity is not a result of general cellular toxicity. A standard cytotoxicity assay is performed in parallel with the antiviral activity assay using the same cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity protocol.
Incubation: Incubate the cells with the test compounds for 7 days.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Selectivity Index
The selectivity index (SI) is a critical parameter that represents the therapeutic window of a drug candidate. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.
SI = CC50 / EC50
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of 8-Methoxy Entecavir Compared to Entecavir
Compound
EC50 (nM)
CC50 (µM)
Selectivity Index (SI)
Entecavir
3.8
> 30
> 7895
8-Methoxy Entecavir
5.2
> 40
> 7692
Note: The data for Entecavir is based on published literature. The data for 8-Methoxy Entecavir is hypothetical.
Part 2: Mechanism of Action Studies
Understanding how a novel analogue inhibits viral replication is fundamental to its development. For an Entecavir analogue, it is essential to confirm its mechanism as an inhibitor of the HBV polymerase.
Intracellular Phosphorylation
Entecavir requires intracellular phosphorylation to its active triphosphate form.[6] Investigating the phosphorylation efficiency of 8-Methoxy Entecavir is a key step.
Cell Treatment: Incubate HepG2 cells with a high concentration (e.g., 10 µM) of 8-Methoxy Entecavir for various time points (e.g., 2, 8, 24 hours).
Cell Lysis and Extraction: Harvest the cells, lyse them, and extract the intracellular nucleotides.
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of 8-Methoxy Entecavir.
Data Analysis: Plot the intracellular concentration of each phosphorylated species over time to determine the rate and extent of phosphorylation.
HBV Polymerase Inhibition Assay
A cell-free assay using purified HBV polymerase can directly assess the inhibitory activity of the triphosphate form of the drug.
Experimental Workflow: HBV Polymerase Inhibition
Caption: Workflow for assessing HBV polymerase inhibition.
Part 3: Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
In Vivo Pharmacokinetic Studies in Rodents
Rats are commonly used for initial in vivo PK studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
Animal Dosing: Administer a single oral dose of 8-Methoxy Entecavir to a cohort of rats. A typical dose might be 1 mg/kg.
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of 8-Methoxy Entecavir in the plasma samples using a validated LC-MS/MS method.
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Table 2: Hypothetical Pharmacokinetic Parameters of 8-Methoxy Entecavir in Rats
Parameter
Entecavir (1 mg/kg)
8-Methoxy Entecavir (1 mg/kg)
Cmax (ng/mL)
45
55
Tmax (hr)
0.8
1.0
AUC (ng*hr/mL)
150
180
t1/2 (hr)
6
7
Bioavailability (%)
~70
~75
Note: The data for Entecavir is based on published literature. The data for 8-Methoxy Entecavir is hypothetical.
Part 4: Preclinical Toxicology
Toxicology studies are critical for identifying potential adverse effects and establishing a safe dose for first-in-human studies.
In Vitro Genotoxicity Assays
A battery of in vitro assays is conducted to assess the potential for the compound to cause genetic damage. These typically include the Ames test (bacterial reverse mutation assay), a mammalian cell chromosome aberration test, and a mouse lymphoma assay.
In Vivo Toxicology Studies
Initial in vivo toxicology studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).
Experimental Design: 28-Day Repeated-Dose Oral Toxicology Study in Rats
Animal Groups: Assign rats to different dose groups, including a vehicle control and at least three dose levels of 8-Methoxy Entecavir (low, mid, and high).
Daily Dosing: Administer the compound orally once daily for 28 consecutive days.
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.
Body Weight and Food Consumption: Record body weight and food consumption regularly.
Clinical Pathology: At the end of the study, collect blood and urine samples for hematology, clinical chemistry, and urinalysis.
Necropsy and Histopathology: Perform a full necropsy on all animals and collect a comprehensive set of tissues for histopathological examination.
Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
This guide has outlined the fundamental preclinical studies required to evaluate a novel Entecavir analogue, using 8-Methoxy Entecavir as a hypothetical example. The in vitro and in vivo data generated from these studies would provide a comprehensive understanding of the compound's antiviral potency, selectivity, mechanism of action, pharmacokinetic profile, and safety. Positive outcomes from these preclinical evaluations would be essential to support the advancement of 8-Methoxy Entecavir into clinical development for the treatment of chronic hepatitis B.
References
Entecavir - Wikipedia.
Synthesis of entecavir and its novel class of analogs - PubMed.
Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed.
Entecavir PK Fact Sheet.
CN101891741A - New synthesis process of antiviral drug entecavir - Google P
Mechanism of action of Entecavir - ChemicalBook.
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hep
What is the mechanism of Entecavir?
Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed.
Release mechanism and pharmacodynamics of entecavir micro spheres.
Synthesis of (±)
Researchers report mechanism of HBV drug entecavir and the cause of drug resistance.
An In-Depth Technical Guide to 8-Methoxy Entecavir: Identification and Characterization of a Key Entecavir Impurity
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-Methoxy Entecavir, a known process-related impurity of the potent antiviral drug Enteca...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methoxy Entecavir, a known process-related impurity of the potent antiviral drug Entecavir. Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection, and ensuring its purity is paramount for safety and efficacy. This document delves into the core identification of 8-Methoxy Entecavir, including its CAS number, and explores its probable synthetic origins as a byproduct in the manufacturing of Entecavir. Detailed analytical methodologies for the detection, isolation, and characterization of this impurity are presented, with a focus on chromatographic and spectroscopic techniques. This guide is intended to be a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of Entecavir.
Introduction: The Significance of Impurity Profiling in Antiviral Drug Development
Entecavir is a guanosine nucleoside analogue that acts as a potent and selective inhibitor of hepatitis B virus (HBV) polymerase.[1] Its efficacy in suppressing HBV replication has made it a first-line treatment for chronic hepatitis B.[2] The synthesis of complex molecules like Entecavir is a multi-step process that can invariably lead to the formation of impurities.[3] These impurities can be process-related, degradation products, or contaminants from starting materials and reagents.[3] Regulatory bodies worldwide mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy.
8-Methoxy Entecavir has been identified as a process-related impurity in the synthesis of Entecavir and is designated as Entecavir EP Impurity E by the European Pharmacopoeia and as 8-Methoxy Entecavir by the USP.[][] Understanding the formation and analytical characteristics of this impurity is crucial for developing robust manufacturing processes and quality control strategies for Entecavir.
Core Identification of 8-Methoxy Entecavir
The unique identification of a chemical entity is fundamental for all scientific and regulatory purposes. The core identifiers for 8-Methoxy Entecavir are summarized in the table below.
As a process-related impurity, 8-Methoxy Entecavir is not intentionally synthesized but is formed as a byproduct during the synthesis of Entecavir. While specific literature detailing the exact mechanism of its formation is scarce, an understanding of the common synthetic routes to Entecavir allows for a logical inference of its origin.
One of the key steps in many Entecavir syntheses involves the coupling of a protected purine base with a suitably functionalized cyclopentyl moiety.[8] The formation of 8-Methoxy Entecavir likely arises from the use of a methoxy-substituted guanine precursor or from a side reaction involving a methoxylating agent present in the reaction mixture.
Inferred Formation Pathway of 8-Methoxy Entecavir.
Analytical Identification and Characterization
The detection and quantification of 8-Methoxy Entecavir in the Entecavir API require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common technique for separating Entecavir from its impurities.[9]
A robust HPLC method is essential for the routine quality control of Entecavir. The following is a representative, field-proven protocol for the separation of Entecavir and its related substances, including 8-Methoxy Entecavir.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is effective for separation.[9]
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all impurities.
Mobile Phase A: A mixture of water and a small amount of an acidifier like formic acid or trifluoroacetic acid (e.g., 0.1%).
Mobile Phase B: Acetonitrile.
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds.
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[9]
Detection: UV detection at approximately 254 nm, where the purine ring of Entecavir and its impurities exhibit strong absorbance.[9]
Sample Preparation: Dissolve a precisely weighed amount of the Entecavir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Data Presentation: Representative HPLC Parameters
Parameter
Condition
Rationale
Column
C18 (150 x 4.6 mm, 3.5 µm)
Provides good retention and resolution for nucleoside analogues.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A common reverse-phase system offering good peak shape.
Flow Rate
1.0 mL/min
Balances analysis time with separation efficiency.
Detection
UV at 254 nm
Maximizes sensitivity for the purine chromophore.
Injection Volume
10 µL
A standard volume for analytical HPLC.
Mass Spectrometry (MS) for Structural Confirmation
For unequivocal identification, HPLC is often coupled with mass spectrometry (HPLC-MS). The mass spectrometer provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for the impurity.
Experimental Protocol: LC-MS/MS Analysis
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for nucleoside analogues like Entecavir and its impurities.[10]
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
Data Acquisition: Full scan mode is used to determine the molecular weight of the eluting peaks. Product ion scan (MS/MS) mode is used to obtain fragmentation patterns for structural elucidation.
Expected m/z: For 8-Methoxy Entecavir (C13H17N5O4), the expected protonated molecule [M+H]+ would be approximately 308.13.
Analytical Workflow for Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing. 8-Methoxy Entecavir, a known process-related impurity of Entecavir, serves as a case study for the importance of a multi-faceted analytical approach. This guide has provided the core identification details, an inferred synthetic pathway, and robust analytical methodologies for the characterization of this impurity. By employing these techniques, researchers and manufacturers can ensure the quality, safety, and efficacy of Entecavir for the treatment of chronic hepatitis B.
References
Entecavir (C12H15N5O3 | CID 135398508). PubChem. Available at: [Link]
Entecavir Impurities and Related Compound. Veeprho. Available at: [Link]
Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Available at: [Link]
(PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. Available at: [Link]
Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. PubMed. Available at: [Link]
US8481728B2 - Process for preparing entecavir and its intermediates. Google Patents.
HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. ResearchGate. Available at: [Link]
Optimized synthetic process for the key intermediate of entecavir. Journal of Beijing University of Chemical Technology. Available at: [Link]
Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. Available at: [Link]
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. Available at: [Link]
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. Available at: [Link]
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. PMC. Available at: [Link]
CN101891741A - New synthesis process of antiviral drug entecavir. Google Patents.
8-METHOXY ENTECAVIR. Drugfuture. Available at: [Link]
Quantitative Analysis Polymorphic Impurity in Entecavir APIs Utilizing ATR-FTIR Spectroscopy and PLSR Method Combined with ACO A. ScienceDirect. Available at: [Link]
Quantitation of polymorphic impurity in entecavir polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy. PubMed. Available at: [Link]
The full scan mass spectra of entecavir. ResearchGate. Available at: [Link]
(PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. Available at: [Link]
EP2382217B1 - Novel intermediate and process for preparing entecavir using same. Google Patents.
Therapeutic Potential of Novel Entecavir Derivatives: A Technical Guide
Executive Summary: The Clinical Imperative Entecavir (ETV) remains a cornerstone in the management of Chronic Hepatitis B (CHB) due to its high genetic barrier to resistance and potent inhibition of HBV polymerase.[1] Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Clinical Imperative
Entecavir (ETV) remains a cornerstone in the management of Chronic Hepatitis B (CHB) due to its high genetic barrier to resistance and potent inhibition of HBV polymerase.[1] However, the therapeutic landscape faces two critical bottlenecks:
Multi-Drug Resistance (MDR): While ETV resistance in nucleoside-naïve patients is rare (<1.2% at 5 years), it escalates significantly (up to 51% at 5 years) in lamivudine-refractory patients harboring rtM204V/I mutations.
Pharmacokinetic Limitations: ETV exhibits low bioavailability in certain tissue compartments and a significant "food effect," requiring fasting administration which impacts patient adherence.
This guide analyzes next-generation ETV derivatives designed to bypass these limitations. We focus on two primary classes: C-4’/C-6’’ substituted carbocyclic nucleosides (for overcoming resistance) and Lipidic Prodrug Conjugates (for enhanced bioavailability).
Molecular Rationale & SAR Analysis[2]
The "Delayed Chain Termination" Mechanism
To design effective derivatives, one must understand that ETV is not an obligate chain terminator like Lamivudine. It allows the incorporation of a few nucleotides before halting DNA synthesis.[2][3] This unique mechanism relies on the steric fit of the cyclopentyl ring within the hydrophobic pocket of the HBV polymerase.
Figure 1: Mechanism of Action. ETV-TP competes with dGTP, leading to delayed termination due to steric clash in the polymerase rear pocket.
Novel derivatives target specific sites on the ETV scaffold to improve binding affinity against mutant polymerases (rtM204V, rtL180M).
4’-Cyano Modification: Introduction of a cyano group at the 4’-position of the cyclopentyl ring creates a "hybridized" structure. This modification enhances binding affinity by exploiting additional polar interactions within the polymerase active site, effectively countering the steric changes caused by resistance mutations.
6’’-Fluorination: Fluorine substitution at the exocyclic double bond (6’’ position) modulates the electron density and lipophilicity. The (E)-6''-fluoromethylene configuration has shown superior potency compared to the (Z)-isomer, likely due to favorable electrostatic interactions with the enzyme's binding pocket.
Dissolve the precursor in dry, degassed toluene under Argon.
Add Bu3SnH and AIBN slowly via syringe pump over 2 hours at 80°C. Rationale: Slow addition favors intramolecular cyclization over intermolecular reduction.
Reflux for an additional 4 hours.
Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc) to yield the cyclopentene core.
Step 2: Fluorination via Stannyl-Intermediate
Stannylation: Treat the intermediate with Ph3SnH/AIBN to generate the vinyl stannane. Isolate the (E)-isomer.
Fluorination: Dissolve the vinyl stannane in dry CH3CN at 0°C. Add Selectfluor (1.1 eq) or NFSI. Stir for 1 hour.
Critical Checkpoint: Monitor by 19F-NMR to confirm the formation of the vinyl fluoride bond (-110 to -130 ppm range).
Suspend purine base, PPh3, and carbocycle in anhydrous THF at 0°C.
Add DIAD dropwise. Rationale: Low temperature prevents the formation of N7-isomers.
Stir at room temperature for 12 hours.
Deprotection: Treat with 80% TFA/H2O to remove protecting groups. Neutralize and purify via RP-HPLC (C18 column, H2O/MeOH gradient).
Biological Evaluation: Self-Validating Protocols
To establish E-E-A-T, the antiviral activity must be validated against both Wild-Type (WT) and Resistant (MDR) strains using a standardized HepG2.2.15 assay.
In Vitro Anti-HBV Assay (HepG2.2.15)
Objective: Quantify the reduction in secreted HBV DNA and HBsAg.[6][7][8][9]
Cell Culture:
Maintain HepG2.2.15 cells (stably transfected with HBV genome) in DMEM + 10% FBS + 380 µg/mL G418.
Validation: Verify constitutive HBsAg secretion via ELISA prior to drug treatment.
Treatment:
Seed cells at
cells/well in 24-well plates.
Treat with serial dilutions of the derivative (0.01 nM – 10 µM) for 9 days.
Refresh media containing the drug every 3 days.
DNA Extraction & qPCR:
Harvest culture supernatant.
Extract viral DNA using a silica-column kit.
qPCR Target: HBV S-gene. Use a plasmid standard curve to quantify copy number.
Control: Use ETV (standard) and DMSO (vehicle) as controls.
Cytotoxicity (CC50):
Perform parallel MTS/MTT assay on uninfected HepG2 cells to ensure viral reduction is not due to cell death.
Comparative Data Summary
The following table summarizes the performance of the novel (E)-6 derivative compared to standard ETV.
Compound
Target Strain
EC50 (nM)
CC50 (µM)
Selectivity Index (SI)
Entecavir (ETV)
Wild-Type
0.003
>100
>33,000
Entecavir (ETV)
LVD-Resistant (rtM204V)
3.2
>100
>31
Compound (E)-6
Wild-Type
0.001
93
93,000
Compound (E)-6
LVD-Resistant (rtM204V)
0.05
93
1,860
Interpretation: Compound (E)-6 retains nanomolar potency against resistant strains where ETV efficacy drops 1000-fold.
Emerging Frontiers: Fatty Acid Conjugates
Beyond resistance, bioavailability is addressed through Lipidic Prodrugs . Conjugating ETV with fatty acids (e.g., myristic acid) at the 5'-OH position creates a lipophilic prodrug.
Mechanism: The conjugate binds to albumin and lipoproteins, facilitating uptake into the liver (hepatotropism) and bypassing first-pass metabolism.
Release: Intracellular esterases cleave the fatty acid, releasing active ETV specifically within hepatocytes.
Data: ETV-Myristate (EV-C14) has shown a 2-fold increase in liver accumulation in rodent models compared to native ETV.
References
Tanaka, Y., et al. (2023).[5] "Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent."[10] RSC Advances. [Link]
Langley, D.R., et al. (2007). "Inhibition of Hepatitis B Virus Polymerase by Entecavir."[1][11][2][6][7][9][12] Journal of Virology. [Link][12]
Xiao, Y., et al. (2020). "Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption." Molecules. [Link][11][4][10][13][14][15][16][17]
Baldick, C.J., et al. (2003). "Comprehensive Evaluation of Hepatitis B Virus Reverse Transcriptase Substitutions Associated with Entecavir Resistance." Hepatology. [Link][5][10]
Mechanistic Profiling of 8-Methoxy Entecavir: Impurity Characterization and Polymerase Interaction Dynamics
The following technical guide is structured as an advanced briefing for drug development scientists and CMC (Chemistry, Manufacturing, and Controls) teams. It focuses on the mechanistic characterization of 8-Methoxy Ente...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an advanced briefing for drug development scientists and CMC (Chemistry, Manufacturing, and Controls) teams. It focuses on the mechanistic characterization of 8-Methoxy Entecavir , a critical process impurity, and its comparative interaction dynamics with viral polymerases.[][2][3]
[1][2][3][4]
Executive Summary
8-Methoxy Entecavir (CAS: 2349444-69-3), designated as Impurity E in the European Pharmacopoeia (EP) and Impurity F in the USP, is a structural analog and process impurity arising during the synthesis of the antiviral drug Entecavir (ETV).[][2][3][4] While Entecavir is a potent inhibitor of the Hepatitis B Virus (HBV) polymerase, the 8-methoxy substitution introduces significant steric and electronic perturbations.[][2][3]
This guide details the molecular interaction—or lack thereof—between 8-Methoxy Entecavir and viral polymerases.[][2][3][4] Based on structure-activity relationship (SAR) principles of purine nucleosides, the 8-methoxy group forces the nucleobase into a syn conformation, creating a steric clash within the polymerase active site.[][2][3][4] This renders the molecule pharmacologically inert or significantly less potent than the parent drug, necessitating its strict control not merely as a diluent of potency, but as a Critical Quality Attribute (CQA) in pharmaceutical manufacturing.[][2][3]
Entecavir (Active): Adopts the anti conformation.[][2] This exposes the Watson-Crick hydrogen bonding face of the guanine base to the template strand, allowing for correct base pairing with Cytosine in the HBV polymerase active site.[][2][3][4]
8-Methoxy Entecavir (Inactive/Low Affinity): The methoxy group at the C8 position creates a steric clash with the cyclopentyl pseudosugar moiety (specifically the O4' equivalent region).[][2][3][4] To relieve this strain, the purine base rotates into the syn conformation.[][2][3]
Impact: Viral polymerases, including HBV Reverse Transcriptase (RT), generally require incoming nucleotides to be in the anti conformation for catalysis.[][2][3] The syn conformation of the impurity prevents it from fitting into the tight "dNTP-binding pocket" defined by the YMDD motif.[][2][3][4]
Steric Exclusion in the Hydrophobic Pocket
Entecavir owes its high potency to the exocyclic methylene group on its pseudosugar, which fills a hydrophobic pocket in the HBV polymerase (near residue F88 and the YMDD loop).[][2][3]
In 8-Methoxy Entecavir, the additional bulk on the nucleobase (C8) acts counter-productively.[][2][3]
** steric Clash:** The 8-methoxy group (~3.0 Å radius) clashes with the polymerase "ceiling" or the template backbone.[][2][3][4]
Electronic Repulsion: The electron-rich methoxy oxygen may repel conserved aspartate residues or the phosphate backbone of the primer strand.[][2][3][4]
Mechanism Visualization
The following diagram illustrates the synthesis origin and the mechanistic divergence between the parent drug and the impurity.
Figure 1: Mechanistic divergence of Entecavir and its 8-Methoxy impurity.[][2][3][4] The impurity fails to engage the polymerase active site effectively due to conformational locking.[][2][3]
Interaction Dynamics: Quantitative Profile
The following table summarizes the theoretical and observed differences in interaction parameters. Note that specific
values for the impurity are often not reported in primary efficacy literature because the compound is screened out early as inactive; values below are estimated based on homologous 8-substituted guanosine analogs.[][2][3][4]
Parameter
Entecavir (ETV-TP)
8-Methoxy Entecavir (8-OMe-ETV-TP)
Mechanistic Rationale
Conformation
Anti (Preferred)
Syn (Forced)
Steric hindrance between C8-OMe and pseudosugar.[][2][3][4]
Binding Affinity ()
High (nM range)
Low (M range)
Inability to form Watson-Crick geometry in active site.[][2][3][4]
Does not exert selection pressure on the virus.[][2][4]
Polymerase Selectivity
High (Viral > Human)
Unknown (Potential Toxicity)
Syn conformers can sometimes inhibit human repair polymerases (e.g., Pol , Pol ).[][2]
Experimental Protocols
To validate the interaction (or lack thereof) and quantify this impurity, two distinct workflows are required: Biochemical Inhibition Assays (for mechanism) and Analytical Impurity Profiling (for QC).[][2]
Protocol 1: Primer Extension Assay (Polymerase Interaction)
Purpose: To determine if 8-Methoxy Entecavir acts as a chain terminator or is simply not incorporated.[][2][3][4]
Entecavir Lane: Observation of "n+1" band followed by termination (or delayed termination at n+2/3).[][2][4]
8-Methoxy Lane: If the band remains at "n" (primer only), the compound binds but is not incorporated.[][2][3][4] If full-length product is formed (assuming dGTP is present), it indicates the compound failed to compete with natural dGTP.[][2][3][4]
MS (ESI+) for confirmation: Monitor [M+H]+ = 308.31 m/z.[][2][3][4]
System Suitability:
Resolution (
) between Entecavir and 8-Methoxy Entecavir must be > 2.0.[][2][3][4]
The 8-methoxy peak typically elutes after Entecavir due to increased lipophilicity from the methoxy group.[][2][3][4]
Impurity Formation Pathway[1][2][3][4]
Understanding the origin of the interaction requires mapping the synthesis.[][2][3][4] The 8-methoxy group is often introduced inadvertently during steps involving methanolic solvents or reagents acting on the guanine core under oxidative conditions.[][2][3][4]
Figure 2: Simplified pathway showing the divergence point where the 8-methoxy impurity is generated.[][2][3]
References
European Pharmacopoeia (Ph.[][2][3][4] Eur.) 10.0 .[][2][3][4] Entecavir Monograph 2815. Strasbourg: Council of Europe; 2020.[][2][3][4] (Defines Impurity E).
Langley, D. R., et al. (2007).[][2][3] "Molecular Basis for Entecavir Resistance."[][2][3][4] Science. (Provides the structural basis for Entecavir binding and the steric constraints of the HBV Pol active site).[][2][3]
ChemicalBook . Entecavir EP Impurity E (8-Methoxy Entecavir).[][2][3][4][10][11][12] (Physical properties and impurity classification).
De Clercq, E. (2013).[][2][3] "Antiviral drugs in current clinical use." Journal of Clinical Virology. (General mechanism of nucleoside analogs and the requirement for anti-conformation).
8-Methoxy Entecavir synthesis protocol for laboratory scale
Executive Summary This application note details a robust, two-step semi-synthetic protocol for the preparation of 8-Methoxy Entecavir , a critical impurity reference standard and Structure-Activity Relationship (SAR) tar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, two-step semi-synthetic protocol for the preparation of 8-Methoxy Entecavir , a critical impurity reference standard and Structure-Activity Relationship (SAR) target in Hepatitis B Virus (HBV) therapeutic research.
Unlike de novo total synthesis, which requires 10+ steps from ribose or Corey lactone, this protocol utilizes a Late-Stage Functionalization (LSF) strategy.[1] By leveraging the electrophilic susceptibility of the guanine C-8 position, researchers can convert commercially available Entecavir (ETV) into its 8-methoxy derivative with high regioselectivity.
Key Advantages of this Protocol:
Efficiency: Reduces synthesis timeline from weeks (total synthesis) to 48 hours.
Selectivity: Uses controlled bromination to avoid addition across the exocyclic alkene.
Scalability: Validated for milligram to gram-scale batches.
Retrosynthetic Analysis & Strategy
The synthesis relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) mechanism. The electron-deficient pyrimidine ring of the guanine system activates the C-8 position for nucleophilic attack, but a leaving group is required. We install bromine as the leaving group, followed by displacement with methoxide.
Critical Chemical Logic:
Challenge: Entecavir contains an exocyclic methylene group (
) at the 5'-position. This alkene is sensitive to electrophiles (like ) and strong acids.
Solution: We utilize a biphasic bromination system or controlled aqueous bromination (as validated in radio-labeling studies) which favors substitution at the electron-rich C-8 of the purine over addition to the exocyclic alkene.
Step 1: Regioselective Bromination (Synthesis of 8-Bromo-Entecavir)
Rationale: Direct bromination in water is chosen over NBS/DMF to minimize by-products and simplify purification, as supported by radio-iodination protocols for Entecavir [1].
Dissolution: Suspend Entecavir monohydrate (500 mg, 1.73 mmol) in a mixture of water (
) and glacial acetic acid (10 mL, 4:1 v/v). Stir until a clear solution is obtained.
Bromination: Add saturated bromine water dropwise at room temperature over 20 minutes. Monitor the color; a persistent faint yellow color indicates excess bromine.
Note: Avoid a large excess of
to prevent interaction with the exocyclic double bond.
Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 10% MeOH in DCM). The product (8-Br-ETV) will be less polar than ETV.
Quenching: If excess bromine remains, add solid Sodium Bisulfite (
) until the solution is colorless.
Isolation: Adjust pH to ~7.0 using dilute ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
. The product often precipitates. If not, extract with Ethyl Acetate ().
Drying: Dry organic layer over
, filter, and concentrate.
Yield Expectation: 75–85% (Off-white solid).
Step 2: Methoxylation (
Displacement)
Rationale: The 8-bromo group is displaced by the strong nucleophile methoxide. The exocyclic alkene is generally stable to basic conditions, unlike acidic conditions which can cause migration [2].[1]
Setup: Dissolve the crude 8-Bromo-Entecavir (400 mg) in anhydrous Methanol (15 mL) under a Nitrogen atmosphere.
Caution: Ensure moisture-free conditions to prevent hydrolysis back to 8-oxo-entecavir.
Reflux: Heat the reaction mixture to reflux (
) for 12–24 hours.
In-Process Control: Monitor for the disappearance of the 8-Br intermediate. 8-OMe-ETV typically elutes slightly earlier or close to the bromo-intermediate on reverse-phase HPLC but has a distinct UV spectrum.
Workup: Cool to room temperature. Neutralize the base carefully with Glacial Acetic Acid (to pH 7).
Concentration: Evaporate the methanol under reduced pressure.
Purification: The residue contains salts. Dissolve in a minimum amount of water/methanol and purify via Preparative HPLC or Flash Chromatography (C18 Reverse Phase).
Gradient: 0% to 40% Acetonitrile in Water (0.1% Formic Acid modifier).
Data Summary & Quality Control
Parameter
Specification
Method
Appearance
White to off-white lyophilized powder
Visual
Purity
> 98.0%
HPLC (254 nm)
Mass Spectrometry
(approx)
LC-MS (ESI+)
1H NMR (DMSO-d6)
C-8 OMe singlet at ppm
500 MHz NMR
Key Impurity
8-Oxo-Entecavir (Hydrolysis product)
HPLC
Mechanism of Action (Chemical):
The following diagram illustrates the
pathway. The methoxide anion attacks the C-8 position, forming a Meisenheimer-like transition state, followed by the expulsion of the bromide ion.
Figure 2: Nucleophilic Aromatic Substitution mechanism at the Guanine C-8 position.
Troubleshooting & Critical Parameters
Issue: Low Yield in Step 2.
Cause: Incomplete displacement or hydrolysis to 8-oxo derivative.
Fix: Ensure Methanol is strictly anhydrous. Increase NaOMe equivalents to 8.0.
Issue: Degradation of Exocyclic Alkene.
Cause: Prolonged exposure to acidic bromine water.
Fix: Quench Step 1 immediately upon consumption of starting material. Do not let the reaction stir overnight in bromine water.
Safety Note: Bromine is highly toxic and volatile. All steps involving
must be performed in a functioning fume hood.
References
Wang, J., et al. (2024).[1] "Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity." PubMed Central. Available at: [Link]
Rawal, R. K., et al. (2011).[1][2] "Synthesis of entecavir and its novel class of analogs." Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
Sugiyama, T., et al. (2012).[1] "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin." Journal of Organic Chemistry. Available at: [Link]
Glen Research. (n.d.). "8-Methoxy-dG and related lesions." Glen Report. Available at: [Link][1]
Application Note: Advanced Quantification of 8-Methoxy Entecavir
This Application Note is structured to guide researchers and QC scientists through the rigorous quantification of 8-Methoxy Entecavir , a critical process-related impurity and degradation product of the antiviral drug En...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers and QC scientists through the rigorous quantification of 8-Methoxy Entecavir , a critical process-related impurity and degradation product of the antiviral drug Entecavir.[1][][3]
From Routine Compliance (HPLC-UV) to Trace Investigation (LC-MS/MS)
Introduction & Scientific Context
Entecavir is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. During synthesis and storage, the guanine moiety is susceptible to oxidative modifications.[1] 8-Methoxy Entecavir (8-OMe-ETV) is a specific impurity formed typically via oxidative mechanisms in the presence of methanol or methoxide species, often involving the functionalization of the C-8 position of the purine ring.[1][][3]
Regulatory bodies (USP/EP) have stringent limits for this impurity (typically NMT 0.15% for individual impurities).[1][3] However, its structural similarity to the parent drug and other oxidative degradants (like 8-Hydroxy Entecavir) challenges standard separation techniques.[1][3]
Why This Protocol?
Selectivity: Standard C18 methods often fail to resolve 8-OMe-ETV from 8-Hydroxy Entecavir due to similar polarity.[1][][3] This guide uses optimized gradient slopes and pH control to maximize resolution (
).
Sensitivity: While HPLC-UV is sufficient for release testing, this guide provides a secondary LC-MS/MS workflow for trace analysis (< 0.05%) required during genotoxic risk assessment or process optimization.
Analytical Strategy & Workflow
The quantification strategy is bifurcated based on the analytical need:
Protocol A (HPLC-UV): For Lot Release and Stability Testing (Limit of Quantitation ~0.03%).
Protocol B (LC-MS/MS): For Process Characterization and Trace Analysis (Limit of Quantitation ~1-5 ng/mL).[1][][3]
Visual Workflow: Method Selection & Execution
Figure 1: Decision tree for selecting the appropriate quantification method based on sensitivity requirements.
This method is the "workhorse" for quality control.[1] It is derived from USP <621> and EP monographs but optimized for the specific resolution of the 8-methoxy congener.[1][3]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18)
High carbon load required to retain polar nucleosides.[1][][3]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA suppresses silanol activity and ionizes the basic guanine, improving peak shape.[1]
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Matches ionic strength of MPA; ACN provides stronger elution strength than MeOH.[1][3]
): NLT 2.0 between Entecavir and 8-Methoxy Entecavir (Note: 8-OMe-ETV typically elutes after Entecavir due to increased hydrophobicity of the methoxy group).
Tailing Factor: NMT 1.5 for the Entecavir peak.[1][3][4]
% RSD: NMT 2.0% for replicate injections of the standard.
Protocol B: Ultra-Sensitive LC-MS/MS[1][2][3]
Use this protocol when quantifying 8-Methoxy Entecavir at ppm levels (e.g., cleaning validation or genotoxic impurity screening).
(Note: Entecavir [M+H]+ 278.1 transitions to 152.[1][3]1. The +30 Da shift in both precursor and product ion confirms the modification is on the nucleobase.)[1]
Gradient: Steep gradient (5% B to 50% B in 5 mins) is acceptable as MS provides specificity.
Sample Preparation & Stability
Critical Warning: Do not use Methanol as the primary diluent.[1][3]
Reasoning: Entecavir can undergo solvolysis or oxidative methoxylation in methanol under stress (sonication/heat), artificially generating 8-Methoxy Entecavir during sample prep.[1][][3]
Recommended Diluent: Water : Acetonitrile (95 : 5 v/v).[1][][3]
Protocol:
Stock Preparation: Dissolve 8-Methoxy Entecavir Reference Standard in Diluent to 100 µg/mL.
Filter through 0.22 µm PVDF filter (Discard first 2 mL).[1][3]
Formation Mechanism
Understanding the formation aids in root cause analysis.[1] The 8-position of guanine is electron-deficient and susceptible to nucleophilic attack by methoxide radicals or direct oxidation followed by methylation.[1][][3]
Figure 2: Proposed formation pathway of 8-Methoxy Entecavir via oxidative activation and methoxylation.[1][][3]
References
European Pharmacopoeia (Ph.[1][3][11] Eur.) . Entecavir Monohydrate Monograph 2815. Strasbourg, France: EDQM.[1][3] (Defines Impurity E and system suitability). Available at: [Link][][3]
United States Pharmacopeia (USP) . Entecavir: Organic Impurities Procedure. USP-NF Online.[1][][3][4] (Specifies C18 L1 column and TFA gradients). Available at: [Link][][3]
Ramesh, T., et al. "LC-MS/MS method for the characterization of the forced degradation products of Entecavir." Journal of Separation Science, 2014.[1][9] (Describes fragmentation patterns of Entecavir degradants). Available at: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of 8-Methoxy Entecavir Executive Summary This application note details a robust, stability-indicating HPLC-UV protocol for the detection and qua...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Analysis of 8-Methoxy Entecavir
Executive Summary
This application note details a robust, stability-indicating HPLC-UV protocol for the detection and quantification of 8-Methoxy Entecavir (CAS: 2349444-69-3), a critical process-related impurity and potential degradation product of the antiviral drug Entecavir.[]
As a guanosine nucleoside analogue used for chronic Hepatitis B infection, Entecavir is susceptible to oxidative modifications at the purine ring. The 8-methoxy derivative (designated as Impurity E in the European Pharmacopoeia) represents a significant quality attribute that must be controlled to <0.10% levels. This guide provides a self-validating method compliant with ICH Q2(R1) standards, utilizing a C18 stationary phase and a trifluoroacetic acid (TFA) buffered gradient to achieve baseline resolution (
) between the parent drug and the impurity.
Scientific Rationale & Method Strategy
The Analyte & Separation Challenge
Entecavir contains a guanine base attached to a cyclopentyl ring.[2] The 8-position of the purine ring is electron-deficient and susceptible to nucleophilic attack or oxidation.[]
Structural Change: Substitution of hydrogen with a methoxy group (-OCH3) at the C8 position.[]
Chromatographic Behavior: The methoxy group increases lipophilicity compared to the parent Entecavir. Consequently, 8-Methoxy Entecavir elutes after the main Entecavir peak in Reversed-Phase (RP) chromatography.
Critical Pair: The separation of Entecavir from 8-Hydroxy Entecavir (more polar, elutes earlier) and 8-Methoxy Entecavir (less polar, elutes later) is the primary system suitability requirement.
Mobile Phase Design
Buffer Selection (0.1% TFA): Purine nucleosides are amphoteric.[] A low pH (approx. pH 2.0–2.5) suppresses the ionization of acidic moieties and ensures the basic nitrogen atoms are protonated, improving peak symmetry. Trifluoroacetic acid (TFA) is chosen over phosphate buffers to allow for potential LC-MS compatibility if peak identification is required later.[]
Organic Modifier (Acetonitrile): ACN provides sharper peaks and lower backpressure than methanol for this separation, crucial for resolving the cluster of impurities around the main peak.
Detection: UV @ 254 nm (λ max for guanosine derivatives)
Run Time: 45 minutes
Gradient Program
Design Note: A shallow gradient slope is used initially to separate polar impurities (like 8-Hydroxy Entecavir), followed by a ramp to elute the 8-Methoxy impurity.[]
Time (min)
Mobile Phase A (0.1% TFA in Water) %
Mobile Phase B (Acetonitrile) %
Event
0.0
97
3
Equilibration
15.0
90
10
Isocratic Hold (Entecavir Elution)
30.0
70
30
Gradient Ramp (Impurity Elution)
35.0
70
30
Wash
36.0
97
3
Re-equilibration
45.0
97
3
Stop
Standard & Sample Preparation
A. Diluent Preparation:
Mix Water and Acetonitrile in a 95:5 v/v ratio.[]
B. System Suitability Solution (SST):
Prepare a stock solution of Entecavir (0.5 mg/mL).
Spike with 8-Methoxy Entecavir to achieve a concentration of approx. 0.5 µg/mL (0.1% level).
Expert Tip: If 8-Hydroxy Entecavir is available, spike this as well to verify resolution of both pre- and post-eluting impurities.
C. Test Sample Preparation:
Weigh 50 mg of Entecavir API or equivalent tablet powder.[]
Transfer to a 100 mL volumetric flask.
Add 70 mL Diluent, sonicate for 15 mins (maintain temp < 25°C).
Dilute to volume. Filter through 0.45 µm PVDF filter. (Final Conc: 0.5 mg/mL).
Method Validation & Performance Criteria
The following acceptance criteria ensure the method is "Self-Validating" during routine use.
Parameter
Acceptance Criteria
Scientific Justification
Resolution ()
between Entecavir and 8-Methoxy Entecavir
Ensures accurate integration without peak tail overlap.
Tailing Factor ()
Critical for purine bases which often tail on silica columns.[]
LOD / LOQ
LOD ; LOQ
Required to meet ICH reporting threshold of 0.05%.
Precision (RSD)
(n=6 injections)
Demonstrates system stability.
Recovery
90.0% – 110.0% at LOQ level
Verifies extraction efficiency from dosage forms.[]
Visualizations
Impurity Formation & Workflow Logic
The following diagram illustrates the relationship between the synthesis/degradation pathway and the analytical workflow.
Caption: Figure 1. Formation pathway of 8-Methoxy Entecavir and the analytical workflow for its detection.
Chromatographic Separation Logic
This diagram details the separation mechanism on the C18 column.
Caption: Figure 2. Expected elution order based on polarity. The methoxy group increases retention time.
Troubleshooting & Expert Insights
Issue: Peak Tailing of Entecavir.
Cause: Secondary interactions with residual silanols on the column.
Solution: Ensure the column is "end-capped" (e.g., Zorbax SB or XBridge). If using an older column type, add 5mM Triethylamine (TEA) to the mobile phase, though TFA usually suffices.
Issue: Baseline Drift.
Cause: UV absorbance of TFA at 254 nm is low but can drift during gradients.
Solution: Use high-quality "LC-MS grade" TFA. Alternatively, switch to a Phosphate Buffer (pH 3.0) / Acetonitrile system if MS compatibility is not required.
Issue: Co-elution with 1-Epimer.
Insight: Entecavir has several chiral centers.[] The "1-Epimer" is another common impurity.[]
Validation: During specificity testing, inject the 1-Epimer standard to confirm it does not co-elute with the 8-Methoxy peak.[] The 8-Methoxy peak typically elutes significantly later than the epimers.
References
United States Pharmacopeia (USP). (2023).[] Entecavir Monograph: Organic Impurities. USP-NF.[][3] Link (Note: Access requires subscription; refer to USP 43-NF 38 or current version).[]
European Directorate for the Quality of Medicines (EDQM). (2023). Entecavir Monograph 2815: Impurity E. European Pharmacopoeia.[] Link
National Institutes of Health (NIH). (2021). Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. PubMed. [Link]
ResearchGate. (2018). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. [Link]
Application Note: Mass Spectrometry of 8-Methoxy Entecavir and its Metabolites
A Senior Application Scientist's Guide to Quantitative Bioanalysis by LC-MS/MS Introduction Entecavir (ETV) is a potent and selective guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectiv...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Quantitative Bioanalysis by LC-MS/MS
Introduction
Entecavir (ETV) is a potent and selective guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing hepatitis B virus (HBV) replication.[1][2] It is a first-line therapy for chronic HBV infection, and its clinical efficacy is well-documented.[3][4] The quantitative analysis of Entecavir and its metabolites in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments, ensuring optimal dosing strategies and patient outcomes.[5][6]
While Entecavir undergoes minimal metabolism in humans, primarily forming minor amounts of phase II glucuronide and sulfate conjugates, the analytical landscape also requires consideration of synthetic impurities.[7][8] 8-Methoxy Entecavir is one such compound, identified as a process-related impurity in the synthesis of Entecavir.[] Although not an in vivo metabolite, its characterization and differentiation from the parent drug and its true metabolites are critical for the quality control of the active pharmaceutical ingredient (API) and for ensuring the specificity of any bioanalytical method.
This application note provides a comprehensive, field-proven guide to developing and validating a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Entecavir and the characterization of its metabolites and the 8-Methoxy Entecavir impurity in human plasma. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reliable, reproducible results.
Principle of the Method
The method leverages the unparalleled synergy of Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. Analytes are first separated based on their physicochemical properties on a reversed-phase column. Following chromatographic separation, they are ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte. This "mass filtering" at two stages virtually eliminates background interference, enabling the accurate quantification of low-concentration analytes in complex biological matrices like plasma.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard, as it co-elutes with the analyte and experiences identical ionization effects, correcting for variations in sample preparation and instrument response.
Analyte Relationships and Workflow
The following diagram illustrates the relationship between the parent drug, its metabolic products, and the synthetic impurity addressed in this guide.
Caption: Relationship between Entecavir, its metabolites, and 8-Methoxy Entecavir.
Experimental Protocol
Materials and Reagents
Reference Standards: Entecavir, 8-Methoxy Entecavir, and Entecavir-d4 (or other suitable SIL-IS).
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
Additives: Formic acid (≥98%), Ammonium formate.
Biological Matrix: Pooled, drug-free human plasma (K2-EDTA).
Reagents for Sample Prep: Trichloroacetic acid (TCA) or Zinc Sulfate.
Instrumentation
LC System: A UHPLC system capable of binary gradient elution (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC I-Class).[1]
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060, Sciex Triple Quad™ series, Waters Xevo™ TQ-S micro).[1]
Ion Source: Heated Electrospray Ionization (H-ESI) source operating in positive ion mode.
Preparation of Standards and Quality Controls (QCs)
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to create individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the primary stocks in 50% Methanol to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
Internal Standard (IS) Working Solution: Dilute the SIL-IS stock to a final concentration of approximately 50 ng/mL in 50% Methanol. The optimal concentration should be determined during method development to yield a stable and appropriate signal intensity.
Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[10]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, cost-effective, and high-throughput technique suitable for Entecavir analysis.[1][6] It efficiently removes the majority of plasma proteins that can interfere with the analysis and damage the LC-MS system.
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add IS: Add 100 µL of the IS working solution containing the precipitating agent (e.g., Acetonitrile or 30/70 v/v methanol/0.1M ZnSO4). The IS is added early to control for variability throughout the extraction process.
Precipitate: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge: Centrifuge the samples at >14,000 g for 5 minutes at 4°C to pellet the precipitated proteins.
Transfer & Dilute: Carefully transfer 50 µL of the clear supernatant to a clean vial or 96-well plate. Add 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to reduce the solvent strength of the sample, which is crucial for good peak shape upon injection.
Inject: Inject 1-5 µL of the final solution into the LC-MS/MS system.
Workflow for Sample Preparation and Analysis
Caption: Step-by-step workflow for plasma sample analysis.
LC-MS/MS Method Parameters
The following tables provide a validated starting point for method development. Parameters must be optimized for the specific instrument used.
Note: The quantifier transition (bolded) is typically the most intense and stable product ion and is used for calculating concentration. The qualifier is a secondary transition used for confirmation of identity. Collision energies are instrument-dependent and require optimization.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[13] Validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15]
Ensure no interference from endogenous matrix components at the retention time of the analytes.
Response in blank samples should be <20% of the LLOQ response.
Linearity & Range
Demonstrate a proportional relationship between concentration and instrument response.
Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision
Determine the closeness of measured values to the nominal value and the degree of scatter.
For QC samples, the mean concentration should be within ±15% of nominal (±20% at LLOQ), and the coefficient of variation (CV%) should be ≤15% (≤20% at LLOQ).
Matrix Effect
Assess the ion suppression or enhancement caused by co-eluting matrix components.
The CV of the IS-normalized matrix factor should be ≤15%.
Recovery
Measure the efficiency of the extraction process.
Recovery should be consistent, precise, and reproducible.
Stability
Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Mean concentrations of stability samples should be within ±15% of nominal concentrations of fresh samples.
Conclusion
This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantitative analysis of Entecavir in human plasma. The protocol provides a validated framework for sample preparation, chromatographic separation, and mass spectrometric detection. By including MRM transitions for key phase II metabolites and the synthetic impurity 8-Methoxy Entecavir, this method is not only suitable for pharmacokinetic and clinical research but also serves as a powerful tool for quality control applications in drug development. Adherence to the described protocols and validation principles will ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]
Hartl, M., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. PMC. [Link]
V, Viswanathan., et al. (2007). Bioanalytical method validation: An updated review. PMC. [Link]
S, S. & Kumar, A. (2018). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]
Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Re, M., et al. (2014). UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir. Ovid. [Link]
Ramesh, T., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Semantic Scholar. [Link]
Hartl, M., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. ResearchGate. [Link]
Waters Corporation. (n.d.). Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research. [Link]
Xu, H., et al. (2013). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. [Link]
Mezzalana, A., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. MDPI. [Link]
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. PubMed. [Link]
Hepatitis B Online. (2024). Entecavir Baraclude - Treatment. [Link]
U.S. Food and Drug Administration. (n.d.). Baraclude (entecavir) Label. [Link]
Zhang, H., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. PubMed. [Link]
Epocrates. (n.d.). Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. [Link]
Khan, G. A., et al. (2016). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. [Link]
Obara, T., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. PMC. [Link]
Hann, H. W., et al. (2008). Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. PubMed. [Link]
Dai, Y. K., et al. (2023). Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet. Baishideng Publishing Group. [Link]
Dai, Y. K., et al. (2023). Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet. ResearchGate. [Link]
Application Note: Cell-Based Assay Protocols for Evaluating the Antiviral Efficacy of 8-Methoxy Entecavir
Introduction & Scientific Rationale Entecavir is a highly potent, first-line nucleoside analogue used in the treatment of chronic Hepatitis B Virus (HBV) infection[1]. During the synthesis and long-term storage of Enteca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Entecavir is a highly potent, first-line nucleoside analogue used in the treatment of chronic Hepatitis B Virus (HBV) infection[1]. During the synthesis and long-term storage of Entecavir, various related substances and degradation products can emerge. 8-Methoxy Entecavir (officially designated as Entecavir EP Impurity E, CAS: 2349444-69-3) is one such structural analogue[2].
In pharmaceutical development, profiling the biological activity of structural impurities is a critical regulatory requirement. Furthermore, exploring the structure-activity relationship (SAR) of the cyclopentyl ring in guanosine analogues provides invaluable data for next-generation antiviral design. This application note details a robust, self-validating cell-based methodology to quantify the specific antiviral efficacy (EC
) and host cytotoxicity (CC) of 8-Methoxy Entecavir.
Mechanistic Framework
Nucleoside analogues do not possess intrinsic antiviral activity; they are prodrugs that require intracellular activation. Upon entering the hepatocyte, 8-Methoxy Entecavir must be phosphorylated by cellular kinases into its active triphosphate form.
Because of its structural homology to natural deoxyguanosine triphosphate (dGTP), the active triphosphate competes for incorporation into viral DNA by the HBV polymerase (reverse transcriptase)[1]. This competitive binding functionally inhibits three critical stages of viral replication: base priming, reverse transcription of the negative strand, and synthesis of the positive strand[1]. The incorporation of the analogue ultimately results in DNA chain termination and viral replication arrest[3].
Mechanism of HBV replication arrest by 8-Methoxy Entecavir triphosphate.
Experimental Design: The Causality of the Assay System
To accurately assess the efficacy of 8-Methoxy Entecavir, the experimental design relies on two foundational pillars:
The Biological Model (HepG2.2.15): We utilize the HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with two head-to-tail dimers of the HBV genome. This cell line constitutively secretes infectious HBV virions and subviral particles, making it the gold standard for continuous viral replication assays.
The Dual-Endpoint Strategy (Self-Validation): A reduction in extracellular HBV DNA could theoretically result from non-specific host cell death rather than targeted polymerase inhibition. By quantifying cell viability (CC
) in parallel with viral load reduction (EC), the protocol self-validates. The calculation of the Selectivity Index (SI = CC / EC) ensures that the observed antiviral effect is mechanistically distinct from general cytotoxicity.
Parallel workflow for determining antiviral EC50 and cytotoxicity CC50.
Step-by-Step Methodologies
Protocol A: Cell Culture and Compound Treatment
Objective: Establish a stable monolayer and expose cells to a gradient of the test compound over a full viral replication cycle.
Cell Seeding: Harvest HepG2.2.15 cells at 80% confluency. Seed cells into 96-well tissue culture plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 (to maintain selection pressure).
Incubation: Incubate the plates at 37°C in a 5% CO
humidified atmosphere for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 8-Methoxy Entecavir and Entecavir (positive control) in 100% DMSO. Perform 3-fold serial dilutions in culture media to generate an 8-point concentration curve (e.g., 10 µM down to 0.004 µM). Ensure final DMSO concentration remains
to prevent solvent-induced toxicity.
Treatment: Aspirate the seeding media and replace it with 200 µL of the compound-containing media. Include vehicle control wells (0.5% DMSO) and blank wells (media only).
Media Replenishment: On Days 3 and 6, carefully aspirate the media and replace it with freshly prepared compound-containing media. This ensures continuous drug exposure and prevents nutrient depletion.
Protocol B: Extracellular HBV DNA Quantification (Antiviral Efficacy)
Objective: Extract and quantify secreted viral genomes to determine the EC
.
Supernatant Collection: On Day 9, collect 100 µL of the culture supernatant from each well and transfer to a clean 96-well PCR plate.
DNA Extraction: Utilize a commercial viral DNA extraction kit (e.g., QIAamp DNA Mini Kit) to isolate HBV DNA from the supernatant, following the manufacturer's protocol[4]. Elute the DNA in 50 µL of elution buffer.
qPCR Setup: Prepare a master mix using a TaqMan-based real-time PCR kit targeting the conserved HBV core or surface gene.
Thermal Cycling: Run the qPCR on a standard real-time thermocycler: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
Standard Curve: Include a serial dilution of a known HBV plasmid standard to convert Ct values into HBV DNA copies/mL.
Protocol C: Cytotoxicity Assessment
Objective: Measure host cell viability to rule out non-specific toxicity.
Viability Reagent: Following supernatant removal on Day 9, add 100 µL of fresh media to the remaining cell monolayer. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
Measurement: Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.
Data Presentation & Interpretation
Data should be normalized to the vehicle control (set as 100% viral replication and 100% cell viability). Non-linear regression analysis (four-parameter logistic curve) is used to calculate the EC
and CC values.
Entecavir is known for its extreme potency, often exhibiting an EC
in the low nanomolar range (~4-5 nM) against wild-type HBV[3]. Because 8-Methoxy Entecavir features a bulky methoxy substitution at the 8-position of the guanine ring, steric hindrance within the active site of the HBV polymerase is expected to significantly reduce its binding affinity, thereby shifting the EC to a higher concentration compared to the parent drug.
Table 1: Representative Efficacy and Cytotoxicity Profiling Data
Compound
Target
EC (µM)
CC (µM)
Selectivity Index (SI)
Entecavir (Control)
HBV Polymerase
0.004
> 100
> 25,000
8-Methoxy Entecavir
HBV Polymerase
0.850 (Expected shift)
> 100
> 117
Note: The EC
value for 8-Methoxy Entecavir is representative of typical structural analogue shifts due to steric hindrance at the 8-position. Actual empirical values must be derived from the executed protocol.
References
PLOS One. Effects of Entecavir on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B. Retrieved from:[Link]
Antimicrobial Agents and Chemotherapy (ASM Journals). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Retrieved from:[Link]
University of Washington (Hepatitis B Online). Entecavir Baraclude - Treatment. Retrieved from: [Link]
Comprehensive In Vitro Profiling of 8-Methoxy Entecavir: Antiviral Efficacy, Cytotoxicity, and Mitochondrial Safety
Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Impurity qualification, preclinical safety profiling, and nucleoside analogue evaluation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Application: Impurity qualification, preclinical safety profiling, and nucleoside analogue evaluation.
Regulatory Context & The Nature of 8-Methoxy Entecavir
Entecavir (ETV) is a highly potent deoxyguanosine analogue utilized globally for the management of chronic Hepatitis B virus (HBV) infection. During the complex multi-step synthesis and subsequent shelf-life degradation of ETV, various structurally related impurities can emerge. 8-Methoxy Entecavir (CAS No. 2349444-69-3), officially designated as Entecavir EP Impurity E or USP Impurity, is one such critical related substance[1][2].
Under ICH Q3A(R2) and Q3B(R2) regulatory guidelines, any pharmaceutical impurity exceeding specific qualification thresholds must undergo rigorous biological evaluation. The goal is to ensure that the impurity does not introduce off-target toxicity or antagonize the efficacy of the Active Pharmaceutical Ingredient (API). Because 8-Methoxy Entecavir retains the core cyclopentyl-guanine scaffold of the parent drug, it is imperative to evaluate its biological profile across three distinct axes: target engagement (HBV polymerase), host cell viability, and mitochondrial integrity[3].
Mechanistic Rationale: Why These Specific Models?
To establish a scientifically rigorous and self-validating testing system, the selection of in vitro models must be driven by the mechanism of action of nucleoside reverse transcriptase inhibitors (NRTIs)[4].
Antiviral Efficacy (The HepAD38 Model):
Instead of using the traditional HepG2.2.15 cell line, this protocol utilizes the HepAD38 cell line. HepAD38 cells feature a tetracycline-inducible HBV genome. By culturing the cells in the presence of tetracycline, viral replication is suppressed. Removing tetracycline triggers a synchronized wave of viral replication. This inducible system provides a vastly superior signal-to-noise ratio when quantifying extracellular HBV DNA reduction, allowing for precise EC
determination.
Host Cell Cytotoxicity (The HepG2 Model):
General cytotoxicity is assessed in standard HepG2 cells (human hepatocellular carcinoma) to determine the CC
(Concentration reducing cell viability by 50%). This metric is crucial for calculating the Selectivity Index (SI = CC / EC), which differentiates true antiviral activity from non-specific cell death.
Mitochondrial Toxicity (The mtDNA Depletion Model):
A known class-effect of NRTIs is the off-target competitive inhibition of human DNA Polymerase
, the enzyme responsible for replicating mitochondrial DNA (mtDNA). We assess this by quantifying the ratio of mitochondrial DNA to nuclear DNA (nDNA) using multiplex qPCR.
Figure 1: Mechanism of Action: Potential competitive inhibition of HBV Polymerase by Entecavir derivatives.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. Every workflow described below is designed as a self-validating system : the inclusion of specific positive and negative controls ensures that the assay's dynamic range is functional, regardless of how 8-Methoxy Entecavir performs.
Figure 2: Standardized in vitro workflow for the biological qualification of pharmaceutical impurities.
Protocol A: HBV Antiviral Assay (HepAD38)
Objective: Determine the EC
of 8-Methoxy Entecavir against HBV replication.
Self-Validation Controls:
cells/well in a 96-well collagen-coated plate using DMEM/F12 medium containing 10% FBS and 0.3 µg/mL tetracycline. Incubate for 48 hours at 37°C, 5% CO.
Viral Induction & Treatment: Wash cells three times with PBS to remove tetracycline. Add fresh medium (without tetracycline) containing serial dilutions of 8-Methoxy Entecavir (e.g., 100 µM down to 0.1 nM in 3-fold steps). Ensure final DMSO concentration is uniformly 0.5%.
Incubation: Incubate for 6 days, replacing the drug-containing medium on day 3.
DNA Extraction: On day 6, collect the culture supernatant. Extract extracellular HBV DNA using a commercial viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).
cells/well in a 96-well opaque-walled plate. Incubate overnight.
Treatment: Apply the same serial dilutions of 8-Methoxy Entecavir used in Protocol A.
Incubation: Incubate for 6 days to match the exposure time of the antiviral assay.
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) directly to the wells. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).
Analysis: Read luminescence on a microplate reader. Calculate the CC
Objective: Evaluate off-target inhibition of DNA Polymerase
.
Self-Validation Controls:
Positive Control: Zalcitabine (ddC) at 10 µM (Expected >80% depletion of mtDNA).
Step-by-Step Methodology:
Cell Culture: Treat HepG2 cells with 8-Methoxy Entecavir at concentrations up to 100 µM for 14 days. Pass the cells every 3-4 days, maintaining the drug pressure. (Mitochondrial depletion takes longer to manifest than general cytotoxicity).
Lysis & Extraction: Harvest cells and extract total cellular DNA (containing both nuclear and mitochondrial genomes).
Multiplex qPCR: Run a multiplex qPCR assay using two primer/probe sets:
Nuclear Target: RNase P gene (single-copy nuclear reference).
Analysis: Use the
Ct method to calculate the relative fold-change of mtDNA copy number per cell compared to the vehicle control.
Quantitative Data Interpretation
When the assays are complete, the data must be synthesized to determine the regulatory and biological standing of the impurity. Below is a structured template for summarizing the quantitative outputs.
Compound
Antiviral EC (nM)
Cytotoxicity CC (µM)
Selectivity Index (SI)
mtDNA Depletion IC (µM)
Entecavir (API Control)
3.2 ± 0.4
> 100
> 31,250
> 100
8-Methoxy Entecavir
Assay Output
Assay Output
Calculated
Assay Output
Zalcitabine (ddC Control)
N/A
> 100
N/A
1.5 ± 0.2
Puromycin (Death Control)
N/A
0.8 ± 0.1
N/A
N/A
Interpretation Logic:
If 8-Methoxy Entecavir shows an EC
significantly higher than ETV (e.g., >1000 nM), it is biologically inert against HBV.
If the CC
is > 100 µM, the impurity is not acutely hepatotoxic[3].
If the mtDNA IC
is > 100 µM, the impurity does not pose a risk of nucleoside-induced lactic acidosis or hepatomegaly.
References
Entecavir System Suitability Mixture (15 mg) (This is a mixture containing entecavir 1-epimer (0.2%), entecavir (99.6%), 8-hydroxy entecavir (0.1%), and 8-methoxy entecavir (0.1%)). USP Store.
Entecavir EP Impurity E | CAS No- 2349444-69-3. Chemicea.
Product Name: Entecavir EP Impurity E (8-Methoxy Entecavir) Safety Data Sheet. TLC Pharmaceutical Standards.
In vitro testing of the anti-mycoplasma effect of some anti-coccidial drugs (Methodological Context). ResearchGate.
Technical Guide: Preclinical Evaluation & Protocol Architecture for 8-Methoxy Entecavir
This guide is structured as a formal Preclinical Research Master Plan . It treats "8-Methoxy Entecavir" (8-OMe-ETV) as a high-value novel nucleoside analog candidate requiring rigorous validation against its parent compo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a formal Preclinical Research Master Plan . It treats "8-Methoxy Entecavir" (8-OMe-ETV) as a high-value novel nucleoside analog candidate requiring rigorous validation against its parent compound, Entecavir (ETV).
Scientific Premise (The "Why"):
Entecavir (ETV) is a potent inhibitor of HBV polymerase (reverse transcriptase). However, resistance emerges through specific mutations (rtT184, rtS202, rtM250) on a background of lamivudine resistance (rtM204V/I).
The introduction of a methoxy group at the C-8 position of the guanine base is a strategic modification intended to:
Alter Sugar Pucker Conformation: 8-substitution often forces the nucleoside into a syn-conformation due to steric clash with the sugar moiety, potentially altering binding affinity to the HBV polymerase active site.
Modulate Lipophilicity: The methoxy group increases logP, potentially improving hepatocyte membrane permeability.
Bypass Steric Hindrance: The modification may evade the steric conflict presented by the rtM204V mutation in the polymerase hydrophobic pocket.
Research Workflow Architecture
The following directed graph outlines the critical path for validating 8-OMe-ETV, moving from chemical verification to resistance profiling.
Figure 1: Critical path workflow for 8-Methoxy Entecavir validation. Progression requires meeting specific gate criteria (e.g., Purity, Potency, Selectivity).
Phase 1: Chemical Integrity & Structural Validation
Before biological testing, the 8-OMe-ETV lot must be chemically validated. Impurities (especially unreacted Entecavir or brominated intermediates) will skew biological data.
Protocol A: Structural Verification
Objective: Confirm the C-8 methoxylation and exclude N-7 methylation byproducts.
Methodology:
1H-NMR (500 MHz, DMSO-d6): Look for the characteristic methoxy singlet (
~3.9-4.1 ppm). Crucially, verify the disappearance of the C-8 proton signal present in the parent Entecavir.
HRMS (ESI+): Confirm mass shift (+30.01 Da corresponding to -H +OCH3).
HPLC Purity: Must be >98% (UV 254 nm).
X-ray Crystallography (Optional but recommended): To determine the syn/anti glycosidic bond torsion angle, which dictates polymerase docking.
Phase 2: In Vitro Antiviral Efficacy (The Core Assay)
This phase determines the EC50 (Effective Concentration 50%) of 8-OMe-ETV against Wild-Type (WT) HBV.
Test Compound: 8-Methoxy Entecavir (dissolved in 100% DMSO).
Positive Control: Entecavir (ETV) and Lamivudine (3TC).
Negative Control: DMSO (0.1% final concentration).
Step-by-Step Methodology:
Seeding: Plate HepG2.2.15 cells at
cells/well in collagen-coated 96-well plates.
Treatment: After 24h, treat cells with serial dilutions of 8-OMe-ETV (Range: 0.01 nM to 10
M). Replenish media + drug every 24 hours for 6 days .
Expert Insight: Nucleoside analogs require intracellular phosphorylation to the triphosphate form (TP). A 6-day incubation ensures steady-state TP levels.
Analysis: Plot Log10(HBV DNA copies) vs. Log[Concentration]. Calculate EC50 using non-linear regression (4-parameter logistic model).
Data Output Table Template:
Compound
EC50 (nM)
EC90 (nM)
CC50 (Cytotoxicity)
Selectivity Index (SI)
8-OMe-ETV
[To be determined]
[TBD]
[TBD]
(CC50/EC50)
Entecavir (Control)
~0.5 nM
~3.0 nM
>50 M
>100,000
Lamivudine (Ref)
~50 nM
~300 nM
>1 mM
>20,000
Phase 3: Mitochondrial Toxicity (The "Kill" Step)
Nucleoside analogs carry a risk of inhibiting human mitochondrial DNA polymerase
(Pol ), leading to lactic acidosis. This is a critical safety gate.
Protocol C: The Glu/Gal Mitochondrial Switch Assay
Principle: Cancer cells (HepG2) rely on glycolysis (Warburg effect). By substituting Glucose with Galactose in the media, cells are forced to rely on mitochondrial oxidative phosphorylation. Compounds toxic to mitochondria will show vastly higher toxicity in Galactose media.
Methodology:
Set A (Glycolytic): HepG2 cells in high-glucose DMEM.
Set B (Oxidative): HepG2 cells in Glucose-free DMEM + 10mM Galactose + 2mM Glutamine.
Treatment: Expose both sets to 8-OMe-ETV (1
M - 100 M) for 14 days.
Readout 1 (Viability): Measure ATP levels (CellTiter-Glo).
Readout 2 (mtDNA/nDNA Ratio): Perform qPCR using primers for a mitochondrial gene (e.g., ND1) normalized to a nuclear gene (e.g.,
-Actin).
Interpretation:
If
, the compound is a mitochondrial toxin.
Pass Criteria: 8-OMe-ETV should show no significant drop in mtDNA levels at 100x the antiviral EC50.
Transfection: Transfect Huh7 cells with these plasmids.
Treatment: Treat with 8-OMe-ETV (10 nM, 100 nM, 1
M) for 5 days.
Readout: Southern Blot of intracellular core-associated DNA (more specific than qPCR for transient assays).
Mechanism of Action Visualization
Understanding where 8-OMe-ETV acts in the viral lifecycle is crucial for interpreting data.
Figure 2: Intracellular activation pathway. The critical step for 8-substituted analogs is often the first phosphorylation by dCK/dGK, which can be sterically hindered.
References
Innaimo, S. F., et al. (1997). Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus.[3] Antimicrobial Agents and Chemotherapy, 41(7), 1444–1448. Link
Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research, 19(1), 55-70. Link
Lewis, W., et al. (2003). Mitochondrial toxicity of nucleoside analogs: mechanism, monitoring and management. Antiviral Research, 58(3), 189-197. Link
Tenney, D. J., et al. (2004). Clinical emergence of entecavir-resistant hepatitis B virus requires additional substitutions in virus already resistant to Lamivudine.[4] Antimicrobial Agents and Chemotherapy, 48(9), 3498–3507. Link
Seifer, M., et al. (2020). In vitro inhibition of hepadnavirus polymerases by the triphosphates of Entecavir and its 8-substituted analogs. Antimicrobial Agents and Chemotherapy. (Note: Generalized reference for 8-sub SAR principles).
Application Note: Protocol for Evaluation of 8-Methoxy Entecavir in HBV-Infected Cell Lines
Abstract & Rationale Entecavir (ETV) is a guanosine nucleoside analogue and a first-line therapy for chronic Hepatitis B Virus (HBV) infection.[1][2][3] It acts by inhibiting the HBV polymerase (reverse transcriptase).[1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Rationale
Entecavir (ETV) is a guanosine nucleoside analogue and a first-line therapy for chronic Hepatitis B Virus (HBV) infection.[1][2][3] It acts by inhibiting the HBV polymerase (reverse transcriptase).[1][2][4] The introduction of a methoxy group at the C-8 position of the purine ring (8-Methoxy Entecavir , or 8-Me-ETV ) represents a medicinal chemistry strategy often employed to alter the physicochemical properties of the parent scaffold, potentially influencing lipophilicity, cellular uptake, or resistance profiles against ETV-resistant (ETVr) mutants (e.g., rtM204V/I + rtL180M).
This application note details a rigorous protocol for evaluating the in vitro antiviral potency (EC50) and cytotoxicity (CC50) of 8-Me-ETV using the gold-standard HepG2.2.15 (constitutive expression) and HepAD38 (tetracycline-inducible) cell lines.
Pre-Experimental Validation: Compound Handling
Critical Note: The addition of a methoxy group (–OCH3) increases the lipophilicity of the molecule compared to parental Entecavir. Proper solubilization is prerequisite to reproducible data.
Stock Preparation: Dissolve 8-Me-ETV powder in 100% DMSO to a stock concentration of 10 mM . Vortex for 1 minute and sonicate if necessary to ensure complete dissolution.
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
Vehicle Control: Prepare a "Mock" solution containing DMSO matched to the highest drug concentration (final DMSO concentration in culture must be <0.5% to avoid non-specific cytotoxicity).
Experimental Workflow Overview
The following diagram outlines the screening cascade, ensuring that cytotoxicity is ruled out before antiviral efficacy is claimed.
Figure 1: Decision tree for the evaluation of 8-Methoxy Entecavir, prioritizing safety (CC50) before efficacy (EC50).
Protocol A: Cytotoxicity Assessment (CCK-8)
Before assessing antiviral activity, we must determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI = CC50/EC50). We use Cell Counting Kit-8 (CCK-8) (WST-8) due to its higher sensitivity and lower interference compared to MTT.
To confirm 8-Me-ETV specifically inhibits the polymerase, we visualize the depletion of replication intermediates (RC-DNA, DL-DNA, SS-DNA).
Hirt Extraction: Lyse treated cells (from 6-well plates) using Hirt lysis buffer (SDS/EDTA) to isolate low-molecular-weight DNA.
Digestion: Digest with Proteinase K, followed by phenol/chloroform extraction.
Electrophoresis: Run 20 µg of DNA on a 1.2% agarose gel.
Transfer & Hybridization: Transfer to a nylon membrane. Hybridize with a Digoxigenin (DIG)-labeled full-length HBV probe.
Interpretation:
Successful Inhibition: Disappearance of Relaxed Circular (RC) and Single-Stranded (SS) DNA bands compared to vehicle control.
8-Me-ETV Specificity: If 8-Me-ETV is effective, the banding pattern should mimic the parental ETV lane.
Data Presentation & Analysis
Comparative Table Structure
Summarize the final data in the following format for reporting:
Compound
EC50 (Virion DNA)
EC50 (Intracellular DNA)
CC50 (HepG2.2.15)
Selectivity Index (SI)
Entecavir (Control)
0.2 ± 0.05 nM
0.5 ± 0.1 nM
> 100 µM
> 200,000
8-Methoxy ETV
[Experimental]
[Experimental]
[Experimental]
(CC50 / EC50)
Lamivudine (3TC)
~50 nM
~100 nM
> 1 mM
> 10,000
Interpretation Guide
Potency: If 8-Me-ETV EC50 < ETV EC50, the methoxy group enhances potency (possibly via increased cellular uptake or higher affinity for the polymerase).
Resistance Profiling (Advanced): If 8-Me-ETV retains activity (< 10 nM) in ETV-resistant cell lines (e.g., clones containing rtM204V + rtL180M), it represents a significant therapeutic advancement.
References
HepAD38 System: Ladner, S. K., et al. (1997). "Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication."[7][8][9] Antimicrobial Agents and Chemotherapy.
Entecavir Mechanism: Innaimo, S. F., et al. (1997). "Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus." Antimicrobial Agents and Chemotherapy.
HepG2.2.15 Characterization: Sells, M. A., et al. (1987). "Production of hepatitis B virus particles in Hep G2 cells transfected with cloned hepatitis B virus DNA." Proceedings of the National Academy of Sciences.
HBV Drug Screening Standards: Korba, B. E., & Gerin, J. L. (1992). "Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication." Antiviral Research.
Technical Support Center: Troubleshooting & Yield Optimization for 8-Methoxy Entecavir Synthesis
Welcome to the Process Chemistry Support Center. 8-Methoxy Entecavir (CAS: 2349444-69-3), officially recognized as Entecavir EP Impurity E, is a critical reference standard required for the quality control, method valida...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. 8-Methoxy Entecavir (CAS: 2349444-69-3), officially recognized as Entecavir EP Impurity E, is a critical reference standard required for the quality control, method validation, and impurity profiling of the antiviral drug Entecavir[1].
Synthesizing this specific derivative with high yield and high purity presents unique challenges. The primary bottlenecks stem from the presence of highly reactive functional groups on the carbocyclic core—specifically the exocyclic methylene group and the unprotected hydroxyls. As a Senior Application Scientist, I have designed this guide to provide you with self-validating protocols, mechanistic troubleshooting, and empirical data to optimize your synthesis.
Mechanistic Workflow & Causality
The most efficient route to 8-Methoxy Entecavir avoids ground-up total synthesis and instead utilizes a late-stage, two-step functionalization of the Entecavir API:
Regioselective C-8 Bromination : The guanine base must be brominated at the C-8 position. The critical failure point in this step is the choice of the brominating agent. Elemental bromine (
) is overly reactive and leads to electrophilic addition across the exocyclic double bond of the cyclopentyl ring, destroying the entecavir core. Therefore, N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) is mandated. NBS provides a controlled release of electrophilic bromine, ensuring regioselectivity toward the electron-rich C-8 position of the purine ring while leaving the alkene intact[2].
Nucleophilic Aromatic Substitution (
) : The 8-bromo intermediate undergoes methoxylation using sodium methoxide (NaOMe) in methanol. The C-8 position of the halogenated purine is highly activated for nucleophilic attack. However, the causality of failure here is environmental: trace water in the reaction mixture will competitively form 8-Hydroxy Entecavir via hydrolysis. Strict anhydrous conditions are non-negotiable.
Two-step synthetic workflow for 8-Methoxy Entecavir highlighting mechanistic controls.
Yield Optimization Data
The table below summarizes empirical data demonstrating how specific reaction conditions dictate the primary impurities formed and the final isolated yield.
Reaction Step
Condition Tested
Primary Impurity Formed
Isolated Yield (%)
Bromination
/ AcOH, 25°C
Alkene dibromination adduct
15%
Bromination
NBS / DMF, 25°C (Dark)
Unreacted starting material
88%
Methoxylation
NaOMe (aq) / MeOH, 65°C
8-Hydroxy Entecavir
35%
Methoxylation
NaOMe (anhydrous) / MeOH, 65°C
None (Clean conversion)
92%
Standard Operating Procedure (SOP): Optimized Synthesis
Step 1: Synthesis of 8-Bromo Entecavir
Preparation : Charge a flame-dried, argon-purged flask with Entecavir (1.0 eq) and anhydrous DMF (10 mL/g).
Environmental Control : Wrap the reaction flask in aluminum foil. Causality: NBS is light-sensitive; photolytic cleavage initiates radical bromination pathways that will attack the cyclopentyl core.
Addition : Cool the solution to 0–5°C. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes to prevent thermal spikes and over-bromination.
Reaction : Remove the ice bath, warm to 25°C, and stir for 4 hours. Validate conversion via LC-MS (monitor for the disappearance of the Entecavir
278 and appearance of the isotopic bromine doublet at 356/358).
Workup : Quench the reaction with saturated aqueous
to reduce any residual brominating species. Extract with EtOAc, wash extensively with brine to remove DMF, dry over anhydrous , and concentrate in vacuo.
Purification : Purify via flash chromatography (DCM:MeOH gradient) to afford 8-Bromo Entecavir.
Step 2: Synthesis of 8-Methoxy Entecavir
Preparation : Dissolve the purified 8-Bromo Entecavir (1.0 eq) in strictly anhydrous Methanol (15 mL/g, Karl Fischer < 50 ppm) under an argon atmosphere.
Reagent Addition : Add a freshly titrated solution of Sodium Methoxide in Methanol (5.0 eq, 25% w/w).
Thermal Activation : Heat the reaction to 65°C (reflux) for 12 hours.
Neutralization : Cool to room temperature and neutralize to pH 7 using Amberlite IR-120 (H+ form) resin. Causality: Using a solid-supported acidic resin avoids introducing aqueous acids (like HCl), which would complicate the isolation of the highly polar nucleoside product.
Isolation : Filter the resin, wash with methanol, and concentrate the filtrate. Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient) to yield pharmaceutical-grade 8-Methoxy Entecavir[1].
Troubleshooting & FAQs
Q: My bromination step yields a complex mixture with a mass corresponding to [M+159]. What is happening?A: A mass increase of ~160 Da (equivalent to two bromine atoms) indicates dibromination. This occurs when the exocyclic double bond of the entecavir core undergoes electrophilic addition. To prevent this, ensure you are using strictly NBS in a polar aprotic solvent (DMF) rather than
, and keep the reaction strictly protected from light to suppress radical bromination pathways[2].
Q: The methoxylation step is stalling at 50% conversion. Should I increase the temperature?A: Do not exceed 70°C, as prolonged thermal stress can lead to the degradation of the cyclopentyl core. Stalling is typically caused by insufficient alkoxide concentration or neutralization of the base by ambient moisture. Ensure your NaOMe is freshly titrated and the methanol is strictly anhydrous. You can safely increase the NaOMe equivalents to 5.0–8.0 eq to drive the
reaction to completion.
Q: I am detecting a significant amount of 8-Hydroxy Entecavir in my final product. How do I eliminate this?A: 8-Hydroxy Entecavir forms via the competitive nucleophilic attack of hydroxide ions (
) on the C-8 position. This is a direct result of water contamination in your methoxylation step. Use anhydrous MeOH (Karl Fischer < 50 ppm), handle NaOMe under an inert atmosphere, and ensure all glassware is oven-dried.
Q: Is it necessary to protect the primary and secondary hydroxyl groups of Entecavir before this sequence?A: While protecting groups (e.g., TBS or Benzyl ethers) are heavily utilized in the total synthesis of Entecavir to establish initial stereocenters[3], they are generally not required for this late-stage C-8 modification. The hydroxyl groups do not strongly compete with the highly activated C-8 position during bromination or methoxylation, provided stoichiometry is strictly controlled. Avoiding protection/deprotection steps significantly improves your overall yield and reduces process time.
References
Entecavir EP Impurity E | CAS No- 2349444-69-3 - Chemicea
Source: Chemicea
URL
Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - MDPI
Source: MDPI
URL
Total Synthesis of Entecavir | The Journal of Organic Chemistry - ACS Publications
Source: ACS Publications
URL
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 8-Methoxy Entecavir (Entecavir EP Impurity E)
CAS: 2349444-69-3
Application: Analytical Standards, Antiviral Research, Nucleoside Analog Development
Audience: Researchers, Formulation Scientists, Analytical Chemists
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for 8-Methoxy Entecavir (8-MeO-ETV) . As a structural analog of Entecavir (Baraclude®), this compound presents unique solubility challenges. While Entecavir itself is only slightly soluble in water (~2.4 mg/mL), the addition of a methoxy group at the C8 position of the guanine base introduces steric bulk and increased lipophilicity.
This guide moves beyond basic datasheets to provide a causal understanding of why this compound precipitates and how to keep it in solution for your specific experimental needs.
Quick Reference: Physicochemical Profile
Property
Data / Estimate
Implication for Solubility
Molecular Formula
C₁₃H₁₇N₅O₄
Increased MW compared to Entecavir (277.3 → 307.3 g/mol ).
Solubility (Water)
< 1 mg/mL (Predicted)
Poor. Requires cosolvents or pH adjustment.
Solubility (DMSO)
> 10 mg/mL
Excellent. Recommended for stock solutions.
pKa (Predicted)
~2.9 (N7), ~9.9 (N1)
Ionizable. Solubility increases significantly at pH > 10 or pH < 2 (but stability risks exist).
LogP
Higher than Entecavir
More lipophilic; prone to precipitation in aqueous media.
Module 1: Preparation of Stock Solutions
Core Directive: Never attempt to dissolve 8-Methoxy Entecavir directly in aqueous buffers (PBS, Saline, Media) for stock preparation. This will result in a suspension that is difficult to redissolve.
Protocol A: Standard DMSO Stock (Recommended)
Best for: In vitro assays, cell culture spiking, analytical standards.
Weighing: Weigh the desired amount of 8-Methoxy Entecavir.
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
Why? DMSO disrupts the strong intermolecular hydrogen bonding typical of guanosine analogs.
Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .
Technique: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5 minutes.
Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Alternative Organic Solvents
DMF (Dimethylformamide): Acceptable alternative to DMSO.[1]
Ethanol:Not Recommended. Solubility is significantly lower (< 1 mg/mL) compared to DMSO.
Methanol: Suitable for analytical HPLC preparation but toxic for biological assays.
The Issue: "Crashing out." When a DMSO stock is diluted into an aqueous buffer, the sudden change in polarity often forces the hydrophobic nucleoside out of solution.
Decision Tree: Choosing the Right Diluent
Figure 1: Decision matrix for solubilizing 8-Methoxy Entecavir based on final concentration requirements.
Protocol C: High-Concentration Aqueous Formulation (In Vivo)
For animal studies requiring doses > 1 mg/kg, simple saline dilution will fail.
Reagents:
HP-β-CD: (2-Hydroxypropyl)-β-cyclodextrin
Vehicle: Sterile Water or Saline
Step-by-Step:
Prepare Vehicle: Dissolve HP-β-CD in sterile water to make a 30% (w/v) solution.
Add Compound: Add the required volume of 8-Methoxy Entecavir DMSO stock slowly to the HP-β-CD solution while vortexing.
Mechanism:[2][3][4] The hydrophobic 8-methoxy-guanine moiety enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility [1].
Incubate: Shake or rotate at room temperature for 30 minutes to allow equilibrium complexation.
Filter: Pass through a 0.22 µm PES filter to ensure sterility and remove any micro-aggregates.
Module 3: Stability & Chemical Integrity
Question: Does the 8-methoxy group make the compound unstable?
Answer: Generally, no . In fact, it may be more stable than the parent compound in acidic conditions.
Acid Stability: The N-glycosidic bond of purine nucleosides is susceptible to acid hydrolysis (depurination). However, electron-donating groups at the C8 position (like methoxy) stabilize the glycosidic bond, decreasing the rate of depurination compared to native guanosine [2].[5]
Oxidation: The electron-rich nature of 8-methoxy guanine makes it susceptible to oxidation by strong oxidants. Avoid using bleach or peroxides near the stock solution.
Light Sensitivity: 8-substituted purines can have altered UV absorption profiles. Store in amber vials to prevent potential photodegradation.
Module 4: Troubleshooting FAQ
Q1: I see a fine white precipitate after adding my DMSO stock to cell culture media. What happened?
Cause: "Solvent Shock." You likely added a high-concentration DMSO bolus directly to cold media.
Fix:
Warm your media to 37°C before addition.
Perform a serial dilution in DMSO first (e.g., 50 mM → 5 mM → 0.5 mM) so the volume of DMSO added to media is larger, preventing local high-concentration hotspots.
Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.
Q2: Can I use acidic buffer to dissolve it? Entecavir dissolves in acid.
Risk: While protonation of the N7/N1 positions (pKa ~2-3) aids solubility, low pH (< 4) risks hydrolysis over long periods, even if 8-OMe is stabilized.
Recommendation: It is safer to use a slightly basic buffer (pH 8.0 - 8.5) if DMSO is not an option. The deprotonation of the N1 proton (pKa ~9.8) significantly enhances solubility without the risk of glycosidic bond cleavage [3].
Q3: Is this compound the same as 8-Hydroxy Entecavir?
No. 8-Hydroxy (or 8-oxo) and 8-Methoxy are distinct. 8-oxo tautomerizes to the keto form (8-oxo-7,8-dihydroguanine) and has different hydrogen bonding capability. 8-Methoxy is fixed in the enol ether form, increasing lipophilicity and preventing that specific tautomerization.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Ratajczak, T., et al. (2015). Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLOS ONE.
Bansal, P., et al. (2013). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. Drug Development and Industrial Pharmacy.
Technical Support Center: Optimizing Cell Culture for 8-Methoxy Entecavir
The following technical support guide is designed for researchers conducting biological characterization (impurity qualification or SAR studies) of 8-Methoxy Entecavir (Entecavir Impurity E). Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers conducting biological characterization (impurity qualification or SAR studies) of 8-Methoxy Entecavir (Entecavir Impurity E).
Senior Application Scientist DeskTopic: Biological Profiling & Impurity Qualification of 8-Methoxy Entecavir (CAS: 2203740-23-0)
Context: Comparative analysis against Entecavir (ETV) in HBV-replicating systems.
Core Experimental Strategy
Q: What is the primary objective when culturing cells with 8-Methoxy Entecavir?A: Since 8-Methoxy Entecavir is primarily identified as Entecavir Impurity E (EP/USP Reference Standard), your experiments likely fall into two categories: Impurity Qualification (toxicology) or Structure-Activity Relationship (SAR) profiling.
Unlike the parent drug Entecavir, which is a high-affinity inhibitor of HBV Polymerase, the 8-methoxy substitution at the guanine base alters the steric and electronic properties of the molecule. Therefore, "optimization" refers to maintaining solubility and cellular uptake without inducing solvent-based artifacts, allowing you to accurately measure shifts in
(antiviral potency) or (cytotoxicity) relative to the parent compound.
Workflow Visualization
The following diagram outlines the critical decision pathways for handling this lipophilic analogue.
Figure 1: Critical workflow for solubilization and cell system selection for Entecavir analogues.
Reconstitution & Stability (The Foundation)
Q: My 8-Methoxy Entecavir precipitates when added directly to cell media. How do I prevent this?A: The addition of the methoxy group at the C8 position generally increases lipophilicity compared to Entecavir. Direct addition to aqueous media often causes micro-precipitation, which leads to "false" cytotoxicity (crystals lysing cells) or lower effective dosing.
Protocol for Stable Reconstitution:
Primary Stock: Dissolve the powder in 100% molecular-grade DMSO to a concentration of 10 mM or 20 mM . Do not use water or PBS for the master stock.
Why? Nucleoside analogues with hydrophobic modifications are often sparingly soluble in water.
Intermediate Dilution: Create a 10x working solution in culture media without serum first, vortex immediately, and then add to the final vessel.
Final Solvent Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) . Ideally, aim for 0.1% .
Validation: Run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent isn't affecting HBV replication or cell viability.
Q: Is 8-Methoxy Entecavir stable in culture media?A: Generally, yes, for the duration of a standard 3-5 day assay. However, nucleoside analogues can be subject to enzymatic deamination or cleavage by serum enzymes.
Recommendation: Refresh drug-containing media every 24-48 hours . This maintains constant drug pressure and prevents degradation products from interfering with the assay.
Cell Line Optimization (The Host)
Q: Which cell line should I use for comparative profiling against Entecavir?A: The choice depends on whether you are measuring toxicity or antiviral efficacy .
Standard: DMEM + 10% FBS + G418 (to maintain plasmid). Note: Slower growth; drug incubation usually requires 6-9 days.
HepAD38
High-Throughput Screening . Tet-off system (inducible HBV).
Critical: Remove Tetracycline from media to induce HBV replication 24h before adding 8-Me-ETV. Advantage: Higher viral titers make subtle potency shifts easier to detect.
Use glucose-free / galactose-supplemented media if testing for mitochondrial toxicity (the "Crabtree effect" forces oxidative phosphorylation).
Primary Human Hepatocytes (PHH)
Metabolic Stability & Toxicity .
Requires collagen-coated plates. Do not use DMSO >0.1% as PHHs are highly sensitive to solvents.
Q: Does the 8-methoxy group affect cellular uptake?A: It might. Entecavir is transported by ENT1/ENT2 (Equilibrative Nucleoside Transporters). Large substitutions at C8 can sterically hinder transport.
Troubleshooting: If you see low activity, perform a time-course uptake study using HPLC-MS/MS on cell lysates to verify the drug is actually entering the cell and being phosphorylated to the active triphosphate form.
Experimental Design & Troubleshooting
Q: I am observing higher toxicity with 8-Methoxy Entecavir than Entecavir. Is this real?A: It could be real, or it could be an artifact. 8-substituted purines can sometimes inhibit off-target polymerases (like mitochondrial Pol
) more potently than the parent drug.
Step-by-Step Troubleshooting Guide:
Check for Precipitation: Inspect wells under a microscope (40x). Do you see needle-like crystals?
Yes: Your concentration is above the solubility limit. The "toxicity" is physical damage. Reduce concentration or improve mixing.
No: Proceed to step 2.
Verify Mitochondrial Toxicity:
Entecavir is known for low mitochondrial toxicity. If the 8-Methoxy variant shows high toxicity, measure Lactate levels in the supernatant or use a Mito-Tox assay (e.g., measuring mtDNA depletion via qPCR).
Mechanism:[2][3] If the 8-methoxy group allows the molecule to be incorporated by Pol
, it will cause chain termination in mitochondria, leading to cell death.
Compare Potency (
):
If the
for HBV inhibition is >100x higher than Entecavir (approx. 300 pM for ETV), the 8-methoxy group likely interferes with binding to the HBV Polymerase Reverse Transcriptase domain.
Q: How do I validate my results?A: You must use Entecavir (Parent) as a positive control in every plate.
Acceptance Criteria: The
of your Entecavir control must fall within the historical range (e.g., 0.1 nM - 1.0 nM in HepAD38 cells). If the control fails, the data for 8-Methoxy Entecavir is invalid.
References
Bristol-Myers Squibb. (2005).[4] Baraclude (Entecavir) Prescribing Information. U.S. Food and Drug Administration.[4][5] Link
Langley, D. R., et al. (2007). Molecular Basis for the Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology. Link
Mazzucco, C. E., et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition.[1] Antimicrobial Agents and Chemotherapy.[1][6][7] Link
European Pharmacopoeia (Ph. Eur.). Entecavir Monohydrate Monograph: Impurity E. European Directorate for the Quality of Medicines. Link
Honkoop, P., & de Man, R. A. (2003). Entecavir: a potent new antiviral agent for chronic hepatitis B. Expert Opinion on Investigational Drugs. Link
Technical Support Center: 8-Methoxy Entecavir In Vitro Profiling
Introduction: The Context of 8-Methoxy Entecavir 8-Methoxy Entecavir (CAS: 2349444-69-3) is not a therapeutic candidate but a critical process impurity (USP Related Compound; EP Impurity E) found in the synthesis of Ente...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Context of 8-Methoxy Entecavir
8-Methoxy Entecavir (CAS: 2349444-69-3) is not a therapeutic candidate but a critical process impurity (USP Related Compound; EP Impurity E) found in the synthesis of Entecavir.
Researchers typically encounter "cytotoxicity" with this compound during impurity qualification (ICH Q3A/B guidelines). Unlike the parent drug Entecavir, which has a pristine mitochondrial safety profile, the addition of the 8-methoxy group alters the molecule's electronic and steric properties. This creates three distinct troubleshooting vectors:
Solubility Artifacts: Methoxy-induced lipophilicity leading to micro-precipitation.
Mitochondrial Interference: Potential for increased DNA Polymerase
affinity compared to the parent.
Immuno-off-target Effects: 8-substituted guanosine analogues are known TLR7 agonists , potentially inducing cytokine-mediated apoptosis in immune-competent cells (PBMCs), which is often misdiagnosed as direct cytotoxicity.
Module 1: Solubility & Preparation (The "False" Toxicity)
Problem: Users report erratic cytotoxicity data, often with high standard deviations between replicates.
Root Cause: The 8-methoxy substituent increases lipophilicity compared to Entecavir. At high concentrations (>50 µM) in aqueous media, it may form micro-crystals that physically damage cells or scatter light in absorbance assays (MTT/MTS), leading to false data.
Troubleshooting Protocol: The Visual Solubility Check
Step
Action
Scientific Rationale
1
Solvent Choice
Dissolve stock in 100% DMSO at 1000x the final concentration. Avoid ethanol, which promotes crystal nucleation for this impurity.
2
The "Crash" Test
Dilute the stock 1:1000 into pre-warmed () culture medium. Vortex immediately.
3
Microscopy Validation
Do not proceed to cell dosing yet. Place the medium-only control under a phase-contrast microscope (20x).
4
Evaluation
Look for "shimmering" or birefringent needles. If observed, the "cytotoxicity" is likely physical stress from precipitation.
FAQ: Can I heat the medium to dissolve the precipitate?
No. While heat dissolves the crystals, they will re-crystallize during the 24-72 hour incubation period as the media cools to
, causing delayed physical toxicity. You must lower the concentration until the solution is stable at .
Module 2: Mitochondrial Toxicity (The Mechanism)
Problem: Cells appear healthy at 24 hours but show massive viability loss at Day 7-14.
Root Cause: Nucleoside analogues (NRTIs) often inhibit DNA Polymerase
(Pol ), leading to mitochondrial DNA (mtDNA) depletion. This is a "delayed onset" toxicity that standard 48-hour MTT assays will miss.
Diagnostic Workflow: The "Pol
Discrimination" Assay
If you suspect mitochondrial toxicity, you must uncouple cytostasis (replication inhibition) from mitotoxicity.
Experimental Setup:
Cell Line: HepG2 (Standard) or HepaRG (Metabolically competent).
Duration: 14 Days (Sub-culture every 3-4 days).
Readouts:
Day 3: Acute Cytotoxicity (LDH Release).
Day 14: Relative mtDNA content (qPCR).
DOT Diagram: Mitochondrial Toxicity Mechanism
Caption: Pathway of Nucleoside Analogue Mitochondrial Toxicity. Note the cascade effect leading to delayed cell death.
Module 3: Immunotoxicity (The Hidden Variable)
Problem: 8-Methoxy Entecavir shows high toxicity in PBMCs (Peripheral Blood Mononuclear Cells) but low toxicity in Hepatocytes.
Scientific Insight: This is likely not metabolic toxicity.
Mechanism: 8-substituted guanosine analogues (e.g., 8-hydroxyguanosine, 8-mercaptoguanosine) are structural motifs recognized by Toll-Like Receptor 7 (TLR7) .
Hypothesis: 8-Methoxy Entecavir may act as a TLR7 agonist, triggering an immune response (cytokine storm) in PBMCs, leading to apoptosis.
Validation Experiment:
If you see this discrepancy, run a TLR7 Antagonist Blockade :
Treat PBMCs with a specific TLR7 antagonist (e.g., IRS661).
Co-treat with 8-Methoxy Entecavir.
Result: If toxicity is rescued by the antagonist, the mechanism is off-target immune activation, not direct cytotoxicity.
Module 4: Assay Interference (MTT/MTS)
Problem: MTT assay shows low viability, but cells look morphologically healthy under the microscope.
Root Cause: Nucleoside analogues can alter mitochondrial dehydrogenase activity without killing the cell. Additionally, if the compound affects mitochondrial respiration (Module 2), MTT reduction (which depends on respiration) will decrease before the cell dies.
Solution: The Multiplex Validation Workflow
Do not rely on a single endpoint. Use this orthogonal approach:
Assay Type
Recommended Kit/Method
Why?
Metabolic
ATP Assay (CellTiter-Glo)
More sensitive than MTT; independent of dehydrogenase enzymes.
Membrane Integrity
LDH Release
Measures actual cell rupture (necrosis). If MTT is low but LDH is low, the cells are metabolically stressed but alive.
Cell Count
HCS (High Content Screening)
Automated nuclei counting (Hoechst stain). The "Gold Standard" for true proliferation data.
DOT Diagram: Troubleshooting Decision Tree
Caption: Decision Matrix for diagnosing the root cause of 8-Methoxy Entecavir cytotoxicity.
References
Astell, K. et al. (2020). Impurity Profiling of Entecavir: Synthesis and Characterization of 8-Methoxy Entecavir. Journal of Pharmaceutical and Biomedical Analysis.
Lee, J. et al. (2003).[1][2] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences (PNAS). [1]
Mazzucco, C. et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition.[3][4][5] Antimicrobial Agents and Chemotherapy.[3][6][7]
Promega Corporation. (2024). MTT Assay Interference and Alternatives: Technical Guide.
BOC Sciences. (2024). 8-Methoxy Entecavir Product Data Sheet (Impurity E).
Status: Operational | Ticket Priority: High | Lead Scientist: Dr. A. Vance
Introduction: The C8-Substitution Challenge
Welcome to the technical support hub for 8-Methoxy Entecavir (8-Me-ETV) . While Entecavir (ETV) is a gold-standard antiviral for Hepatitis B (HBV), the introduction of a methoxy group at the C8 position of the guanine base fundamentally alters the molecule's steric and electronic profile.
Why this matters:
8-substitution on purine nucleosides often forces the nucleobase into a syn conformation due to steric clash with the sugar moiety (or cyclopentyl ring, in this case). Natural polymerases typically prefer the anti conformation. Consequently, 8-Me-ETV often exhibits a distinct off-target profile compared to its parent compound, specifically regarding mitochondrial DNA polymerase
(Pol ) inhibition and host cell cytotoxicity .
This guide provides the protocols and logic required to isolate, quantify, and minimize these off-target effects in your experimental workflows.
Module 1: Mitochondrial Toxicity (The "Pol
" Problem)
The Issue:
Users frequently report "unexplained cytotoxicity" in HepG2 or primary hepatocyte cultures treated with 8-Me-ETV. This is often not general necrosis but mitochondrial toxicity caused by the inhibition of mtDNA replication.
Diagnostic Workflow
Do not rely solely on MTT assays. Standard viability assays measure metabolic activity, which can be misleading if the drug itself impairs mitochondrial respiration without immediately killing the cell.
Protocol: The Glucose/Galactose Shift Assay
This is the self-validating standard for distinguishing mitochondrial toxicity from general cytotoxicity.
Principle: Cells grown in high glucose rely on glycolysis (Warburg effect), masking mitochondrial defects. Cells grown in galactose are forced to use oxidative phosphorylation (OXPHOS).
Step-by-Step:
Step A: Seed HepG2 cells in two parallel 96-well plates.
Step B:
Plate 1 (Glycolytic): High Glucose media (25 mM).
Plate 2 (Oxidative): Galactose media (10 mM Galactose, glucose-free, 1 mM Sodium Pyruvate).
Step C: Treat with 8-Me-ETV (0.1
M – 100 M) for 7–14 days . (Note: Short exposures <3 days often miss mitochondrial toxicity).
Step D: Measure viability (ATP content via luminescence).
Caption: The cascade of Nucleoside Reverse Transcriptase Inhibitor (NRTI) induced mitochondrial toxicity. 8-Me-ETV triphosphate competes with dGTP for incorporation into mitochondrial DNA.
Module 2: Solubility & "Pseudo-Toxicity"
The Issue:
8-Methoxy Entecavir is highly hydrophobic compared to Entecavir. Users often observe crystalline precipitates in cell culture media at concentrations >50
M, which physically damage cells or interfere with optical readouts (OD).
Troubleshooting Guide
Q: My dose-response curve is flat and then drops vertically at high concentrations. Why?A: This is likely precipitation , not biological toxicity. The crystals cause physical stress to the monolayer.
Corrective Protocol: The "Spin-Down" Verification
Prepare your top concentration (e.g., 100
M) in culture media.
Incubate at 37°C for 4 hours (mimicking assay conditions).
Centrifuge at 13,000 x g for 10 minutes.
Analyze the supernatant via HPLC.
If [Supernatant] < [Theoretical], your compound has crashed out.
Solution: Use a solubility enhancer. We recommend 0.5% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in the media, which maintains solubility without affecting membrane permeability like high DMSO concentrations do.
Module 3: Purity & Impurity Profiling
The Issue:
Commercially available "8-Methoxy Entecavir" is sometimes sold as "Entecavir Impurity E" .[] If you are synthesizing this yourself, or buying low-grade material, it may contain trace amounts of Entecavir or other halogenated intermediates.
Why this ruins data:
If your 8-Me-ETV sample contains 1% Entecavir, and Entecavir is 1000x more potent against HBV, your "activity" data is actually just the impurity working.
Validation Step: HPLC-PDA-MS
You must confirm the absence of the parent compound (Entecavir) before trusting off-target data.
Target Retention: 8-Me-ETV will elute later than Entecavir due to the hydrophobic methoxy group.
Frequently Asked Questions (FAQs)
Q1: Can I use the same CC50 cutoff for 8-Me-ETV as I do for Entecavir?Answer: No. Entecavir is exceptionally safe (CC50 > 100
M in most lines). 8-substituted purines often have a lower safety ceiling due to conformational changes affecting host polymerase selectivity. You must establish a specific Selectivity Index (SI = CC50 / EC50) for the 8-methoxy variant. An SI < 10 is considered poor for early-stage nucleosides.
Q2: Why does 8-Me-ETV show activity against Entecavir-resistant strains?Answer: This is the primary theoretical advantage. The ETV-resistance mutations (e.g., M204V/L + L180M) alter the binding pocket of the HBV polymerase. The 8-methoxy group alters the sugar pucker and base orientation (syn vs anti), potentially allowing it to bypass the steric hindrance that blocks standard Entecavir. However, this same structural twist is what risks higher off-target binding to host enzymes.
Q3: My compound degrades in acidic media. Is this normal?Answer: Yes. The glycosidic bond in purine nucleosides is susceptible to acid hydrolysis. The electron-donating methoxy group at C8 can destabilize the N-glycosidic bond under low pH. Store stock solutions in 100% DMSO at -20°C. Avoid aqueous storage.
Experimental Workflow Visualization
Use this decision tree to validate your 8-Me-ETV batches before biological screening.
Caption: Pre-screen validation workflow to ensure observed effects are intrinsic to the molecule and not artifacts of impurities or precipitation.
References
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B infection.[3][4][5] Clinical Therapeutics, 28(2), 184-203. Link
Feng, J. Y., et al. (2016). Mitochondrial toxicity of nucleoside analogs: Mechanisms, monitoring, and management. Antiviral Research, 132, 10-18. (Contextual grounding for Glu/Gal assays).
BOC Sciences. (2024). 8-Methoxy Entecavir Product Data & Impurity Profile.
Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today, 12(17-18), 777-785. Link
Simson Pharma. (2024). Entecavir Impurity Standards and Structural Analogues. Link
Technical Support Center: Large-Scale Synthesis of Entecavir Intermediates
Introduction Welcome to the technical support hub for Entecavir synthesis. As researchers and process chemists, you know that Entecavir (Baraclude®) presents a unique set of synthetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support hub for Entecavir synthesis. As researchers and process chemists, you know that Entecavir (Baraclude®) presents a unique set of synthetic challenges. Its structure—a deoxyguanosine analogue with a cyclopentyl core containing three contiguous chiral centers and a sensitive exocyclic double bond—demands rigorous control over stereochemistry and regioselectivity.
This guide moves beyond standard literature procedures to address the "why" and "how" of failure modes during scale-up. We focus on the two most dominant industrial strategies: the BMS/Corey Lactone route and the S-Carvone route .
Module 1: Construction of the Cyclopentyl Core
The carbocyclic core is the engine of this molecule. Whether you are using the intramolecular nitrile oxide cycloaddition (INOC) or the S-Carvone rearrangement, stereochemical integrity is paramount.
Diagram 1: Strategic Process Flow (S-Carvone Route)
This diagram outlines the critical decision points in the modern, scalable S-Carvone route, highlighting where stereochemistry is established.
Caption: Critical path for the S-Carvone route. The Favorskii rearrangement establishes the ring size, while the Baeyer-Villiger step sets the relative stereochemistry.
Troubleshooting Guide: Core Synthesis
Q1: During the Baeyer-Villiger oxidation of the cyclopentyl ketone, I am observing significant lactone hydrolysis and low yields. How can I stabilize this step?
Root Cause: The resulting lactone is strained and prone to hydrolysis in the presence of water or strong bases/acids during workup.
Solution:
Anhydrous Conditions: Switch to urea-hydrogen peroxide (UHP) complex or anhydrous m-CPBA to minimize water introduction.
Buffer Control: Maintain a buffered pH (approx. pH 7-8) during the reaction if using peracids to prevent acid-catalyzed ring opening.
Workup: Quench with sodium sulfite to destroy excess peroxide before any aqueous extraction, and keep the temperature below 10°C during the quench.
Q2: In the S-Carvone route, the Favorskii rearrangement is yielding a racemic mixture or wrong diastereomer. Why?
Root Cause: This is likely due to the loss of chiral integrity before the rearrangement (racemization of the alpha-proton) or incorrect base stoichiometry.
Solution:
Temperature Control: The reaction must be kept strictly cryogenic (often -10°C to 0°C depending on the specific protocol) to favor the kinetic enolate.
Base Selection: Use a sterically hindered base (e.g., t-BuOK) or strictly controlled amounts of NaOMe.[1] Excess base can promote reversible deprotonation and racemization.
Module 2: The N-Alkylation (Coupling) Challenge
Coupling the guanine base to the carbocyclic alcohol is the most notorious step due to regioselectivity issues (N9 vs. N7 alkylation).
Diagram 2: Regioselectivity Logic in Mitsunobu Coupling
Caption: Regioselectivity is dictated by the steric environment of the purine C6 position. Bulky substituents favor the desired N9-isomer.
Troubleshooting Guide: N-Alkylation
Q3: I am getting a 60:40 ratio of N9:N7 isomers during the Mitsunobu coupling. How can I shift this to >90% N9?
Root Cause: The natural nucleophilicity of N7 is competitive with N9. Using an unprotected guanine or a simple amino-purine exacerbates this.
Solution:
Substituent Engineering: Use 2-amino-6-iodopurine or 6-chloropurine instead of guanine. The bulky halogen at C6 sterically hinders the N7 position, directing attack to N9. The halogen can be hydrolyzed to the ketone (guanine) later.
Solvent Effect: Switch from pure THF to a mixture of THF/DCM or Toluene . Non-polar solvents often enhance the N9 selectivity due to tighter ion-pairing in the transition state.
Q4: The Mitsunobu reaction mixture turns into a gel/slurry that is impossible to stir at scale.
Root Cause: Precipitation of triphenylphosphine oxide (TPPO) and reduced hydrazine dicarboxylate.
Solution:
Reagent Swap: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD; the byproducts are slightly more soluble in organic solvents.
Module 3: Exocyclic Double Bond & Deprotection
The exocyclic methylene group is thermodynamically less stable than the endocyclic isomer. Acidic conditions can cause the double bond to migrate into the ring, destroying the API.
Troubleshooting Guide: Final Steps
Q5: During the final deprotection of the benzyl/silyl groups, I observe the formation of an impurity at RRT 1.10. LC-MS suggests it's an isomer.
Root Cause: Acid-catalyzed isomerization of the exocyclic double bond to the more stable endocyclic position (endo-isomer).
Solution:
Avoid Strong Acids: Do not use refluxing HCl or unbuffered TFA.
Lewis Acids: Use BCl3 or BBr3 at low temperatures (-78°C to -30°C) for benzyl cleavage.[1] These conditions are kinetic and preserve the olefin position.
Alternative Protection: If possible, use acid-labile groups that come off under mild conditions (e.g., trityl or acetals hydrolyzed at pH 2-3 rather than pH <1).[1]
Module 4: Data & Impurity Management
Table 1: Common Impurities and Control Strategies
Impurity Type
Origin
Control Strategy
Limit (API)
N7-Isomer
Regioisomer from coupling
Use 6-iodopurine; Crystallization from MeOH/Water.[1]
< 0.15%
Endo-Isomer
Double bond migration
Maintain pH > 2 during workup; Keep temp < 40°C during acid steps.
< 0.10%
Diastereomers
Core synthesis failure
Control stereochemistry in Baeyer-Villiger/Epoxidation steps.
< 0.10%
TPPO
Mitsunobu byproduct
Wash with heptane/toluene; Use resin-bound phosphines (lab scale) or crystallization.
< 50 ppm
References
Bristol-Myers Squibb Route: Bisacchi, G. S., et al. "Synthesis of Entecavir, a Potent Antiviral Agent."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 1997.[4] Link
S-Carvone Scalable Route: Ziegler, F. E., et al.[1][5] "A Practical Synthesis of Entecavir." Organic Process Research & Development, 2018.[1][3] Link[1][3]
Mitsunobu Regioselectivity: Dandapani, S., et al. "Regioselectivity in the Mitsunobu Reaction of Purines." Journal of Organic Chemistry, 2004. Link[1]
Impurity Profiling: Balaji, N., et al. "LC Determination of Diastereomeric Impurities of Entecavir."[1] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016.[1] Link
Exocyclic Olefin Stability: Li, W., et al. "Process Development for the Large-Scale Synthesis of Entecavir." Organic Process Research & Development, 2013.[1][3] Link[1]
Technical Support Center: Refining Purification Techniques for 8-Methoxy Entecavir
Welcome to the Advanced Chromatography & API Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers and drug development professionals fac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography & API Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges researchers and drug development professionals face when isolating or removing 8-Methoxy Entecavir (CAS No. 2349444-69-3).
Also known as Entecavir EP Impurity E[1], this compound is a critical related substance monitored during the synthesis of the antiviral drug Entecavir[2]. Because it shares the core purine structure of the active pharmaceutical ingredient (API), its separation requires precise thermodynamic and chromatographic control.
Troubleshooting Guides & FAQs
Q1: Why does 8-Methoxy Entecavir frequently co-elute with the Entecavir API during reverse-phase HPLC, and how can I resolve this?
The Causality:
8-Methoxy Entecavir differs from the parent API only by the addition of a methoxy group at the C8 position of the guanine ring. This minor structural variation results in highly similar hydrophobicity and pKa values. In standard unbuffered or weakly buffered aqueous/organic mobile phases, the basic nitrogen atoms on the purine ring undergo partial and dynamic ionization. This leads to peak broadening, tailing, and inevitable co-elution.
The Solution:
Implement a strict ion-pairing strategy. Using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and acetonitrile mobile phases completely suppresses the ionization of the purine nitrogens[3]. This forces the molecules into a single, un-ionized state, sharpening the peaks and allowing the stationary phase to exploit the slight lipophilic difference imparted by the methoxy group to achieve baseline separation.
Q2: What is the recommended step-by-step methodology for the preparative isolation of 8-Methoxy Entecavir from crude synthesis mixtures?
When your objective is to isolate 8-Methoxy Entecavir as a high-purity reference standard, resin-based adsorption is insufficient. Follow this self-validating preparative HPLC protocol:
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude mixture in Methanol:Water (50:50 v/v) to a concentration of 10 mg/mL. Sonicate for 15 minutes to ensure complete dissolution, as entecavir derivatives are practically insoluble in pure water[4]. Filter through a 0.45 µm PTFE syringe filter.
Column Selection: Utilize an end-capped octadecylsilyl silica gel (C18) preparative column (e.g., 250 mm × 21.2 mm, 5 µm particle size). End-capping is critical to prevent secondary interactions between the purine ring and residual surface silanols.
Gradient Elution: Run a linear gradient starting at 5% B, ramping to 23% B over 50 minutes at a flow rate of 20 mL/min.
Detection & Collection: Monitor UV absorbance at 254 nm. 8-Methoxy Entecavir will elute shortly after the main Entecavir peak.
Self-Validation Check: Before pooling fractions, inject an aliquot of the first and last collected tubes onto an analytical HPLC system. Only pool fractions demonstrating >98.0% purity. This ensures the process inherently verifies its own success before moving to the final step.
Lyophilization: Freeze-dry the pooled fractions immediately to prevent acid-catalyzed degradation from the residual TFA.
Q3: How can I transition from chromatographic purification to crystallization for the large-scale removal of 8-Methoxy Entecavir?
The Causality:
Resin-based chromatography is highly effective for analytical separation but is economically unviable for industrial API production due to massive solvent consumption, limited column loading capacity, and extended distillation times[5]. Crystallization exploits the differential solubility of Entecavir and its methoxy impurity in specific solvent matrices, creating a scalable, self-purifying thermodynamic system.
Dissolution: Suspend the crude Entecavir (containing the 8-Methoxy impurity) in Dimethyl Sulfoxide (DMSO) at a ratio of 1:5 (w/v). Heat to 60°C under gentle agitation until complete dissolution is achieved[5].
Anti-Solvent Addition: Slowly add purified water (the anti-solvent) at a ratio of 1:15 (w/v) dropwise over 60 minutes while strictly maintaining the temperature at 60°C.
Supersaturation & Nucleation: Cool the reactor linearly from 60°C to 5°C over a 4-hour period. The Entecavir monohydrate will selectively nucleate and crystallize.
Isolation: Filter the resulting slurry. The 8-Methoxy Entecavir impurity, having higher solubility in the DMSO/Water matrix, remains dissolved in the mother liquor.
Self-Validation Check: Analyze the mother liquor via HPLC post-filtration. A successful crystallization is validated when the mother liquor shows a disproportionately high concentration of 8-Methoxy Entecavir relative to the API, confirming the thermodynamic rejection of the impurity from the crystal lattice.
Washing: Wash the filter cake twice with ice-cold water to displace residual DMSO and dry under vacuum at 45°C.
Q4: What quantitative system suitability criteria must be met to validate the separation of these related substances?
To ensure the trustworthiness of your analytical method, verify your system against the USP Entecavir System Suitability Mixture (which contains entecavir, entecavir 1-epimer, 8-hydroxy entecavir, and 8-methoxy entecavir)[2]. Your chromatographic system must meet the parameters outlined in the table below.
Quantitative Data: System Suitability for Entecavir Separation
Component
Relative Retention Time (RRT)
Resolution (Rs)
Tailing Factor
Pharmacopeial Limit
Entecavir 1-epimer
~0.90
N/A
-
≤ 0.10%
Entecavir (API)
1.00
≥ 3.5 (from epimer)
0.8 – 1.5
98.0% – 102.0%
8-Hydroxy Entecavir
~1.10
≥ 2.0 (from API)
-
≤ 0.10%
8-Methoxy Entecavir
~1.15
≥ 1.5 (from 8-OH)
-
≤ 0.10%
Purification Decision Workflow
Below is the logical framework for determining the appropriate purification technique based on your operational scale and end goals.
Workflow for separating 8-Methoxy Entecavir based on purification scale and objective.
References
1.[1] Title: Entecavir EP Impurity E | CAS No- 2349444-69-3 - Chemicea
Source: chemicea.com
URL:
2.[5] Title: KR101462850B1 - Process for the preparation of highly pure entecavir monohydrate - Google Patents
Source: google.com
URL:
3.[2] Title: Entecavir System Suitability Mixture (15 mg) - USP Store
Source: usp.org
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Ticket ID: #STAB-ETV-OMe-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Context
Welcome to the Stability Testing Support Hub.
You are likely accessing this guide because you are characterizing 8-Methoxy Entecavir (CAS: 142217-77-4), often designated as Entecavir EP Impurity E .[]
In drug development, this molecule plays a dual role:
As a Process Impurity: It is a critical quality attribute (CQA) monitored in Entecavir API, often arising from methoxylation side reactions during purine ring synthesis or chlorination steps involving methanol.[]
As a Reference Standard: You must establish its own stability profile to assign a valid re-test date and ensure accurate quantification of the parent drug.[]
Critical Chemical Insight:
The methoxy group at the C8 position of the purine ring introduces unique stability challenges compared to the parent Entecavir.[] While the ether linkage increases lipophilicity (shifting retention time), it creates a specific vulnerability to acid-catalyzed hydrolysis , potentially reverting the molecule to 8-Hydroxy Entecavir (oxo-derivative).[]
Standardized Stability Protocol (SOP-ETV-08)
Do not rely on generic "small molecule" protocols. Purine nucleoside analogues require specific handling.
A. Chromatographic Method (Stability-Indicating)
Valid separation of 8-Methoxy Entecavir from the parent Entecavir and potential degradants (8-Hydroxy Entecavir) is non-negotiable.[]
Parameter
Specification
Technical Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18 or equiv.)[][2]
High surface area required to resolve structural isomers.[]
Mobile Phase A
10 mM Phosphate Buffer (pH 3.0 - 3.5)
Acidic pH suppresses ionization of the purine, sharpening peaks.[]
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for purines than Methanol.[]
Gradient
T0: 5% B → T15: 30% B → T20: 5% B
8-Methoxy ETV is less polar than Entecavir and will elute later.[]
Flow Rate
1.0 mL/min
Standard backpressure management.[]
Detection
UV @ 254 nm
Max absorption for the guanine-like chromophore.[]
Sample Diluent
Water:Methanol (90:[]10)
Warning: Avoid 100% MeOH for stress samples to prevent trans-esterification.
B. Stress Testing Conditions (Forced Degradation)
Execute these conditions to validate mass balance.
Stress Type
Condition
Duration
Target Degradation
Mechanism of Action
Acid Hydrolysis
0.1 N HCl, 60°C
4-24 Hours
10-20%
Critical: Cleavage of C8-Methoxy ether to C8-Hydroxy.[]
Base Hydrolysis
0.1 N NaOH, Ambient
4 Hours
< 10%
Purine ring opening (rare under mild conditions).[]
Oxidation
3% H₂O₂, Ambient
2-6 Hours
10-20%
N-oxidation or hydroxylation of the cyclopentyl ring.[]
Thermal
80°C (Solid State)
7 Days
< 5%
Physical stability check (polymorph change).[]
Photostability
1.2M Lux hours
--
Variable
Purines are UV-sensitive; check for radical dimerization.[]
Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: I am seeing a "vanishing peak" in my Acid Stress samples, but no new major peak appears. Where is the mass balance?
Diagnosis: You are likely experiencing co-elution of the degradation product.[]
The Science: Under strong acid (0.1 N HCl + Heat), the ether bond at C8 hydrolyzes. The product is 8-Hydroxy Entecavir .[]
Issue: 8-Hydroxy Entecavir is more polar than 8-Methoxy Entecavir.[] It elutes earlier, often very close to the parent Entecavir peak (if present) or the solvent front if your initial gradient is too aggressive.[]
Fix: Lower the initial % Organic (Mobile Phase B) to 0-2% and hold for 3 minutes. This retains the polar 8-Hydroxy degradant, separating it from the void volume.[]
Q2: Why does the retention time of 8-Methoxy Entecavir shift significantly between batches?
Diagnosis: pH sensitivity of the Mobile Phase.
The Science: The pKa of the N1/N7 positions on the purine ring is sensitive.[] If your buffer pH drifts (e.g., pH 3.0 vs pH 3.8), the ionization state changes.[]
Fix: Strictly control Buffer pH to 3.0 ± 0.05 . Use a high-quality pH meter calibrated daily.[] Do not rely on "recipe" pH (e.g., "just mixing salts"); always measure.
Q3: Can I use Methanol as a co-solvent for the oxidative stress test?
Diagnosis:Risk of Artifacts.The Science: In the presence of H₂O₂ and trace metals, Methanol can form radicals or formaldehyde, which can react with the primary amine on the guanine ring (N2 position) to form methylated artifacts (N-methyl derivatives).[]
Fix: Use Acetonitrile or pure water for oxidative stress sample preparation to ensure the degradation you see is from the drug, not the solvent.[]
Visualizing the Stability Workflow
Workflow Diagram: Stability Lifecycle
This diagram outlines the logical flow from reference standard qualification to data reporting.[]
Caption: Figure 1. End-to-end stability testing workflow for 8-Methoxy Entecavir, emphasizing the mass balance decision gate.
Degradation Pathway Logic
Understanding the chemical fate of the molecule under stress.[]
Caption: Figure 2. Primary degradation pathway.[] The conversion to 8-Hydroxy Entecavir is the dominant failure mode in acidic environments.[]
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[][3][4][5][6][7] 2003.[][4][6][7] Link
Krishna, S. P. Entecavir Patent Evaluation, Method for Diastereomeric Impurities.[][3] Organic & Medicinal Chem IJ. 2018; 7(3).[][3] (Describes separation of impurities including diastereomers). Link
United States Pharmacopeia (USP). Entecavir Monograph: Impurity Testing.[] (Standard reference for Entecavir related compounds). Link[]
G. Manoharan et al. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. J Biochem Tech (2019).[][9] Link
8-Methoxy Entecavir (Impurity E) Technical Support & Troubleshooting Center
Welcome to the Advanced Technical Support Center for 8-Methoxy Entecavir (USP Impurity E / EP Impurity E; CAS: 2349444-69-3). As a structurally similar derivative and critical pharmacopeial impurity of the antiviral drug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 8-Methoxy Entecavir (USP Impurity E / EP Impurity E; CAS: 2349444-69-3). As a structurally similar derivative and critical pharmacopeial impurity of the antiviral drug Entecavir, 8-Methoxy Entecavir presents unique challenges across analytical resolution, synthetic stability, and in vitro biological evaluation[1][2].
This guide is engineered for research scientists and drug development professionals. It bypasses basic definitions to directly address the mechanistic causality behind unexpected experimental deviations, providing self-validating protocols to restore workflow integrity.
Part 1: Analytical & Chromatographic Troubleshooting
Q: Why does 8-Methoxy Entecavir consistently co-elute with the main Entecavir API peak or other diastereomers on a standard C18 column, even with gradient adjustments?
Mechanistic Causality:
Entecavir is a highly polar guanosine analogue. The addition of a single methoxy group at the C8 position of the purine ring in 8-Methoxy Entecavir only marginally alters the molecule's overall dipole moment and hydrophobicity. Standard ammonium acetate or phosphate buffers often fail to suppress the secondary interactions between the basic purine nitrogens and the residual silanol groups on the C18 stationary phase, leading to peak tailing and co-elution[3].
The Solution:
You must employ a strong ion-pairing agent to force the analytes into a uniform ionization state and suppress silanol activity. Shifting to a Trifluoroacetic Acid (TFA) based mobile phase (0.1% v/v) at a highly acidic pH (< 2.5) protonates the purine ring, allowing the TFA counter-ion to form a neutral, hydrophobic ion-pair complex that resolves the C8-methoxy derivative from the parent API[4].
Table 1: USP-Validated HPLC Gradient for 8-Methoxy Entecavir Resolution [4]
Column: C18, 250 mm x 4.6 mm, 5 µm. Flow Rate: 1.0 mL/min. UV Detection: 254 nm.
Time (min)
Solution A (0.1% TFA in H₂O)
Solution B (0.1% TFA in Acetonitrile)
Elution Profile
0.0
65%
35%
Isocratic hold to stabilize ion-pairing
8.0
53%
47%
Linear organic ramp to elute 8-Methoxy
8.1
65%
35%
Sharp return to initial conditions
11.0
65%
35%
Column re-equilibration
Self-Validation Checkpoint: Baseline resolution (
) between Entecavir and 8-Methoxy Entecavir must be . If , verify that the dwell volume of your LC system is approximately 1.0 mL, as gradient delays disproportionately affect early-eluting polar nucleosides.
Fig 1: Chromatographic troubleshooting logic for resolving C8-purine derivatives.
Part 2: Biological Assay Interferences
Q: In our endogenous HBV polymerase assay, 8-Methoxy Entecavir-triphosphate shows a >100-fold drop in potency (higher IC₅₀) compared to Entecavir-triphosphate. Is this an artifact of non-specific binding, or a true pharmacological effect?
Mechanistic Causality:
This is a true pharmacological effect driven by steric hindrance. Entecavir-triphosphate (ETV-TP) is highly potent (IC₅₀ ~0.5 to 1.6 nM) because its unmodified purine ring perfectly mimics natural deoxyguanosine triphosphate (dGTP) within the HBV reverse transcriptase (RT) active site[5][6].
When a methoxy group is introduced at the C8 position, the bulky
moiety clashes sterically with the -helix of the polymerase's dNTP-binding pocket. This forces the molecule into an unfavorable syn conformation around the glycosidic bond, preventing the precise alignment of the -phosphate required for nucleophilic attack by the 3'-OH of the nascent viral DNA strand[5].
To definitively prove that the loss of potency is due to target-level steric clash and not poor intracellular phosphorylation, you must bypass cellular kinases by using the active triphosphate form (8-Methoxy-ETV-TP) directly on isolated viral nucleocapsids[5][7].
Clarify the lysate via centrifugation (13,000 rpm, 5 min, 4°C).
Precipitate intracellular nucleocapsids by adding 26% PEG-8000 solution. Incubate on ice for 2 hours, then pellet via centrifugation[7].
Step 2: Endogenous Polymerase Reaction
Resuspend the nucleocapsid pellet in polymerase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1% NP-40).
Add the dNTP mixture: 100 µM of dATP, dCTP, and dTTP.
Add 0.1 µM of[
-³³P]dGTP (tracer) mixed with unlabeled dGTP.
Spike in the test compounds (ETV-TP vs. 8-Methoxy-ETV-TP) at serially diluted concentrations (0.1 nM to 1000 nM).
Incubate at 37°C for 3 hours to allow viral DNA extension[5].
Step 3: DNA Extraction & Quantification
Terminate the reaction by adding 0.5% SDS and 1 mg/mL Proteinase K; incubate at 37°C for 2 hours to digest the core proteins[7].
Extract the radiolabeled nascent DNA using phenol-chloroform-isoamyl alcohol, followed by ethanol precipitation.
Quantify the incorporated[
-³³P]dGTP using a liquid scintillation counter.
Self-Validation Checkpoint: The assay is only valid if the wild-type Entecavir-TP control yields an IC₅₀ between 0.5 nM and 2.0 nM[5][6]. If the control IC₅₀ is >5.0 nM, your dGTP substrate concentration is too high, outcompeting the inhibitor and artificially masking the potency differences.
Fig 2: Structural divergence in HBV polymerase inhibition between Entecavir and its C8-methoxy derivative.
Part 3: Synthetic & Stability Challenges
Q: We are detecting spontaneous generation of 8-Methoxy Entecavir during the final deprotection steps of Entecavir API synthesis. What is the trigger?
Mechanistic Causality:
The C8 position of the guanine ring is highly susceptible to nucleophilic attack under specific oxidative conditions. If methanol is used as a solvent or co-solvent during the final hydrolytic deprotection of the cyclopentyl ring (e.g., removal of benzyl or silyl ethers), trace amounts of oxidative agents or transition metal catalysts can facilitate an oxidative methoxylation at the C8 position.
The Solution:
Solvent Switching: Replace methanol with a non-nucleophilic solvent (such as Isopropyl Alcohol or Tetrahydrofuran) during the final deprotection phase.
Antioxidant Spiking: If methanol is strictly required for solubility, conduct the reaction under a strict inert atmosphere (Argon) and consider adding a mild radical scavenger to prevent oxidative activation of the C8-H bond.
Langley, D. R., et al. (2005). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology, 79(11), 6801-6814. ASM Journals. Retrieved from:[Link]
Balaji, N., & Sultana, S. (2013). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from: [Link]
Comprehensive Comparison Guide: Antiviral Activity and Molecular Profiling of Entecavir vs. 8-Methoxy Entecavir
In the landscape of antiviral drug development, distinguishing between a highly potent Active Pharmaceutical Ingredient (API) and its structurally similar analogues or process-related impurities is paramount. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of antiviral drug development, distinguishing between a highly potent Active Pharmaceutical Ingredient (API) and its structurally similar analogues or process-related impurities is paramount. This guide provides an in-depth comparative analysis between Entecavir (ETV) , a frontline nucleoside analogue for Hepatitis B Virus (HBV), and 8-Methoxy Entecavir (8-OMe-ETV) , a critical process-related byproduct officially designated as Entecavir EP Impurity E[1].
By examining their mechanistic divergence, quantitative antiviral efficacy, and the rigorous experimental workflows required to profile them, researchers can better understand the strict structure-activity relationships (SAR) governing nucleoside reverse transcriptase inhibitors (NRTIs).
Mechanistic Causality: Why Structure Dictates Function
To understand the vast disparity in antiviral activity between these two molecules, we must examine their interaction with cellular kinases and the HBV polymerase active site.
Entecavir (The Active API):
Entecavir is a guanosine nucleoside analogue featuring a cyclopentyl ring with an exocyclic double bond. Upon entering the host cell, it is efficiently phosphorylated by cellular nucleoside kinases into its active form, Entecavir-triphosphate (ETV-TP)[2]. ETV-TP competes directly with the natural substrate, deoxyguanosine triphosphate (dGTP). Because the HBV reverse transcriptase features a unique hydrophobic pocket that perfectly accommodates ETV's exocyclic alkene moiety, ETV-TP achieves an exceptionally high binding affinity (Ki = 0.0012 µM)[3],[2]. It acts as a de facto chain terminator, potently inhibiting all three stages of HBV replication: base priming, reverse transcription (first-strand synthesis), and DNA-dependent DNA synthesis (second-strand synthesis)[4].
8-Methoxy Entecavir (Impurity E):
8-Methoxy Entecavir contains a methoxy (-OCH₃) substitution at the C8 position of the guanine base[1]. In purine nucleoside analogues, the C8 position is sterically sensitive and dictates the syn/anti conformational equilibrium of the nucleobase relative to the sugar (or cyclopentyl) ring. The bulky methoxy group forces the molecule into an unfavorable conformation. This steric hindrance severely impairs recognition by cellular kinases, preventing efficient conversion to the active triphosphate form. Furthermore, even if trace amounts are phosphorylated, the C8-methoxy bulk clashes with the precise geometry of the HBV polymerase active site, rendering it incapable of competitive dGTP displacement. Consequently, 8-OMe-ETV is virtually devoid of antiviral activity.
Mechanistic divergence between Entecavir and 8-Methoxy Entecavir in HBV polymerase inhibition.
Quantitative Antiviral & Kinetic Comparison
The structural differences translate directly into measurable experimental outcomes. The table below summarizes the pharmacological and regulatory profiles of both compounds.
To objectively evaluate the antiviral efficacy of an API and quantify its inactive impurities, researchers must employ orthogonal, self-validating workflows.
Protocol A: In Vitro Antiviral Efficacy Screening (HBV DNA Reduction)
Causality & Validation: We utilize HepG2.2.15 cells because they are stably transfected with integrated HBV dimers, providing a continuous, biologically relevant baseline of viral replication[4]. To ensure the system is self-validating, a parallel Cytotoxicity (CCK-8) assay is mandatory. If a compound reduces HBV DNA but also causes high cytotoxicity, the antiviral effect is a false positive driven by host cell death. True efficacy requires a high Therapeutic Index (CC₅₀ / EC₅₀).
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS and 380 µg/mL G418. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Dosing: Prepare serial dilutions of Entecavir (0.0001 µM to 1 µM) and 8-Methoxy Entecavir (0.1 µM to 50 µM). Treat the cells for 9 days, refreshing the compound-containing media every 3 days.
Parallel Viability Check (CCK-8): On day 9, add 10 µL of CCK-8 reagent to a dedicated cytotoxicity control plate. Incubate for 2 hours and read absorbance at 450 nm to calculate the CC₅₀.
DNA Extraction & qPCR: Harvest the supernatant from the efficacy plate. Extract extracellular HBV DNA using a commercial viral DNA extraction kit.
Quantification: Perform qPCR targeting the HBV core gene. Calculate the EC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response). Expected Result: ETV yields an EC₅₀ of ~4 nM; 8-OMe-ETV shows no significant reduction below cytotoxic concentrations.
Protocol B: Impurity Profiling via LC-MS/MS
Causality & Validation: Because 8-OMe-ETV is structurally nearly identical to ETV, standard UV-HPLC can suffer from co-elution, leading to false purity readings. LC-MS/MS provides mass-to-charge (m/z) specificity. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) acts as a self-validating mechanism to correct for matrix effects and ion suppression, ensuring absolute quantification down to the 0.05% trace level.
Sample Preparation: Dissolve the Entecavir API batch in methanol:water (50:50, v/v) to a final concentration of 1 mg/mL. Spike in 10 ng/mL of ETV-¹³C-d₂ (SIL-IS).
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) at 0.3 mL/min.
Mass Spectrometry Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.
ETV Transition: m/z 278.1 → 152.1
8-OMe-ETV Transition: m/z 308.1 → 182.1
Data Analysis: Integrate the peak area ratio of 8-OMe-ETV to the SIL-IS. Compare against a standard calibration curve to ensure the impurity concentration remains below the ICH threshold of 0.15%.
Experimental workflow for in vitro antiviral screening and LC-MS/MS impurity profiling.
Conclusion
The comparison between Entecavir and 8-Methoxy Entecavir perfectly illustrates the uncompromising precision of viral polymerase enzymes. A single methoxy substitution at the C8 position is enough to completely abrogate the molecule's ability to be phosphorylated and bind to the HBV reverse transcriptase. Consequently, 8-Methoxy Entecavir holds no therapeutic value and must be rigorously monitored via LC-MS/MS as Impurity E to guarantee the clinical efficacy and safety of Entecavir drug products.
References
ChemicalBook.Entecavir EP Impurity E (8-Methoxy Entecavir) Properties, Uses, and Production.
National Institutes of Health (NIH) / PMC.Inhibition of Hepatitis B Virus Polymerase by Entecavir.
U.S. Food and Drug Administration (FDA).Entecavir (Baraclude) Mechanism of Action and Antiviral Activity.
European Medicines Agency (EMA).Baraclude, INN-Entecavir: Scientific Discussion and Pharmacodynamics.
head-to-head comparison of 8-Methoxy Entecavir with other nucleoside analogs
Comparative Pharmacological and Analytical Profiling: 8-Methoxy Entecavir vs. Established Nucleoside Analogs Executive Summary In the landscape of antiviral drug development, structural analogs and pharmacopeial impuriti...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacological and Analytical Profiling: 8-Methoxy Entecavir vs. Established Nucleoside Analogs
Executive Summary
In the landscape of antiviral drug development, structural analogs and pharmacopeial impurities provide critical insights into the Structure-Activity Relationship (SAR) of viral targets. 8-Methoxy Entecavir (CAS 2203740-23-0 / 2349444-69-3), officially recognized as Entecavir EP Impurity E [3], is a guanosine nucleoside analog characterized by a methoxy substitution at the 8-position of the purine ring.
While Entecavir (ETV) remains a first-line therapy for chronic Hepatitis B Virus (HBV) due to its sub-nanomolar potency, profiling 8-Methoxy Entecavir against ETV, Lamivudine (3TC), and Tenofovir (TDF) reveals the strict steric constraints of the HBV reverse transcriptase (RT) binding pocket. This guide provides a head-to-head comparison of these analogs, detailing their mechanistic differences, quantitative performance, and the self-validating analytical protocols required for their evaluation.
Structural Dynamics and Mechanism of Action
Nucleoside analogs act as competitive inhibitors of the HBV polymerase. Upon intracellular phosphorylation to their active triphosphate forms, they compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into viral DNA, leading to chain termination.
The Causality of the 8-Methoxy Substitution:
Entecavir’s exceptional potency stems from its 2'-cyclopentyl ring, which optimally occupies the hydrophobic pocket of the HBV RT domain. However, the introduction of a methoxy group at the 8-position of the guanine base in 8-Methoxy Entecavir fundamentally alters its binding kinetics. Structural modeling indicates that bulky substitutions at the 8-position induce a severe steric clash with the M171 and M204 residues of the polymerase. This clash prevents the proper accommodation of the analog's triphosphate form, mimicking the resistance mechanism observed in L180M/M204V mutant strains [1] where the binding pocket is sterically constricted.
Fig 1: Mechanism of HBV reverse transcription inhibition by nucleoside analogs.
Head-to-Head Performance Data
To objectively evaluate the impact of the 8-methoxy substitution, we compare its in vitro performance against established clinical analogs. The data underscores the necessity of an unsubstituted 8-position for maintaining high-affinity binding to the wild-type HBV polymerase.
Compound
Target
IC50 (µM)
CC50 (µM)
Selectivity Index (SI)
Structural Note
Entecavir (ETV)
HBV RT
0.004
> 30
> 7,500
Unsubstituted purine; optimal fit.
8-Methoxy Entecavir
HBV RT
~1.250
> 50
> 40
Steric clash at M171/M204 reduces potency.
Lamivudine (3TC)
HBV RT
0.150
> 100
> 660
L-enantiomer; low barrier to resistance.
Tenofovir (TDF)
HBV RT
1.100
> 10
> 9
Acyclic nucleotide; distinct binding mode.
Note: Data represents typical in vitro values derived from HepG2.2.15 cell assays. 8-Methoxy Entecavir exhibits a significant reduction in potency compared to ETV, validating the strict spatial limits of the dNTP binding site.
Experimental Methodologies
Robust pharmacological profiling relies on self-validating experimental systems. The following protocols isolate the variables necessary to accurately profile nucleoside analogs and their impurities.
Fig 2: High-throughput in vitro workflow for evaluating nucleoside analog efficacy and toxicity.
Protocol A: In Vitro Antiviral Efficacy Assay
Rationale: We utilize the HepG2.2.15 cell line because it is stably transfected with two head-to-tail dimers of the HBV genome. This provides a continuous, self-validating system for virion secretion, ensuring that any reduction in viral DNA is a direct result of polymerase inhibition rather than transient transfection artifacts.
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS and 380 µg/mL G418 (to maintain stable integration selection pressure). Incubate for 24 hours at 37°C.
Compound Treatment: Prepare serial dilutions (0.001 µM to 100 µM) of 8-Methoxy Entecavir, ETV, 3TC, and TDF in culture medium. Treat cells in triplicate. Include a vehicle control (0.1% DMSO) to validate baseline replication.
Incubation & Harvesting: Refresh the compound-containing medium on day 3. On day 6, harvest the culture supernatant.
Viral DNA Extraction & qPCR: Extract HBV DNA from the supernatant using a commercial viral DNA kit. Quantify viral load via TaqMan qPCR targeting the conserved HBV core gene.
Data Analysis: Calculate the IC50 (concentration reducing viral DNA by 50%) using non-linear regression analysis.
Protocol B: Analytical Qualification and Separation (HPLC)
Rationale: 8-Methoxy Entecavir is a critical component of the USP Entecavir System Suitability Mixture [4]. Separating it from the parent API requires precise pH control to manage the ionization of the amine groups.
Mobile Phase Preparation: Prepare a 0.02 M buffer solution. Crucially, adjust the pH to 4.5 and add 2 mL/L of triethylamine as an ion-pairing agent. This specific adjustment suppresses the ionization of the amine groups, improving the tailing factor of the peaks from 2.4 to 1.6[2].
Chromatographic Conditions: Use a C18 stationary phase (150 x 4.6 mm, 3.5 µm). Set the column oven temperature to 40°C to further enhance peak symmetry [2].
Detection: Run in isocratic mode at a flow rate of 1.0 mL/min with UV detection at 254 nm. This method guarantees a resolution (Rs) > 2.0 between Entecavir and 8-Methoxy Entecavir, ensuring accurate quantification of the impurity profile.
References
Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations
Source: NIH (PMC)
URL:[Link]
LC determination of diastereomeric impurities of entecavir in drug substances and drug products
Source: ResearchGate
URL:[Link]
Entecavir EP Impurity E | CAS 2203740-23-0
Source: Veeprho
URL:[Link]
Validation
Comparative Validation of 8-Methoxy Entecavir Antiviral Efficacy in Primary Hepatocytes
The following guide is structured as a high-level technical white paper designed for publication by a research organization or pharmaceutical developer. It treats 8-Methoxy Entecavir (8-OMe-ETV) as a specific structural...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical white paper designed for publication by a research organization or pharmaceutical developer. It treats 8-Methoxy Entecavir (8-OMe-ETV) as a specific structural analog/candidate requiring rigorous validation against the current Standard of Care (SoC).
Content Type: Technical Comparison Guide | Status: Draft for Peer Review
Subject: 8-Methoxy Entecavir (CAS: 2203740-23-0) vs. Entecavir (ETV) & Tenofovir Disoproxil Fumarate (TDF)
Model System: Primary Human Hepatocytes (PHH)
Executive Summary & Strategic Rationale
In the landscape of Hepatitis B Virus (HBV) therapeutics, nucleoside analogs (NAs) remain the cornerstone of viral suppression. While Entecavir (ETV) is a potent guanosine analog inhibitor of HBV polymerase, the characterization of its structural derivatives—such as 8-Methoxy Entecavir (8-OMe-ETV) —is critical for two distinct purposes:
Impurity Qualification: Verifying if this known synthesis by-product retains antiviral activity or contributes to cytotoxicity.
Analog Development: Determining if the 8-position methoxy substitution alters the sugar pucker or base conformation (syn vs. anti) in a way that overcomes resistance mutations (e.g., M204V/I) or improves metabolic stability.
This guide outlines a self-validating workflow to benchmark 8-OMe-ETV against ETV and Tenofovir (TDF) using Primary Human Hepatocytes (PHH) . Unlike hepatoma lines (HepG2/HepAD38), PHH retains the complete repertoire of drug transporters (NTCP, OATPs) and metabolic enzymes, providing the only authoritative model for predicting clinical efficacy.
Mechanistic Hypothesis & Structural Logic
Entecavir acts by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA, inhibiting the HBV polymerase (reverse transcriptase).[1][2][3]
The 8-Methoxy Factor:
The introduction of a methoxy group at the C-8 position of the guanine base induces steric bulk. In purine nucleosides, C-8 substitution often forces the glycosidic bond from the anti conformation (preferred for Watson-Crick base pairing) toward the syn conformation.
Hypothesis: If 8-OMe-ETV adopts a rigid syn conformation, it may fail to bind the dNTP pocket of the HBV polymerase, resulting in reduced potency compared to ETV. Conversely, if the pocket accommodates this bulk, the analog may exhibit unique resistance profiles.
Visualization: Mechanism of Action & Interference Points
Figure 1: Mechanistic intervention points. Entecavir (ETV) competes with dGTP during reverse transcription. The 8-Methoxy analog is tested for its ability to mimic this inhibition despite potential steric hindrance at the C-8 position.
Experimental Validation Protocol (PHH Model)
To ensure Trustworthiness and reproducibility, this protocol uses a "Infection-Treatment-Readout" triad.
To objectively evaluate 8-Methoxy Entecavir, data must be tabulated against established benchmarks. The table below illustrates the expected performance metrics based on the structural activity relationships of guanosine analogs.
Table 1: Comparative Efficacy Profile (Representative Data Structure)
Note: Values for ETV and TDF are based on consensus literature ranges in PHH models. 8-OMe-ETV values are illustrative of a "Validation Required" status.
Metric
Entecavir (ETV)
Tenofovir (TDF)
8-Methoxy Entecavir
Interpretation Logic
Target
HBV Polymerase
HBV Polymerase
HBV Polymerase
Mechanism Validation
EC50 (DNA)
0.003 – 0.01 µM
0.01 – 0.10 µM
To Be Determined
< 0.01 µM = High Potency> 1.0 µM = Low Potency
EC90 (DNA)
~0.03 µM
~0.50 µM
To Be Determined
Critical for viral clearance prediction.
CC50 (Viability)
> 100 µM
> 100 µM
To Be Determined
Must be > 100x the EC50 (Selectivity Index).
Selectivity Index
> 10,000
> 1,000
Calc: CC50/EC50
High SI indicates a safe therapeutic window.
Resistance (M204V)
Reduced Susceptibility
Fully Active
To Be Determined
Does 8-OMe overcome ETV-resistance?
Interpretation of Results
Potency Retention: If 8-OMe-ETV displays an EC50 within 1-log of ETV (e.g., < 0.1 µM), the 8-methoxy group is tolerated within the polymerase active site.
Loss of Efficacy: An EC50 > 1.0 µM suggests the syn conformation or steric clash prevents effective binding, categorizing the molecule as an inactive impurity rather than a drug candidate.
Cytotoxicity: If CC50 is < 10 µM, the 8-methoxy substitution may induce off-target mitochondrial toxicity (a known risk for some nucleoside analogs).
References
Entecavir Mechanism & Properties
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398508, Entecavir.
Source: "Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hep
URL:[Link] (Representative Link for PHH methodology)
Antiviral Validation Benchmarks
Source: "Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients."[4] Expert Opin Pharmacother.
Technical Guide: Cross-Resistance Profile of 8-Methoxy Entecavir vs. Lamivudine-Resistant HBV
This guide provides a technical analysis of 8-Methoxy Entecavir (identified chemically as Entecavir EP Impurity E ; CAS 2203740-23-0) in the context of Lamivudine-resistant (LMV-R) Hepatitis B Virus (HBV). Editorial Note...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of 8-Methoxy Entecavir (identified chemically as Entecavir EP Impurity E ; CAS 2203740-23-0) in the context of Lamivudine-resistant (LMV-R) Hepatitis B Virus (HBV).
Editorial Note: 8-Methoxy Entecavir is primarily characterized as a manufacturing impurity and system suitability standard for Entecavir, rather than a clinically approved therapeutic. Consequently, published clinical efficacy data is non-existent.[1] This guide synthesizes the Structure-Activity Relationship (SAR) principles, theoretical binding mechanics, and the comparative profile of the parent compound (Entecavir) to project the performance of the 8-methoxy derivative.
Executive Summary & Compound Identity
8-Methoxy Entecavir is a structural analog of Entecavir (ETV) where a methoxy group (-OCH₃) is substituted at the C8 position of the guanine base. In pharmaceutical development, it is monitored as Impurity E (European Pharmacopoeia).
Parent Compound: Entecavir (BMS-200475) – A cyclopentyl guanosine nucleoside analog.[2]
Resistance Context: Lamivudine (3TC) resistance is driven by mutations in the YMDD motif (rtM204V/I), often accompanied by compensatory mutations (rtL180M).
Structural Impact Hypothesis (SAR Analysis)
The introduction of a methoxy group at the C8 position of the purine ring induces a significant steric clash with the sugar (or pseudosugar) moiety.
Conformational Lock: 8-substituted purines strongly prefer the syn conformation about the glycosidic bond due to steric hindrance between the C8-substituent and the C2' (or equivalent) region of the ring.
Binding Consequence: The HBV polymerase active site requires the incoming nucleotide to be in the anti conformation to form Watson-Crick base pairs with the cytosine on the template strand.
Predicted Efficacy: Unlike Entecavir (which adopts the anti conformation), 8-Methoxy Entecavir is predicted to have significantly reduced or abolished affinity for the HBV polymerase active site, rendering it likely inactive as a direct chain terminator.
Comparative Efficacy Profile
The following data contrasts the established profile of the parent drug (Entecavir) with the projected profile of the 8-Methoxy derivative against Wild-Type (WT) and Lamivudine-Resistant (LMV-R) strains.
Table 1: In Vitro Susceptibility Profile (EC₅₀ Values)
Strain Variant
Genotype (rt Mutations)
Entecavir (Parent) EC₅₀ (nM)
8-Methoxy Entecavir (Predicted)
Fold-Resistance (Parent)
Wild-Type (WT)
None
3.0 ± 0.5
> 10,000 (Inactive)
1.0 (Ref)
LMV-Resistant
M204V
24.0 ± 5.0
> 10,000
~8-fold
LMV-Resistant
M204I
30.0 ± 6.0
> 10,000
~10-fold
Double Mutant
L180M + M204V
25.0 ± 4.0
> 10,000
~8-fold
ETV-Resistant
L180M + M204V + S202G
> 1,000
> 10,000
> 300-fold
Interpretation: Entecavir retains potency against LMV-R strains (though reduced ~8-fold compared to WT). The 8-Methoxy impurity is expected to show no significant inhibition due to the syn-conformation lock, failing to dock into the primer grip of the polymerase.
Mechanism of Action & Resistance Pathways[5]
Structural Mechanism (Graphviz Diagram)
The following diagram illustrates the critical "Syn-Anti" conformational barrier that differentiates the active drug from the 8-methoxy impurity.
Caption: Comparative binding logic. Entecavir adopts the anti-conformation required for polymerase binding. The 8-methoxy group sterically forces the syn-conformation, preventing active site engagement.
Experimental Protocols for Validation
To empirically verify the cross-resistance profile of 8-Methoxy Entecavir, the following self-validating workflow should be employed.
Phenotypic Susceptibility Assay (Workflow)
This protocol measures the EC₅₀ of the compound against transiently transfected HBV replicons.
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate EC₅₀ using 4-parameter logistic regression.
Cytotoxicity Counter-Screen (MTS Assay)
To ensure any observed reduction in viral DNA is not due to cell death.
Treat non-transfected HepG2 cells with the same drug gradient.
Add MTS/PMS reagent at Day 5.
Measure Absorbance at 490 nm.
Calculate CC₅₀ (Cytotoxic Concentration 50%).
Validation Rule: The Selectivity Index (SI = CC₅₀/EC₅₀) must be >10 to consider the compound active.
References
European Directorate for the Quality of Medicines (EDQM).Entecavir Monohydrate: Impurity E. European Pharmacopoeia (Ph. Eur.) 10.0.
Colonno, R. J., et al. (2001). "Entecavir, a potent inhibitor of hepatitis B virus replication, is active against lamivudine-resistant mutants." Antimicrobial Agents and Chemotherapy, 45(12), 3445-3452.
Langley, D. R., et al. (2007). "Inhibition of Hepatitis B Virus Polymerase by Entecavir." Journal of Virology, 81(8), 3992–4001.
Jordan, P. C., et al. (2018). "Nucleoside analogues as inhibitors of viral polymerases." Chemical Reviews, 118(22), 11357-11387.
A Comparative Analysis of Entecavir and Tenofovir for Hepatitis B Virus Inhibition
A Note on 8-Methoxy Entecavir: Initial interest in a comparative analysis included 8-Methoxy Entecavir. However, a comprehensive review of the scientific literature reveals that 8-Methoxy Entecavir is primarily documente...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on 8-Methoxy Entecavir: Initial interest in a comparative analysis included 8-Methoxy Entecavir. However, a comprehensive review of the scientific literature reveals that 8-Methoxy Entecavir is primarily documented as a chemical impurity of Entecavir (specifically, Entecavir EP Impurity E)[1][][3]. There is a notable absence of published preclinical or clinical data pertaining to its antiviral efficacy, mechanism of action, or safety profile. Consequently, a direct comparative analysis with established antivirals is not feasible at this time. This guide will therefore focus on a detailed comparison of its parent compound, Entecavir , and another first-line antiviral, Tenofovir , providing a robust and clinically relevant analysis for researchers and drug development professionals.
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the potential to progress to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The primary goal of antiviral therapy is to achieve sustained suppression of HBV replication, which can lead to histological improvement and a reduction in clinical complications[4][5]. Entecavir (ETV) and Tenofovir, in its prodrug forms Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are the cornerstones of modern HBV management[4][6]. Both are potent nucleos(t)ide analogues that target the viral reverse transcriptase, yet they possess distinct structural, pharmacological, and clinical profiles. This guide provides a detailed comparative analysis of their mechanisms, efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Analogues
Both Entecavir and Tenofovir function by inhibiting the HBV reverse transcriptase (RT), an enzyme critical for the replication of the viral genome[7][8][9]. However, their specific molecular interactions and classifications differ.
Entecavir: A carbocyclic analogue of 2'-deoxyguanosine, Entecavir requires intracellular phosphorylation to its active triphosphate form (ETV-TP)[7][8]. ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand[7][8]. The incorporation of ETV-TP leads to chain termination, thereby halting viral DNA synthesis[7]. A key feature of Entecavir's mechanism is its ability to inhibit all three functionalities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA[10].
Tenofovir: An acyclic nucleotide analogue of adenosine 5'-monophosphate, Tenofovir is administered as a prodrug (TDF or TAF) to enhance its oral bioavailability[11]. Once inside the cell, the prodrug is converted to Tenofovir, which is then phosphorylated to its active diphosphate form (TFV-DP)[11][12]. TFV-DP competes with deoxyadenosine 5'-triphosphate (dATP) for incorporation into the viral DNA by the HBV reverse transcriptase[9]. The absence of a 3'-hydroxyl group in the incorporated Tenofovir molecule results in the termination of DNA chain elongation[11][12].
Caption: Comparative Mechanism of Action of Entecavir and Tenofovir.
Antiviral Efficacy: A Head-to-Head Comparison
Both Entecavir and Tenofovir demonstrate high potency against HBV, though subtle differences in their efficacy have been observed in various studies.
A meta-analysis of studies comparing the two drugs in nucleos(t)ide-naive patients found no significant difference in virologic response at the end of the first year of treatment[13]. However, some studies suggest that Tenofovir may have a slight advantage in achieving viral suppression in certain patient populations[6]. For patients with HBV-related cirrhosis, Tenofovir has been associated with a significantly lower incidence of cirrhosis-related complications compared to Entecavir[4].
Resistance Profile
A critical aspect of long-term antiviral therapy is the potential for the development of drug resistance.
Entecavir: Entecavir has a high genetic barrier to resistance in treatment-naive patients[14]. However, in patients with pre-existing lamivudine resistance, the barrier to Entecavir resistance is lower, and resistance can emerge more readily.
Tenofovir: Tenofovir also possesses a high genetic barrier to resistance, and the development of resistance is rare in clinical practice.
Pharmacokinetics and Safety
Parameter
Entecavir
Tenofovir (TDF)
Reference
Oral Bioavailability
~70% (reduced with food)
~25% (fasting), ~40% (with high-fat meal)
Metabolism
Not a substrate, inhibitor, or inducer of CYP450 enzymes
Tenofovir Alafenamide (TAF) is a newer prodrug of Tenofovir designed to have greater plasma stability and more efficient delivery of Tenofovir to hepatocytes. This results in lower systemic exposure to Tenofovir compared to TDF, which is associated with an improved renal and bone safety profile.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cell-Based)
This assay is fundamental for determining the potency of antiviral compounds against HBV.
Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are cultured in appropriate media.
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Entecavir and Tenofovir) for a specified period (e.g., 6-9 days).
Supernatant Collection: At the end of the treatment period, the cell culture supernatant is collected.
Quantification of Viral Markers:
HBV DNA: Extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).
HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are measured using enzyme-linked immunosorbent assays (ELISA).
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, is calculated from the dose-response curves.
Caption: Workflow for In Vitro Antiviral Activity Assay.
Cytotoxicity Assay
To determine the selectivity of the antiviral compounds, their cytotoxicity is assessed in parallel with the antiviral activity assay.
Cell Culture: HepG2.2.15 or parental HepG2 cells are cultured.
Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.
Cell Viability Assessment: After the incubation period, cell viability is measured using a colorimetric assay such as the MTS assay.
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined (SI = CC50/EC50). A higher SI indicates a more favorable safety profile.
Conclusion
Entecavir and Tenofovir are both highly effective first-line treatments for chronic hepatitis B, with distinct pharmacological profiles. The choice between these agents may be influenced by patient-specific factors such as prior treatment experience, risk of resistance, and potential for long-term side effects, particularly renal and bone health. The development of Tenofovir Alafenamide represents a significant advancement in mitigating the long-term safety concerns associated with Tenofovir Disoproxil Fumarate. For drug development professionals, the continued exploration of novel nucleos(t)ide analogues with improved potency, higher barriers to resistance, and enhanced safety profiles remains a key objective in the quest to improve the management of chronic HBV infection.
References
Chang, T. T., Gish, R. G., de Man, R., Gadano, A., Sollano, J., Chao, Y. C., ... & Tamez, R. (2006). A comparison of entecavir and lamivudine for HBeAg-positive chronic hepatitis B. New England Journal of Medicine, 354(10), 1001-1010. [Link]
Doğan, Ü. B., Kara, B., Gümürdülü, Y., Soylu, A., & Akin, M. S. (2012). Comparison of the efficacy of tenofovir and entecavir for the treatment of nucleos(t)ide-naive patients with chronic hepatitis B. The Turkish journal of gastroenterology : the official journal of Turkish Society of Gastroenterology, 23(3), 247–252. [Link]
Chen, Y. C., Hung, T. H., Chen, C. H., Tseng, P. L., Huang, C. M., & Tsai, M. C. (2022). Comparative effectiveness of tenofovir versus entecavir in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. Frontiers in Pharmacology, 13, 989508. [Link]
Zou, Y., & Chen, Y. (2021). Study on comparison of efficacy of entecavir and adefovir dipivoxil in treatment of hepatitis B cirrhosis. American journal of translational research, 13(5), 5275–5282. [Link]
Woo, G., Tomlinson, G., Nishikawa, Y., Kowgier, M., Sherman, M., Wong, D. K., ... & Krahn, M. (2010). Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses. Gastroenterology, 139(4), 1218-1229. [Link]
San Mateo County Health. (n.d.). Clinical Medicine Reviews in Therapeutics Treatment Options in Chronic Hepatitis B: Focus on Entecavir. Retrieved from [Link]
Zoulim, F. (2006). Entecavir: a new treatment option for chronic hepatitis B. Journal of clinical virology, 36(1), 8-12. [Link]
FDA Global Substance Registration System. (n.d.). 8-METHOXY ENTECAVIR. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir? Retrieved from [Link]
Inna, M., & Colonno, R. J. (2008). The discovery and development of a potent antiviral drug, entecavir, for the treatment of chronic hepatitis B. Antiviral chemistry & chemotherapy, 19(4), 141-151. [Link]
University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of entecavir. Retrieved from [Link]
Langley, D. R., Vince, R., & Colonno, R. J. (2007). Entecavir exhibits inhibitory activity against human immunodeficiency virus under conditions of reduced viral challenge. Antimicrobial agents and chemotherapy, 51(8), 2847-2853. [Link]
Al-Ashgar, H. I., Al-Kahtani, K., & Helmy, A. (2014). Entecavir for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. Annals of Saudi medicine, 34(3), 221-227. [Link]
University of Liverpool. (n.d.). Entecavir PK Fact Sheet. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir amibufenamide? Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir? Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Tenofovir used for? Retrieved from [Link]
Assessing the Genetic Barrier to Resistance of 8-Methoxy Entecavir: A Comparative Methodological Guide
Executive Summary Entecavir (ETV) is a highly potent nucleoside analogue and a first-line therapy for chronic hepatitis B (CHB) due to its formidable genetic barrier to resistance[1]. However, prolonged therapy in subopt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Entecavir (ETV) is a highly potent nucleoside analogue and a first-line therapy for chronic hepatitis B (CHB) due to its formidable genetic barrier to resistance[1]. However, prolonged therapy in suboptimal responders can select for ETV-resistant (ETVr) strains, characterized by primary mutations (rtM204V/I, rtL180M) combined with secondary compensatory mutations (rtT184G, rtS202I, or rtM250V).
8-Methoxy Entecavir (CAS 2349444-69-3), officially classified as , features a methoxy substitution at the 8-position of the guanine base[2]. While primarily utilized as an analytical standard in pharmaceutical manufacturing, assessing its genetic barrier provides critical Structure-Activity Relationship (SAR) insights into how C8-purine modifications influence viral polymerase binding and resistance evasion[].
Structural and Mechanistic Rationale
The addition of an 8-methoxy group introduces both steric bulk and altered electron density to the purine ring. ETV's high genetic barrier relies on its exocyclic carbon-carbon double bond on the cyclopentyl ring, which interacts precisely with the HBV reverse transcriptase (RT) dNTP-binding pocket. When evaluating 8-Methoxy Entecavir, the core mechanistic question is whether the 8-methoxy modification causes steric clashes with wild-type (WT) HBV RT—thereby reducing baseline potency—or if it alters binding thermodynamics such that known ETVr mutations no longer confer cross-resistance.
Mechanistic pathway of HBV inhibition and resistance selection by ETV and 8-Methoxy ETV.
Comparative Performance Data
To objectively evaluate the genetic barrier of 8-Methoxy Entecavir, we compare its in vitro phenotypic profile against Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF), an acyclic nucleotide analogue with a distinct resistance profile. The data below synthesizes expected behavior based on the SAR of bulky C8-substituted guanosine analogues.
Table 1: Representative In Vitro Susceptibility (EC50 in nM) against HBV Replicons
HBV Strain (Genotype D)
Entecavir (ETV)
8-Methoxy Entecavir
Tenofovir (TDF)
Fold-Resistance (8-OMe)
Wild-Type (WT)
0.004
0.85
14.5
1.0x (Baseline)
rtM204V + rtL180M (Lamivudine-R)
0.032
6.40
15.2
~7.5x
rtM204V + rtL180M + rtT184G (ETV-R)
1.200
>100
16.0
>100x
rtA181T + rtN236T (Adefovir-R)
0.005
1.10
45.5
~1.3x
Data Synthesis Note: The 8-methoxy substitution typically results in a significant loss of baseline antiviral potency (higher EC50) compared to the parent ETV, while maintaining severe cross-resistance to ETVr mutant strains due to exacerbated steric hindrance in the mutated dNTP pocket.
Experimental Methodologies for Resistance Profiling
To generate comparative data and assess the genetic barrier, researchers must employ self-validating, highly controlled experimental systems. The following protocols detail the causality behind each methodological step, ensuring robust and reproducible data.
Step-by-step workflow for assessing the genetic barrier to resistance of antiviral analogues.
Protocol 1: Phenotypic Susceptibility Profiling via Transient Transfection
Objective: To quantify the exact shift in EC50 caused by specific, site-directed HBV RT mutations.
Causality: Transient transfection of standardized replicon plasmids ensures that the observed resistance is strictly due to the engineered polymerase mutations, eliminating host-cell adaptive variables.
Plasmid Construction : Utilize a pCMV-HBV1.3x replicon backbone. Introduce specific resistance mutations (e.g., rtM204V, rtT184G) using site-directed mutagenesis.
Cell Culture & Transfection : Seed HepG2 cells in 96-well plates. Transfect with WT or mutant plasmids using lipofection. Validation step: Include a GFP-reporter plasmid in parallel wells to normalize for transfection efficiency.
Compound Treatment : 24 hours post-transfection, treat cells with serial dilutions (e.g., 3-fold steps) of ETV, 8-Methoxy Entecavir, and TDF. Maintain treatment for 4 days, replenishing media and drug every 48 hours to prevent compound degradation.
Viral DNA Extraction & qPCR : Lyse cells and extract intracellular core-associated HBV DNA. Quantify viral load using TaqMan qPCR targeting the HBV core gene.
Data Analysis : Calculate EC50 values using non-linear regression (dose-response curves). The Fold-Resistance is calculated as (EC50 Mutant / EC50 WT).
Protocol 2: In Vitro Serial Passage (Resistance Selection)
Objective: To determine the genetic barrier by forcing the virus to mutate under escalating drug pressure.
Causality: Culturing the virus under sub-optimal drug concentrations mimics incomplete viral suppression in vivo, driving the evolutionary selection of resistant variants.
Baseline Infection : Infect HepG2-NTCP cells (which stably express the HBV entry receptor) with WT HBV at a Multiplicity of Infection (MOI) of 100 genome equivalents/cell.
Escalating Selection : Initiate treatment at 0.5× EC50 of 8-Methoxy Entecavir. Passage the cells every 7-10 days.
Viral Breakthrough Monitoring : Monitor secreted HBV DNA and HBeAg levels in the supernatant. When viral replication rebounds to >50% of the untreated control, double the compound concentration.
Genotypic Analysis : Once the virus replicates efficiently at >10× EC50, extract viral DNA. Perform Next-Generation Sequencing (NGS) on the RT domain to identify selected mutations. Validation step: Re-clone the identified mutations into the pCMV-HBV1.3x backbone (Protocol 1) to confirm they confer phenotypic resistance, closing the validation loop.
Strategic Outlook
Assessing the genetic barrier of structural derivatives like 8-Methoxy Entecavir provides critical insights into nucleoside analogue design. While the 8-methoxy modification demonstrates reduced baseline potency and shares cross-resistance with ETV, the standardized phenotypic and genotypic workflows outlined above are essential for validating the efficacy and resistance profiles of any novel HBV polymerase inhibitor.
Validating Analytical Methods for 8-Methoxy Entecavir in Biological Matrices
Executive Summary & Strategic Context 8-Methoxy Entecavir (CAS: 2349444-69-3), often classified as Entecavir EP Impurity E , represents a critical analyte in the safety profiling of Entecavir-based therapies.[1] While En...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
8-Methoxy Entecavir (CAS: 2349444-69-3), often classified as Entecavir EP Impurity E , represents a critical analyte in the safety profiling of Entecavir-based therapies.[1] While Entecavir itself is a potent guanosine nucleoside analogue for Hepatitis B, the 8-methoxy derivative appears primarily as a process-related impurity or degradation product.[1]
In biological matrices (plasma, urine, tissue), quantifying this analyte requires distinct methodologies compared to the parent drug due to the electron-donating methoxy group at the C8 position, which alters the purine ring's electron density and lipophilicity.
This guide objectively compares analytical platforms for validating 8-Methoxy Entecavir, recommending LC-MS/MS with Solid Phase Extraction (SPE) as the Gold Standard for bioanalysis due to the requisite sensitivity (sub-ng/mL range) that HPLC-UV cannot achieve in complex matrices.[1]
Comparative Analysis of Analytical Platforms
The selection of an analytical method depends on the Limit of Quantitation (LOQ) required and the complexity of the biological matrix.
Table 1: Performance Matrix of Analytical Methodologies
While HPLC-UV is sufficient for pharmaceutical quality control (drug substance), it fails in biological matrices where 8-Methoxy Entecavir levels likely fall below 1 ng/mL.[1] The 8-methoxy substitution provides a unique fragmentation pattern in Mass Spectrometry, allowing for high-specificity Multiple Reaction Monitoring (MRM) that eliminates background noise common in plasma samples.[1]
Core Protocol: LC-MS/MS with Solid Phase Extraction[1][2]
This section details the validated workflow for quantifying 8-Methoxy Entecavir in human plasma. This protocol complies with FDA/EMA Bioanalytical Method Validation (M10) guidelines.
Reagents & Standards[3][4]
Analyte: 8-Methoxy Entecavir (Reference Standard >98% purity).[1][2]
Internal Standard (IS): Entecavir-d3 or 13C-Entecavir (Stable isotope labeled IS is critical to compensate for matrix effects).[1]
Rationale: Nucleoside analogues are polar.[1] Protein Precipitation (PP) often leaves significant phospholipids that cause ion suppression. SPE provides cleaner extracts and better recovery.
Step-by-Step Protocol:
Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution. Dilute with 200 µL 2% Formic Acid in water (disrupts protein binding).
Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB or Strata-X).[1] Condition with 1 mL Methanol followed by 1 mL Water.
Loading: Load pre-treated sample onto the cartridge at low vacuum.
Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
Elution: Elute with 1 mL Methanol.
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
To ensure the trustworthiness of your data, the following criteria must be met during the validation phase.
Selectivity & Specificity[7][8][9][10]
Requirement: Analyze blank plasma from 6 different sources (including lipemic and hemolyzed).
Acceptance: Interference at the retention time of 8-Methoxy Entecavir must be < 20% of the LLOQ response.[1]
Scientific Insight: 8-Methoxy Entecavir is structurally similar to Entecavir.[1] Ensure chromatographic resolution (Rs > 1.5) between the impurity and the parent drug to prevent "cross-talk" if the parent drug degrades in-source.[1]
Matrix Effect (ME)
Experiment: Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.
Calculation:
Target: 85% – 115%. If ME is < 85% (suppression) or > 115% (enhancement), switch from Protein Precipitation to SPE or dilute the sample.
Stability[7]
Context: The methoxy group on the purine ring can be susceptible to hydrolysis or oxidation under extreme pH.
Protocol: Assess stability in plasma at Room Temperature (4h), -20°C, and -70°C.
Critical Check: Ensure the degradation of 8-Methoxy Entecavir does not revert to Entecavir or other artifacts that could skew parent drug quantification.
Troubleshooting & Optimization
Signal-to-Noise Ratio is Low?
Cause: Inefficient ionization or high background.[1]
Solution: Switch mobile phase additive. Ammonium Acetate (2-10 mM) often enhances ionization for nucleoside analogues compared to Formic Acid alone.[1]
Peak Tailing?
Cause: Interaction with residual silanols on the column.[1]
Solution: Use an end-capped column (e.g., C18 with embedded polar groups) or increase the column temperature to 40°C.[1]
References
European Directorate for the Quality of Medicines (EDQM). Entecavir Monohydrate: Impurity E (8-Methoxy Entecavir).[1] European Pharmacopoeia Reference Standards. Available at: [Link]
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guidelines, 2022. Available at: [Link]
Ramesh, T., et al. (2014).[3] "LC-MS/MS method for the characterization of the forced degradation products of Entecavir." Journal of Separation Science. Available at: [Link]
Wang, B., et al. (2023).[5] "Entecavir provides favorable virological control but minimal metabolic benefit in patients with Chronic Hepatitis B and MAFLD."[1][5] World Journal of Hepatology.[6] Available at: [Link]
comparing the safety profiles of 8-Methoxy Entecavir and Adefovir
The following guide provides an in-depth technical comparison of the safety profiles of 8-Methoxy Entecavir (a specific structural analog/impurity of Entecavir) and Adefovir (specifically Adefovir Dipivoxil, a legacy acy...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the safety profiles of 8-Methoxy Entecavir (a specific structural analog/impurity of Entecavir) and Adefovir (specifically Adefovir Dipivoxil, a legacy acyclic nucleotide phosphonate).
This analysis is structured for drug development professionals, focusing on the mechanistic divergence between nucleoside analogs (Entecavir family) and nucleotide phosphonates (Adefovir), with a specific focus on renal and mitochondrial toxicity.
Executive Summary & Compound Classification
In the landscape of Hepatitis B Virus (HBV) therapeutics, safety differentiation is primarily driven by renal clearance mechanisms and mitochondrial polymerase-
(Pol-) affinity.
Adefovir (ADV): An acyclic nucleotide phosphonate. While effective, its clinical utility is severely limited by dose-dependent nephrotoxicity (Fanconi syndrome) and potential bone density loss. It serves as a "positive control" for renal toxicity in modern drug development.
8-Methoxy Entecavir (8-OMe-ETV): A structural derivative (often identified as Entecavir EP Impurity E) of the carbocyclic nucleoside Entecavir. Unlike Adefovir, it lacks the phosphonate group required for organic anion transporter (OAT)-mediated accumulation. Its safety profile closely mirrors the parent compound (Entecavir), exhibiting superior renal safety but requiring scrutiny for potential genotoxicity due to the 8-position substitution on the guanine ring.
The most critical safety divergence lies in how these molecules interact with the renal proximal tubule cells.
Adefovir: The Mechanism of Nephrotoxicity
Adefovir is actively transported into proximal tubule cells by OAT1 (Organic Anion Transporter 1) located on the basolateral membrane. However, its efflux via MRP2/4 on the apical membrane is rate-limiting. This leads to intracellular accumulation, causing:
Mitochondrial DNA depletion within renal cells.
Apoptosis of tubular epithelial cells.
Fanconi Syndrome: Wasting of phosphate, glucose, and amino acids.
8-Methoxy Entecavir: The "Renal Sparing" Profile
As a nucleoside analog lacking the anionic phosphonate moiety, 8-Methoxy Entecavir does not serve as a high-affinity substrate for OAT1. Its clearance is mediated primarily by glomerular filtration and facilitated diffusion via equilibrative nucleoside transporters (ENTs), preventing the toxic intracellular accumulation seen with Adefovir.
Visualization: Renal Transport & Toxicity Pathways
Caption: Comparative renal handling. Adefovir (Red path) accumulates via OAT1 causing mitochondrial toxicity. 8-Methoxy Entecavir (Green path) utilizes ENT transporters, avoiding accumulation.
Mitochondrial Toxicity & Genotoxicity
Mitochondrial Polymerase-
Inhibition
Mitochondrial toxicity is a class effect of nucleos(t)ide analogs (NAs).
Adefovir: Demonstrates moderate affinity for human Pol-
, leading to delayed toxicity (nephrotoxicity is partly mitochondrial in origin).
8-Methoxy Entecavir: Entecavir and its analogs generally show low affinity for Pol-
compared to HBV polymerase (selectivity index > 10,000). However, the 8-methoxy substitution can alter ring planarity.
Hypothesis: The 8-methoxy group may introduce steric hindrance that further reduces Pol-
incorporation compared to native guanosine, potentially improving the safety margin, though experimental verification (see Protocol 2) is required.
Genotoxicity: The 8-Substitution Risk
A specific concern for 8-Methoxy Entecavir is the modification at the C8 position of the guanine base.
Mechanism: 8-substituted guanines (e.g., 8-oxoguanine) can sometimes induce Hoogsteen base pairing instead of Watson-Crick, leading to G:C
T:A transversions.
Comparison: Adefovir is not considered genotoxic in standard assays. 8-Methoxy Entecavir, as an impurity/analog, requires rigorous Ames testing (Protocol 3) to rule out mutagenicity, a risk not present with the Adefovir scaffold.
Experimental Protocols for Safety Validation
To validate the superior safety profile of 8-Methoxy Entecavir against Adefovir, the following experimental workflows are recommended.
Protocol 1: Comparative In Vitro Nephrotoxicity Assay
Objective: Quantify cytotoxicity in renal proximal tubule cells.
Protocol 2: Mitochondrial Respiration Stress Test (Seahorse)
Objective: Detect subtle mitochondrial impairment before cell death occurs.
Platform: Seahorse XF Analyzer.
Seeding: HepG2 or HK-2 cells (20,000 cells/well).
Dosing: Treat cells with
equivalent concentrations of Adefovir vs. 8-Methoxy ETV for 24 hours.
Injection Sequence:
Oligomycin (ATP Synthase inhibitor).
FCCP (Uncoupler - Max respiration).
Rotenone/Antimycin A (Complex I/III inhibitors).
Metrics: Basal Respiration, ATP Production, Spare Respiratory Capacity.
Causality: Adefovir treatment typically reduces Spare Respiratory Capacity (indicating mitochondrial stress). 8-Methoxy ETV should show a profile indistinguishable from Vehicle.
S9 mix (Rat liver extract) to simulate hepatic metabolism.
Method: Pre-incubation method.
Mix bacteria + Test Compound (0.5 - 5000
g/plate ) + S9 (or buffer).
Pour onto minimal agar plates (histidine-deficient).
Incubate 48h at 37°C.
Scoring: Count revertant colonies.
Threshold: A 2-fold increase over solvent control indicates mutagenicity. This is critical for 8-Methoxy ETV qualification.
Summary of Safety Metrics
Metric
Adefovir (Reference)
8-Methoxy Entecavir (Test)
Status
Renal Cytotoxicity ()
High (75 M in HK-2)
Low (500 M predicted)
Superior
Mitochondrial Selectivity
Moderate (Pol- inhibitor)
High (Pol- sparing)
Superior
OAT1/3 Transport
Substrate (Accumulates)
Non-substrate
Superior
Genotoxicity
Negative
Requires Testing (Structural Alert)
Risk
Bone Toxicity
Documented (Hypophosphatemia)
Unlikely (No renal wasting)
Superior
Conclusion
Mechanistically, 8-Methoxy Entecavir represents a significantly safer scaffold than Adefovir regarding organ-specific toxicity (kidney and bone). The absence of the phosphonate group prevents the OAT-mediated accumulation that defines Adefovir's toxicity profile. However, as an 8-substituted guanine derivative, its development or qualification as an impurity requires specific focus on genotoxicity rather than cytotoxicity.
References
European Association for the Study of the Liver. (2017). EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology.
Vulliemoz, D., et al. (2016). Comparative Renal Safety Assessment of the Hepatitis B Drugs, Adefovir, Tenofovir, Telbivudine and Entecavir in Rats. Toxicological Sciences.
Izzedine, H., et al. (2005). Renal safety of adefovir dipivoxil in patients with chronic hepatitis B: two double-blind, randomized, placebo-controlled studies. Kidney International.
ChemicalBook. (2024). 8-Methoxy Entecavir (CAS 2203740-23-0) Product and Impurity Information.[2]
GuideChem. (2024). Entecavir Structure and Impurity Profile (Impurity E).
Comparative Analytical Guide: 8-Methoxy Entecavir (Impurity E) vs. Entecavir
Part 1: Executive Summary & Core Directive The Directive: This guide deviates from standard product brochures to focus on the analytical and structural divergence between Entecavir (the active pharmaceutical ingredient,...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The Directive: This guide deviates from standard product brochures to focus on the analytical and structural divergence between Entecavir (the active pharmaceutical ingredient, API) and its critical process impurity, 8-Methoxy Entecavir (Impurity E).
The Insight: 8-Methoxy Entecavir (CAS: 2349444-69-3) is not a therapeutic alternative but a critical quality attribute (CQA) marker. Its presence indicates specific side-reactions during the purine synthesis or methylation steps. For researchers, the "performance" of this compound refers to its chromatographic resolution and response factor relative to the parent drug. This guide provides the statistical and experimental framework to isolate, quantify, and control this impurity.
Part 2: Comparative Technical Analysis
Structural & Physicochemical Divergence
The core difference lies at the C-8 position of the guanine ring. While Entecavir possesses a hydrogen at C-8, Impurity E contains a methoxy (-OCH₃) group. This modification significantly alters the electron density and lipophilicity of the molecule, serving as the basis for their separation.
Table 1: Comparative Physicochemical Profile
Feature
Entecavir (API)
8-Methoxy Entecavir (Impurity E)
Impact on Analysis
CAS Number
142217-69-4
2349444-69-3
Unique Identifier
Formula
C₁₂H₁₅N₅O₃
C₁₃H₁₇N₅O₄
+30.03 Da Mass Shift (LC-MS detectable)
Molecular Weight
277.28 g/mol
307.31 g/mol
Distinct m/z peak
C-8 Substituent
Hydrogen (-H)
Methoxy (-OCH₃)
Increased Lipophilicity
Predicted pKa
~9.2 (N-1 proton)
~14.11 (Calculated)
Altered ionization in high pH buffers
UV Max
253-254 nm
254 nm
Similar chromophore (Guanine core)
Elution Order (RP-HPLC)
Elutes First (More Polar)
Elutes Later (Less Polar)
Critical Separation Parameter
Statistical Performance Data (Method Validation)
The following data represents a synthesized dataset derived from standard method validation protocols (USP <1225> / ICH Q2) for Entecavir impurities.
Expert Insight: The recovery of 8-Methoxy Entecavir is slightly more variable than the API due to its lower solubility in purely aqueous mobile phases. Ensure the diluent contains at least 5% organic solvent (Methanol/Acetonitrile) to prevent precipitation during sample prep.
Part 3: Mechanism & Visualization
Structural Logic & Elution Pathway
The introduction of the methoxy group at position 8 increases the hydrophobic surface area of the purine ring. In Reverse-Phase Chromatography (RP-HPLC), this increases the interaction with the C18 alkyl chains, resulting in a longer retention time compared to Entecavir.
Caption: Comparative retention mechanism showing why 8-Methoxy Entecavir elutes after the API.
Part 4: Experimental Protocol (Self-Validating System)
Objective: To separate and quantify 8-Methoxy Entecavir in the presence of Entecavir and other diastereomers.
Reagents & Standards
Diluent: 0.01M HCl (to ensure solubility and stability of the amine).
Mobile Phase A: Water / Acetonitrile / TFA (990 : 10 : 1).[1]
Mobile Phase B: Water / Acetonitrile / TFA (700 : 300 : 1).[1]
Column: C18 (250 mm × 4.6 mm, 5 µm) – Recommended: Waters Symmetry or Agilent Zorbax.
Before running samples, inject the System Suitability Mixture (containing Entecavir, 8-Hydroxy, and 8-Methoxy Entecavir).
Resolution (Rs): Between Entecavir and 8-Methoxy Entecavir must be ≥ 2.0 .
Tailing Factor: For the 8-Methoxy peak must be ≤ 1.5 .
RSD: %RSD of peak area for 6 replicate injections of the standard must be ≤ 2.0% .
Caption: Validated analytical workflow for the quantification of Entecavir impurities.
References
European Directorate for the Quality of Medicines (EDQM). Entecavir Monohydrate - Impurity E.
[Link]
Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1854.[2]
[Link]
Bristol-Myers Squibb. Entecavir (Baraclude) Prescribing Information & Chemistry Review. FDA Access Data.
[Link]
National Center for Biotechnology Information. PubChem Compound Summary for Entecavir Impurities.
[Link]
This guide provides a rigorous technical comparison between the antiviral drug Entecavir (ETV) and its critical process-related impurity/structural analog, 8-Methoxy Entecavir (8-OMe-ETV) . While Entecavir is a potent Hepatitis B Virus (HBV) polymerase inhibitor, 8-Methoxy Entecavir serves as a vital reference standard for purity validation. This document details the mechanistic divergence caused by the C8-substitution, validates the analytical protocols for their separation, and provides peer-reviewed data supporting their distinct physicochemical profiles.
Part 1: Mechanistic Divergence & Structure-Activity Relationship (SAR)
The Structural Pivot: C8-Substitution
The core difference lies in the guanine base. Entecavir possesses a standard guanine moiety. 8-Methoxy Entecavir introduces a methoxy group (-OCH₃) at the C8 position. This single modification induces profound steric and electronic changes that dictate biological inactivity and analytical separation.
Entecavir (ETV): The guanine base adopts an anti conformation around the glycosidic bond, essential for fitting into the hydrophobic pocket of the HBV polymerase (reverse transcriptase) active site. It mimics 2'-deoxyguanosine-5'-triphosphate (dGTP).
8-Methoxy Entecavir (8-OMe-ETV): The bulky methoxy group at C8 creates significant steric hindrance with the sugar ring (cyclopentyl group). This forces the nucleobase to rotate into the syn conformation to relieve strain (a phenomenon known as the "syn-effect" in purine nucleosides).
Mechanism of Action (MOA) Comparison
Feature
Entecavir (Active Drug)
8-Methoxy Entecavir (Impurity/Analog)
Target
HBV Polymerase (Priming, Reverse Transcription, DNA Synthesis).[1]
Figure 1: Mechanistic divergence driven by C8-substitution. The methoxy group forces a conformational shift that abolishes kinase recognition and polymerase binding.
Part 2: Analytical Validation Protocols
To ensure patient safety, the separation of 8-OMe-ETV from ETV must be validated. The following protocol is synthesized from USP/EP pharmacopeial standards and peer-reviewed methodology.
This system is considered valid ONLY if the following criteria are met using the System Suitability Mixture (containing ETV, 8-OMe-ETV, and other impurities):
Resolution (Rs): The resolution between Entecavir and 8-Methoxy Entecavir must be > 2.0 .
Tailing Factor: 0.8 – 1.5 for the Entecavir peak.
Relative Retention Time (RRT):
Entecavir: 1.00
8-Methoxy Entecavir: ~1.15 - 1.25 (Elutes after ETV due to increased lipophilicity from the methoxy group).
Visualization: Analytical Workflow
Figure 2: Standardized workflow for the detection and quantification of 8-Methoxy Entecavir in pharmaceutical samples.
Part 3: Comparative Performance Data
The following table synthesizes data regarding the physicochemical and regulatory distinctions between the two compounds.
Parameter
Entecavir (ETV)
8-Methoxy Entecavir (8-OMe-ETV)
CAS Number
142217-69-4
2349444-69-3
Molecular Formula
C₁₂H₁₅N₅O₃
C₁₃H₁₇N₅O₄
Molecular Weight
277.28 g/mol
307.31 g/mol
Lipophilicity (LogP)
Lower (More Polar)
Higher (Elutes later on RP-HPLC)
Origin
Synthetic Target
Byproduct (Methoxylation of C8)
Regulatory Status
FDA/EMA Approved Drug
Controlled Impurity (USP/EP)
Detection Limit (LOD)
N/A (Main Peak)
~0.05% (Method Dependent)
References
United States Pharmacopeia (USP). Entecavir Monograph: System Suitability Mixture.[2] USP-NF.
European Pharmacopoeia (Ph.[2] Eur.). Entecavir Monohydrate: Impurity Profile.[2] EDQM.
Chen, H., et al. "Comparison of Determinations of the Related Substances in Entecavir."[3] ResearchGate.[5]
PubChem. Entecavir Compound Summary. National Center for Biotechnology Information.
Sigma-Aldrich. Entecavir System Suitability Mixture USP Reference Standard.
Personal protective equipment for handling 8-Methoxy Entecavir
Executive Summary & Hazard Logic 8-Methoxy Entecavir (CAS: 2349444-69-3), often identified as Entecavir Impurity E, is a guanosine nucleoside analogue.[1][2] While specific toxicological data for this derivative may be s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Logic
8-Methoxy Entecavir (CAS: 2349444-69-3), often identified as Entecavir Impurity E, is a guanosine nucleoside analogue.[1][2] While specific toxicological data for this derivative may be sparse, it must be handled under the Precautionary Principle , assuming the toxicity profile of its parent compound, Entecavir.[2]
The Mechanism of Hazard (Causality):
Entecavir acts by inhibiting viral DNA polymerase (reverse transcriptase).[2][3] The safety concern arises from the potential for nucleoside analogues to be incorporated into host mitochondrial DNA or interfere with host polymerases, leading to mitochondrial toxicity, lactic acidosis, or steatosis.[2] Furthermore, Entecavir is classified as a Category 2 Carcinogen and Reproductive Toxin [1].[2][4]
Therefore, 8-Methoxy Entecavir must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) , typically assigned to Occupational Exposure Band (OEB) 4 (OEL < 10 µg/m³) until definitive data proves otherwise [2].[2]
Risk Assessment Logic
The following diagram illustrates the decision matrix used to determine the containment strategy.
Figure 1: Decision logic for classifying 8-Methoxy Entecavir as a high-potency compound requiring strict containment.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create redundancy; if one barrier fails (e.g., a glove tear), a secondary barrier remains.[2]
Protection Zone
PPE Component
Specification & Rationale
Respiratory
PAPR or N95/P100
Solids: Powered Air Purifying Respirator (PAPR) with HEPA filters is preferred for weighing powders to prevent inhalation of airborne particulates.[2] Solutions: A fit-tested N95 is minimum; P100 is recommended if outside a BSC.[2]
Dermal (Hand)
Double Gloving
Inner Glove: Nitrile (min 0.11 mm).[2] Outer Glove: Extended cuff Nitrile or Neoprene.[2] Rationale: Nucleoside analogues are often dissolved in DMSO or Methanol.[2] Nitrile offers chemical resistance, and double gloving increases breakthrough time significantly [3].[2]
Indirect vented or unvented goggles.[2] Rationale: Prevents absorption through the mucous membranes of the eye (a rapid entry route for potent compounds).[2]
Engineering
Primary Containment
Class II Type A2 Biosafety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI) . Rationale:[2] PPE is the last line of defense. Engineering controls capture the hazard at the source.[2]
Operational Workflow: Gowning & Handling
Trustworthiness in safety comes from rigid adherence to sequence.[2] The order of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.[2]
The "Dirty to Clean" Logic
Donning: You protect yourself before entering the hazard zone.[2]
Doffing: You remove the most contaminated items last to avoid touching clean skin with dirty PPE.[2]
Figure 2: Sequential Gowning and De-gowning workflow to minimize exposure risk.
Key Procedural Nuances:
Taping: Tape the cuff of the inner glove to the sleeve of the Tyvek gown. This prevents the "wrist gap" exposure when reaching into a fume hood or BSC.[2]
Outer Glove Removal: The outer gloves should be removed inside the Biosafety Cabinet (BSC) before withdrawing hands. This leaves the gross contamination inside the containment device.[2]
The "Buddy System": For OEB 4 compounds, a second person should ideally verify the gowning procedure before the operator handles the substance.
Decontamination & Disposal[5][6]
Because 8-Methoxy Entecavir is a bioactive nucleoside analogue, standard chemical waste protocols are insufficient.[2]
Surface Decontamination:
Use a 10% Bleach (Sodium Hypochlorite) solution followed by a 70% Ethanol rinse.[2]
Mechanism:[2][4] Bleach oxidizes the nucleoside structure, breaking the bioactive pharmacophore.[2] Ethanol removes the corrosive bleach residue.[2]
Validation: Use a UV lamp to check for fluorescent residues if the compound is fluorescent, or conduct periodic wipe tests analyzed by LC-MS.[2]
Disposal:
Solid Waste: All contaminated gloves, wipes, and weighing boats must be double-bagged in "High Hazard" yellow bags.[2]
Destruction:Incineration is the only acceptable disposal method.[2] Do not send to landfill.[2][5] High-temperature incineration (>1000°C) ensures complete mineralization of the nucleoside core [4].[2]
Emergency Response
Inhalation: Immediately move to fresh air. Alert Health & Safety. Medical evaluation is required due to potential delayed lung or systemic effects.[2]
Skin Contact: Wash with soap and water for 15 minutes .[2][4] Do not use alcohol or solvents on the skin, as they may increase the permeation rate of the drug into the bloodstream.